4,6-Diaminopyrimidine-5-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diaminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVHLEVGNAQTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical examination of 4,6-Diaminopyrimidine-5-carbonitrile (CAS No. 109831-70-1), a pivotal heterocyclic scaffold in modern medicinal chemistry. We will move beyond simple data recitation to explore the compound's physicochemical characteristics, robust synthetic methodologies, and mechanistic underpinnings. The guide emphasizes its strategic importance as a versatile precursor in the synthesis of high-value biologically active molecules, including kinase inhibitors and receptor antagonists. Detailed, field-tested protocols for its synthesis and characterization are provided, alongside essential safety and handling guidelines, to empower researchers in leveraging this compound for advanced drug discovery and development programs.
Introduction: The Strategic Value of the Pyrimidine Core
The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil).[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, with derivatives demonstrating a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Within this important class, this compound emerges as a particularly valuable building block. The strategic placement of its functional groups—two nucleophilic amino groups and an electron-withdrawing nitrile group—creates a unique electronic and steric profile. This arrangement not only allows for selective chemical modifications at multiple positions but also provides key hydrogen bond donors and acceptors for molecular recognition at biological targets. This guide serves as a comprehensive resource for understanding and utilizing this potent intermediate in research and development settings.
Physicochemical Properties and Identification
Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 109831-70-1 | [4][5] |
| Molecular Formula | C₅H₅N₅ | [4] |
| Molecular Weight | 135.13 g/mol | [4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4,6-Diamino-5-cyanopyrimidine | [4] |
| Appearance | Typically an off-white to light yellow crystalline powder | [6] |
| PubChem CID | 13805343 | [4] |
| MDL Number | MFCD07760605 | [4] |
Spectroscopic Signature
For unambiguous structural confirmation, spectroscopic data is indispensable. The following data are typical for this compound, based on analysis of its functional groups and data from closely related analogues.[7]
-
¹H NMR (DMSO-d₆, 400 MHz): The simplicity of the spectrum is a key feature. The aromatic proton at the C2 position typically appears as a singlet downfield. The protons of the two amino groups are often broad and may exchange with trace water in the solvent.
-
δ ~8.1-8.3 ppm (s, 1H, C2-H)
-
δ ~7.0-7.5 ppm (br s, 4H, 2 x -NH₂)
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165-168 ppm (C4, C6 - carbons bearing amino groups)
-
δ ~160-162 ppm (C2)
-
δ ~116-118 ppm (-C≡N)
-
δ ~85-90 ppm (C5 - carbon bearing the nitrile group)[7]
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
Synthesis and Mechanistic Insights
The most efficient and common route to pyrimidine-5-carbonitriles is through a multicomponent condensation reaction, a variant of the Biginelli reaction.[8][9] This approach is favored for its atom economy and operational simplicity.
The synthesis of this compound is typically achieved through the cyclocondensation of malononitrile with an amidine equivalent. A highly effective method involves reacting malononitrile with formamidine or its salt, often generated in situ or used directly.
Mechanism Rationale: The reaction is typically base-catalyzed. The base (e.g., sodium ethoxide) serves to deprotonate malononitrile, forming a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of formamidine. A series of intramolecular cyclization and dehydration steps follows, leading to the stable, aromatic pyrimidine ring. The choice of an alcohol as the solvent is strategic, as it readily dissolves the reactants and the alkoxide base.
Caption: General workflow for the synthesis of this compound.
Key Applications in Research and Drug Development
This compound is rarely the final therapeutic agent but rather a high-potential starting material. Its value lies in its capacity to serve as a scaffold for generating diverse libraries of compounds for biological screening.
-
Kinase Inhibitors: The diaminopyrimidine core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. Derivatives have been explored as inhibitors of PI3K/AKT and EGFR, pathways critical in oncology.[10][11]
-
Receptor Antagonists: By modifying the core, researchers have developed potent antagonists for various G-protein coupled receptors (GPCRs). A notable example is the development of CXCR2 antagonists, which have potential applications in treating inflammatory diseases like COPD.[12]
-
Antimicrobial and Antiviral Agents: The pyrimidine structure mimics natural nucleobases, allowing derivatives to interfere with pathogen nucleic acid synthesis or enzymatic pathways. It has been used as a starting point for antifilarial DNA topoisomerase II inhibitors.[13]
The versatility of this scaffold allows for systematic Structure-Activity Relationship (SAR) studies, making it a powerful tool in lead optimization.
Caption: Role as a versatile scaffold for diverse therapeutic classes.
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on laboratory-specific equipment and safety procedures.
Protocol 5.1: Synthesis of this compound
This protocol is based on established three-component condensation methodologies.[1][8][9]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (approx. 15 mL per gram of sodium) under a nitrogen atmosphere. Allow the solution to cool to room temperature.
-
Reaction Setup: To the cooled sodium ethoxide solution, add malononitrile (1.0 eq) dropwise. Stir the mixture for 15 minutes to ensure complete formation of the malononitrile carbanion.
-
Condensation: Add formamidine acetate (1.05 eq) to the reaction mixture in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add cold water to the reaction mixture until precipitation is complete.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.
-
Purification: Dry the crude product under vacuum. The product is often of high purity, but if necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield a crystalline solid.
Protocol 5.2: Product Characterization
-
Purity and Melting Point: Assess the purity by TLC and measure the melting point. A sharp melting point is indicative of high purity.
-
NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the dried product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts to the expected values listed in Section 2.1.
-
IR Spectroscopy: Prepare a KBr pellet containing a small amount of the product or use an ATR-FTIR spectrometer. Acquire the spectrum and identify the characteristic peaks for the amine (N-H) and nitrile (C≡N) functional groups as detailed in Section 2.1.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: Based on data for similar compounds, this compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid creating dust.
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Keep away from strong oxidizing agents and direct sunlight.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and proven versatility as a molecular scaffold make it an indispensable resource for medicinal chemists. By understanding its synthesis, reactivity, and potential applications, researchers are well-equipped to design and create novel therapeutics to address a wide range of human diseases.
References
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- Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. URL: https://www.eurekaselect.com/article/31420
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- ResearchGate. 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. URL: https://www.researchgate.net/figure/1-HNMR-spectrum-of-the-synthesised-2-4-diaminopyrimidine-5-carbonitrile_fig1_262372559
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An In-Depth Technical Guide to the Chemical Properties of 4,6-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-diaminopyrimidine-5-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and its significant role as a precursor to biologically important molecules, most notably purines such as adenine. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical scaffold.
Introduction: The Significance of the Diaminopyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the nucleobases of DNA and RNA. The strategic placement of amino and cyano groups, as seen in this compound, imparts unique electronic and hydrogen-bonding properties to the molecule. These features make it an invaluable building block in the synthesis of more complex heterocyclic systems, particularly purines and their analogs, which are central to numerous cellular processes and are key targets in drug discovery. The diaminopyrimidine scaffold is a well-established pharmacophore, and understanding the chemical nuances of its derivatives is critical for the rational design of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅ | [1] |
| Molecular Weight | 135.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water; more soluble in organic solvents like ethanol and methanol.[2] | [2] |
Spectral Data:
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the amino protons (NH₂) and the pyrimidine ring proton. The amino protons are expected to appear as a broad singlet, and the C2-H proton as a singlet in the aromatic region. For the related 2,4-diaminopyrimidine-5-carbonitrile, amino protons appear around 6.9 ppm and the aromatic proton at 8.05 ppm.[3] |
| ¹³C NMR | Resonances for the five carbon atoms of the pyrimidine ring and the nitrile group. The nitrile carbon (C≡N) is expected around 117-118 ppm. The carbon atoms attached to the amino groups (C4 and C6) would be significantly upfield due to the electron-donating effect of the nitrogen atoms. For the regioisomer 2,4-diaminopyrimidine-5-carbonitrile, the nitrile carbon appears at 117.0 ppm and the ring carbons between 83.0 and 167.2 ppm.[3] |
| FTIR (cm⁻¹) | - N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹). - C≡N stretching of the nitrile group (a sharp band around 2200-2230 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region). - N-H bending vibrations (around 1600-1650 cm⁻¹).[4][5] |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 135.13. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and other small neutral molecules.[6] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a multicomponent condensation reaction, a powerful strategy in organic synthesis that allows for the rapid construction of complex molecules from simple starting materials. A prevalent method involves the reaction of malononitrile with a formamidine equivalent.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis from Malononitrile and Formamidine
This protocol provides a generalized procedure based on established methods for the synthesis of substituted diaminopyrimidines.[7][8]
Materials:
-
Malononitrile
-
Formamidine hydrochloride (or acetate)
-
Sodium ethoxide (or other suitable base)
-
Ethanol (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Follow this with the addition of formamidine hydrochloride (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, carefully neutralize the mixture with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
Base Catalyst: The use of a strong base like sodium ethoxide is crucial to deprotonate the acidic methylene protons of malononitrile, generating a nucleophilic carbanion that initiates the condensation with formamidine.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reactants and intermediates. Therefore, using anhydrous ethanol and an inert atmosphere is recommended to maximize the yield.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization steps to proceed at a reasonable rate.
Key Reactions and Applications in Drug Development
The reactivity of this compound is dominated by the nucleophilicity of the amino groups and the electrophilic character of the nitrile group. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
A Pivotal Precursor in Purine Synthesis
One of the most significant applications of this compound is its role as a key intermediate in the synthesis of purines, particularly adenine. This transformation is a cornerstone in the production of various antiviral and anticancer nucleoside analogs. The general strategy involves the reduction of the 5-cyano group to an aminomethyl group, or more commonly, the conversion of a related 5-nitroso or 5-azo intermediate to a 5-amino group, followed by cyclization with a one-carbon source.
Caption: Pathway for the synthesis of Adenine from a 4,6-diaminopyrimidine precursor.
Experimental Protocol: Synthesis of 4,5,6-Triaminopyrimidine from a 4,6-Diaminopyrimidine Intermediate
This protocol outlines the reduction of a 5-nitroso-substituted diaminopyrimidine, a common intermediate derived from 4,6-diaminopyrimidine, to form 4,5,6-triaminopyrimidine.[9]
Materials:
-
4,6-Diamino-5-nitrosopyrimidine
-
Palladium on carbon (5% Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation vessel, suspend 4,6-diamino-5-nitrosopyrimidine in methanol.
-
Catalyst Addition: Carefully add 5% palladium on carbon catalyst to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Evaporate the methanol from the filtrate under reduced pressure to obtain 4,5,6-triaminopyrimidine, which can often be used in the next step without further purification.
Experimental Protocol: Cyclization to Adenine
This protocol describes the final cyclization step to form the purine ring of adenine.[10][11]
Materials:
-
4,5,6-Triaminopyrimidine
-
Formamide
-
Acid catalyst (e.g., concentrated sulfuric acid)
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine 4,5,6-triaminopyrimidine with an excess of formamide.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the reaction mixture to a high temperature (typically 130-170 °C) and maintain for 1-3 hours.
-
Work-up: Cool the reaction mixture and dilute with water.
-
Purification: The adenine product can be purified by recrystallization from water.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and rich reactivity, particularly as a precursor to purines, underscore its importance in drug discovery and development. A thorough understanding of its chemical properties and reaction pathways, as detailed in this guide, is essential for researchers seeking to leverage this powerful scaffold in the creation of novel and impactful therapeutic agents.
References
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An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and theoretical principles to present a detailed analysis of its molecular structure, a plausible synthetic route, and its potential as a scaffold in drug discovery. The pyrimidine-5-carbonitrile core is a well-established pharmacophore found in numerous biologically active molecules, particularly in oncology and virology. This guide aims to serve as a foundational resource for researchers investigating this and related compounds.
Introduction: The Significance of the Pyrimidine-5-carbonitrile Scaffold
Pyrimidine derivatives are fundamental building blocks in numerous biological processes, most notably as components of nucleic acids. Their inherent drug-like properties and synthetic tractability have made them a privileged scaffold in medicinal chemistry. The incorporation of a cyano group at the 5-position of the pyrimidine ring, along with amino substituents, gives rise to a class of compounds with a diverse range of biological activities. These activities often stem from the ability of the diaminopyrimidine moiety to mimic purine bases and interact with the active sites of enzymes such as kinases and polymerases.
Derivatives of pyrimidine-5-carbonitrile have demonstrated potent activities as anticancer agents, often functioning as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Furthermore, this scaffold has been explored for its potential in treating viral infections and other diseases.[3] this compound, as a core structure, represents a valuable starting point for the design and synthesis of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central pyrimidine ring substituted with two amino groups at positions 4 and 6, and a nitrile group at position 5.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅ | [4] |
| Molecular Weight | 135.13 g/mol | [4] |
| CAS Number | 109831-70-1 | [4] |
The planarity of the pyrimidine ring, coupled with the hydrogen bond donor capabilities of the two amino groups and the hydrogen bond acceptor property of the nitrile group and ring nitrogens, are critical determinants of its potential biological interactions. While a crystal structure for this compound is not publicly available, studies on analogous compounds like 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile reveal a high degree of planarity in the core heterocyclic system.[5] It is therefore highly probable that this compound also possesses a largely planar structure, facilitating potential stacking interactions within biological macromolecules.
Molecular Structure of this compound
A 2D representation of the this compound molecule.
Tautomerism: A Key Consideration for Biological Activity
The presence of amino groups on the pyrimidine ring introduces the possibility of tautomerism, a phenomenon known to be critical in the biochemistry of nucleic acids.[6] Tautomers are structural isomers that readily interconvert, and the specific tautomeric form present can significantly influence a molecule's hydrogen bonding patterns and, consequently, its biological activity. For this compound, the potential for amino-imino tautomerism exists.
Theoretical studies on related diaminopyrimidines suggest that while the diamino form is generally the most stable, the presence of different solvent environments can influence the equilibrium.[7] It is crucial for researchers to consider the potential for different tautomeric forms when conducting molecular modeling and interpreting biological data, as the less stable tautomer may be the one that preferentially binds to a biological target.
Potential Tautomeric Forms of this compound
The equilibrium between the major diamino and minor imino tautomers.
Proposed Synthesis Pathway
A likely precursor for the synthesis of this compound is 2-chloro-4,6-diamino-5-cyanopyrimidine. The synthesis of this intermediate has been reported to proceed via the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene, which is formed from the nucleophilic addition of sodium dicyanamide to malononitrile.[5][9]
Proposed Synthetic Scheme:
Workflow for the Proposed Synthesis of this compound
A proposed multi-step synthesis of the target compound.
Experimental Protocol (Hypothetical):
-
Synthesis of 2-Chloro-4,6-diamino-5-cyanopyrimidine: Following a modified literature procedure[9], a solution of malononitrile and sodium dicyanamide in a suitable solvent (e.g., ethanol) would be stirred to form the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. Subsequent treatment with a cyclizing agent, such as hydrogen chloride, would yield 2-chloro-4,6-diamino-5-cyanopyrimidine. The product would be isolated by filtration and purified by recrystallization.
-
Dehalogenation to this compound: The 2-chloro-4,6-diamino-5-cyanopyrimidine would be subjected to catalytic hydrogenation. A typical procedure would involve dissolving the compound in a suitable solvent (e.g., ethanol or methanol) with a palladium on carbon (Pd/C) catalyst and exposing the mixture to a hydrogen atmosphere. The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst would then be removed by filtration, and the solvent evaporated to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this compound are not available in the searched databases, its expected spectroscopic features can be predicted based on the analysis of its isomers and related derivatives.[7]
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR (in DMSO-d₆) | - A singlet for the C2-H proton (around 8.0-8.5 ppm). - Broad singlets for the two NH₂ groups (around 6.5-7.5 ppm). |
| ¹³C NMR (in DMSO-d₆) | - A peak for the C5 carbon (around 80-90 ppm). - A peak for the nitrile carbon (around 115-120 ppm). - Peaks for the pyrimidine ring carbons C2, C4, and C6 (in the range of 150-170 ppm). |
| IR (KBr pellet) | - N-H stretching vibrations for the amino groups (around 3300-3500 cm⁻¹). - C≡N stretching vibration for the nitrile group (around 2200-2250 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 135. - Fragmentation patterns involving the loss of HCN and elements of the pyrimidine ring. |
Potential Applications in Drug Discovery
The this compound scaffold holds considerable promise for the development of new therapeutic agents. The diaminopyrimidine core is a known hinge-binding motif for many protein kinases, and the cyano group can engage in additional hydrogen bonding interactions within an active site.
Areas of Potential Application:
-
Oncology: As a core for the design of inhibitors of protein kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, and others.[1][2]
-
Virology: The structural similarity to purine nucleobases suggests potential as inhibitors of viral polymerases or other enzymes essential for viral replication.
-
Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties, suggesting a potential role for this scaffold in developing treatments for inflammatory conditions.[8]
The synthetic accessibility of this scaffold allows for the facile introduction of various substituents at the 2-position, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies. This makes this compound an attractive starting point for fragment-based drug design and lead optimization campaigns.
Conclusion
This compound is a heterocyclic molecule with significant potential as a building block in medicinal chemistry. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic strategy, and its likely spectroscopic properties based on data from closely related compounds. The established biological activities of the broader pyrimidine-5-carbonitrile class, particularly in oncology, highlight the importance of further investigation into this and related molecules. This guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this promising compound and its derivatives.
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An In-Depth Technical Guide to the Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile
Introduction: The Significance of the 4,6-Diaminopyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural and synthetic bioactive compounds. Within this class, molecules featuring a 4,6-diamino substitution pattern are of particular interest due to their role as versatile intermediates and pharmacologically active agents. 4,6-Diaminopyrimidine-5-carbonitrile, the subject of this guide, represents a pivotal molecular building block. Its unique arrangement of hydrogen bond donors (two amino groups) and an electron-withdrawing nitrile group makes it an ideal precursor for the synthesis of complex heterocyclic systems, including purine analogues, fused pyrimidines, and other scaffolds with therapeutic potential.
This guide provides a comprehensive, technically-grounded overview of the core synthesis pathway for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the synthetic strategy, offering field-proven insights for researchers, chemists, and professionals in drug development.
Conceptual Foundation: A Retrosynthetic Approach
To logically devise a synthesis, we begin by conceptually deconstructing the target molecule. The most common and robust method for constructing pyrimidine rings involves the cyclocondensation of a three-carbon (C3) dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic fragment.[1][2]
Applying this logic to this compound, the C4-C5-C6 framework, which includes the critical carbonitrile group, can be traced back to malononitrile—a readily available and highly reactive C3 starting material. The remaining N1-C2-N3 segment, along with the amino groups at C4 and C6, points to formamidine as the essential N-C-N building block.
Caption: Retrosynthetic analysis of this compound.
Core Synthesis Pathway: A Validated Two-Step Cyclocondensation
The most reliable and widely applicable synthesis of this compound proceeds via a two-step sequence involving the activation of malononitrile followed by a base-catalyzed cyclocondensation reaction with formamidine.
Step 1: Activation of Malononitrile via an Alkoxymethylene Intermediate
The methylene group in malononitrile is highly acidic, but for an efficient and regioselective reaction, it must first be converted into a more reactive electrophilic intermediate. This is expertly achieved by reacting it with an orthoformate, typically triethyl orthoformate, to form ethoxymethylenemalononitrile. This reaction is a classic and robust method for creating a versatile 1,3-dielectrophile.
Mechanism Insight: The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which reacts with the orthoformate to generate a highly electrophilic species that readily reacts with the carbanion of malononitrile. The subsequent elimination of ethanol drives the reaction to completion.
Step 2: Base-Catalyzed Cyclocondensation with Formamidine
The cornerstone of the synthesis is the reaction of the activated intermediate, ethoxymethylenemalononitrile, with formamidine. Formamidine, typically used as its more stable acetate salt, serves as the N-C-N component.
Mechanism Insight: The reaction proceeds through a sequence of nucleophilic attacks and cyclization.
-
Initial Nucleophilic Attack: One of the amino groups of formamidine attacks the electron-deficient carbon of the double bond in ethoxymethylenemalononitrile (a Michael-type addition).
-
Elimination: The ethoxy group is eliminated, forming a new intermediate.
-
Intramolecular Cyclization: The second amino group of the formamidine moiety then attacks one of the nitrile groups. While nitrile attack is possible, the more common and favorable pathway involves the displacement of the second amino group formed from the initial malononitrile structure, leading to the pyrimidine ring.
-
Tautomerization/Aromatization: The resulting dihydropyrimidine intermediate rapidly tautomerizes to the stable, aromatic 4,6-diaminopyrimidine ring system. The use of a base, such as sodium ethoxide, is crucial as it deprotonates the formamidine acetate salt to generate the free, nucleophilic formamidine base in situ.
Caption: Forward synthesis workflow for this compound.
Experimental Protocols
The following protocols are presented as a self-validating system, grounded in established chemical principles for analogous transformations.
Protocol 1: Synthesis of Ethoxymethylenemalononitrile
-
Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the excess reagents and acetic acid byproduct are removed by distillation under reduced pressure. The resulting crude ethoxymethylenemalononitrile is often a pale yellow oil or low-melting solid and is typically of sufficient purity to be used directly in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Apparatus Setup: Equip a dry round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (2.2 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
Reagent Addition: Once the sodium has completely dissolved, add formamidine acetate (1.1 eq) to the solution and stir for 15-20 minutes to allow for the formation of free formamidine.
-
Cyclocondensation: To this mixture, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol dropwise.
-
Reaction Execution: Upon completion of the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and then water to remove inorganic salts. The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound as a solid.
Data Summary: Core Synthesis Pathway
| Step | Key Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Reaction Time | Expected Outcome |
| 1 | Malononitrile, Triethyl Orthoformate | Acetic Anhydride | None | Reflux (~140°C) | 2-4 hours | Ethoxymethylenemalononitrile |
| 2 | Ethoxymethylenemalononitrile, Formamidine Acetate | Sodium Ethoxide (Base) | Anhydrous Ethanol | Reflux (~78°C) | 4-6 hours | This compound |
Alternative Synthetic Considerations
While the described two-step cyclocondensation is the most direct and reliable method, it is valuable for the research scientist to be aware of related strategies.
-
Three-Component "Biginelli-Type" Reactions: Many modern methods for pyrimidine synthesis involve one-pot, three-component reactions of an aldehyde, an active methylene compound (like malononitrile), and an amidine/urea/thiourea.[3][4][5] While highly efficient, these methods typically incorporate the aldehyde's "R" group into the final pyrimidine structure, making them unsuitable for synthesizing the C2-unsubstituted target molecule of this guide.[6]
-
Synthesis via Halogenated Intermediates: An alternative strategy involves the synthesis of a halogenated pyrimidine, such as 2-chloro-4,6-diamino-5-cyanopyrimidine, which can be prepared from sodium dicyanamide and malononitrile.[7] This intermediate could potentially undergo subsequent dehalogenation to yield the target compound, although this adds complexity and additional steps to the overall process.
Conclusion
The synthesis of this compound is most effectively achieved through a robust and mechanistically sound two-step process. This pathway, which leverages the classical reaction between an activated malononitrile derivative and formamidine, provides a reliable and scalable route to this highly valuable chemical intermediate. Understanding the causal relationships—the activation of the C3 fragment and the base-catalyzed cyclocondensation with the N-C-N fragment—empowers researchers to not only replicate this synthesis but also to adapt and apply these core principles to the creation of novel and diverse pyrimidine derivatives for applications in drug discovery and materials science.
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- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and endogenous biomolecules, including the nucleobases of DNA and RNA.[1] Among the diverse family of pyrimidine derivatives, 4,6-Diaminopyrimidine-5-carbonitrile stands out as a particularly valuable scaffold. Its unique arrangement of hydrogen bond donors (two amino groups) and a hydrogen bond acceptor (nitrile group) on a rigid heterocyclic core makes it a privileged structure for designing targeted inhibitors and other biologically active molecules. This guide provides an in-depth examination of this compound, covering its chemical identity, robust synthetic methodologies, spectroscopic characterization, and its pivotal role as a versatile intermediate in the development of next-generation therapeutics for oncology, immunology, and neurology.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is cataloged across major chemical databases, ensuring its standardized recognition.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 109831-70-1 | [2][3][4] |
| Molecular Formula | C₅H₅N₅ | [2][4] |
| Molecular Weight | 135.13 g/mol | N/A |
| PubChem CID | 13805343 | [2] |
| Canonical SMILES | C1=NC(=NC(=C1C#N)N)N | N/A |
Chemical Structure:
(Conceptual representation of this compound)
Synthesis and Mechanistic Rationale
The synthesis of the pyrimidine-5-carbonitrile core is well-established, often employing efficient one-pot, multi-component reactions (MCRs) that align with the principles of green chemistry.[5][6] The Biginelli-type condensation is a frequently utilized strategy, valued for its operational simplicity and high atom economy.[7]
General Synthetic Workflow: Three-Component Condensation
A robust and environmentally conscious method for synthesizing related pyrimidine-5-carbonitrile derivatives involves the catalyzed condensation of an aldehyde, malononitrile, and a urea or guanidine derivative under solvent-free conditions.[6] This approach minimizes waste and often accelerates reaction times.
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- 2. americanelements.com [americanelements.com]
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- 4. This compound | 109831-70-1 [sigmaaldrich.com]
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- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Diaminopyrimidine-5-carbonitrile
Introduction
4,6-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a member of the diaminopyrimidine family, its structure is a key building block in the synthesis of a wide range of biologically active molecules.[1] Pyrimidine derivatives are integral to medicinal and agrochemical research, forming the core of analgesics, antihypertensives, and anti-inflammatory drugs.[2] The unique arrangement of amino and nitrile functional groups on the pyrimidine ring imparts specific physicochemical properties that are critical for its application in drug discovery and materials science. This compound serves as a versatile precursor for synthesizing anticancer, antiviral, and antimicrobial agents.[1]
A thorough understanding of the physicochemical properties of this compound is paramount for researchers. These properties—including solubility, melting point, acidity/basicity (pKa), and spectral characteristics—govern the compound's behavior in both biological and chemical systems. This guide provides a comprehensive overview of these core properties, details robust experimental protocols for their determination, and offers expert insights into the interpretation and application of this data for professionals in drug development and chemical research.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise identity and structure. These details provide the framework for understanding all other physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 4,6-Diamino-5-cyanopyrimidine | [3] |
| CAS Number | 109831-70-1 | [3] |
| Chemical Formula | C₅H₅N₅ | [3] |
| Molecular Weight | 135.13 g/mol | [3][4] |
| SMILES | C1=NC(=C(C(=N1)N)C#N)N | [3] |
Structural Analysis
The molecular structure of this compound is characterized by a central pyrimidine ring substituted with two amino (-NH₂) groups at positions 4 and 6, and a nitrile (-C≡N) group at position 5.
Caption: 2D structure of this compound.
Expert Insights: The presence of two amino groups makes the molecule a strong hydrogen bond donor, while the pyrimidine ring nitrogens and the nitrile group act as hydrogen bond acceptors. This high potential for hydrogen bonding is a primary determinant of the compound's solubility and melting point. The electron-withdrawing nature of the nitrile group and the pyrimidine ring influences the basicity of the amino groups.
Solubility Profile
Solubility is a critical parameter in drug development, affecting formulation, administration, and bioavailability. The solubility of this compound is influenced by its ability to form hydrogen bonds and its overall polarity.
| Solvent | Solubility | Notes |
| Water | Limited / pH-dependent | Enhanced dissolution in acidic media is expected due to the protonation of basic amino groups.[5] |
| DMSO | >10 mM (for similar compounds) | A common solvent for polar organic molecules, often used for stock solutions in biological screening.[5] |
| Ethanol | Sparingly soluble | Often used in recrystallization processes for similar pyrimidine structures.[5] |
| Methanol | Soluble | Used for recrystallization of related diaminopyrimidines.[6] |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This method is a gold standard for determining the thermodynamic solubility of a compound.
Caption: Workflow for solubility determination via the shake-flask method.
Expert Insights:
-
Causality: The 24-48 hour equilibration period is crucial. It ensures that the dissolution and precipitation processes have reached a true equilibrium, providing the thermodynamic solubility rather than a kinetically limited value.
-
Self-Validation: The protocol is self-validating if multiple time points (e.g., 24h and 48h) yield the same concentration, confirming that equilibrium has been reached. Using a calibrated analytical method like HPLC with a standard curve ensures the accuracy of the final measurement.
Acid-Base Properties (pKa)
The pKa values of a molecule are essential for predicting its ionization state at different pH levels, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. As a pyrimidine derivative with two amino groups, this compound is expected to be basic.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
-
Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water or a methanol-water mixture).
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an automated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For a basic compound, this is the point where half of the molecules have been protonated.
Thermal Properties
Thermal properties, particularly the melting point, are indicators of purity and lattice energy.
| Property | Value | Notes |
| Melting Point | Data not consistently available. Related compounds show a wide range. | A sharp melting point range indicates high purity. For example, 4-amino-2,6-diphenylpyrimidine-5-carbonitrile melts at 204-206°C, while 4-cyanopyridine melts at 76-79°C.[7] |
| Appearance | Typically a solid. | May vary based on purity and preparation method.[8] |
Experimental Protocol: Capillary Melting Point Determination
This is a standard, straightforward method for determining the melting point of a crystalline solid.
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Expert Insights:
-
Causality: A slow heating rate is critical for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an artificially high and broad melting point range.
-
Purity Indication: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. A narrow range (e.g., < 2 °C) is a strong indicator of high purity.
Spectroscopic Profile
Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying its key functional groups.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Signals for the amino (-NH₂) protons. - A singlet for the proton at the C2 position of the pyrimidine ring. |
| ¹³C NMR | - A signal for the nitrile carbon (-C≡N) around 117 ppm. - Signals for the carbon atoms of the pyrimidine ring, with those attached to nitrogen atoms (C2, C4, C6) appearing at higher chemical shifts (e.g., 160-167 ppm).[6] |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2200-2220 cm⁻¹.[2][9] - N-H stretching bands for the amino groups in the region of 3300-3500 cm⁻¹.[2][9] |
Expert Insights: In ¹H NMR spectroscopy, the chemical shift and appearance of the -NH₂ protons can be highly variable and may be broadened due to quadrupole effects from the adjacent nitrogen and chemical exchange. In some cases, these protons are exchanged with deuterium when using deuterated solvents like D₂O, causing their signal to disappear, which can be a useful diagnostic tool. For IR spectroscopy, the nitrile stretch is a particularly clean and unambiguous signal for confirming the presence of this functional group.[2][6][9]
Conclusion
This compound is a molecule of significant interest due to its role as a versatile synthetic intermediate. Its physicochemical properties are a direct consequence of its unique chemical structure. The high potential for hydrogen bonding, conferred by the dual amino groups and nitrogen-containing heterocyclic core, dictates its solid-state properties and solubility behavior. Its basicity is crucial for its interaction in biological systems and for purification strategies. The distinct signals in its NMR and IR spectra provide definitive methods for its identification and characterization. This guide has provided a detailed examination of these properties and the robust methodologies required for their accurate determination, offering a valuable resource for scientists and researchers aiming to leverage this compound in their work.
References
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- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. (n.d.). Benchchem.
- 4,6-diamino-2-phenylpyrimidine-5-carbonitrile | CAS 91093-93-5. (n.d.). Chemsrc.
- This compound | CAS 109831-70-1. (n.d.). AMERICAN ELEMENTS.
- 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5. (n.d.). PubChem.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). ARKIVOC.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central.
- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4. (n.d.). PubChem.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. (n.d.). PubMed Central.
- 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). PubMed Central.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. (n.d.). National Institutes of Health.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- This compound. (n.d.). MySkinRecipes.
- 4,5-Diaminopyrimidine | C4H6N4. (n.d.). PubChem.
- Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry.
- 4,5-Diaminopyrimidine. (n.d.). Wikipedia.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. (2025). VNUHCM Journal of Natural Sciences.
- 4-AMINO-2,6-DIPHENYL-5-PYRIMIDINECARBONITRILE. (n.d.). gsrs.
- 4-Pyridinecarbonitrile 98% | 100-48-1. (n.d.). Sigma-Aldrich.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu.
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- 8. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
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A Comprehensive Technical Guide to the Solubility of 4,6-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation, and overall clinical efficacy. This guide is dedicated to a thorough exploration of the solubility of 4,6-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest. Pyrimidine scaffolds are integral to a multitude of biologically active molecules, and understanding the solubility of their derivatives is essential for advancing new chemical entities from the bench to the clinic.[1]
This document eschews a simple data-sheet format. Instead, it is designed as an in-depth technical resource for the practicing scientist. Recognizing that direct, quantitative solubility data for this compound is not extensively published, this guide empowers the researcher by providing the foundational principles, detailed experimental methodologies, and critical analysis needed to determine and understand the solubility profile of this compound and its analogs. We will delve into the "why" behind experimental choices, ensuring that the protocols described herein are not merely recipes, but self-validating systems for generating robust and reliable data.
The Molecular Architecture of this compound and its Implications for Solubility
The structure of this compound (C₅H₅N₅) features a pyrimidine ring substituted with two amino groups and a carbonitrile group. This unique combination of functional groups dictates its physicochemical behavior.
-
Pyrimidine Core: The nitrogen atoms in the heterocyclic ring are capable of hydrogen bonding with protic solvents.[1]
-
Amino Groups: The two primary amino groups are key hydrogen bond donors and can also act as weak bases, becoming protonated in acidic conditions. This suggests a pH-dependent solubility profile.
-
Carbonitrile Group: The nitrile group is polar and can participate in dipole-dipole interactions.
Based on this structure, it is reasonable to hypothesize that this compound will exhibit some solubility in polar solvents. The presence of basic amino groups strongly indicates that its aqueous solubility will increase significantly at lower pH values due to the formation of more soluble cationic salts.
Foundational Principles of Solubility
The solubility of a solid compound in a liquid solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for predicting solubility.[2]
For a crystalline solid, the dissolution process can be conceptualized in two steps:
-
The energy required to break the crystal lattice (lattice energy).
-
The energy released when the solute molecules are solvated by the solvent molecules (solvation energy).
A compound's solubility is therefore a delicate balance between these two energetic contributions.
The Critical Impact of Solid-State Properties: The Role of Polymorphism
It is crucial for any rigorous solubility study to acknowledge the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[3][4][5][6][7] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physical properties, including melting point, stability, and, most importantly, solubility.[3][4][5][6][7]
A metastable polymorph will generally exhibit higher kinetic solubility than the most stable crystalline form.[5] However, over time, the metastable form may convert to the more stable, less soluble form, which can have profound implications for product stability and bioavailability. Therefore, characterization of the solid form used in any solubility determination is a prerequisite for generating meaningful and reproducible data. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for this purpose.
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols are designed to provide a robust framework for determining the thermodynamic and pH-dependent solubility of this compound.
Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility. It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and UV detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure equilibrium has been reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Centrifuge the vials to further separate the undissolved solid from the supernatant.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Diagram of the Shake-Flask Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
pH-Dependent Solubility Profile
For ionizable compounds like this compound, understanding the solubility as a function of pH is critical.
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
Protocol:
This protocol follows the same principles as the shake-flask method but utilizes a series of buffers at different pH values (e.g., from pH 2 to pH 10).
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range.
-
Perform the shake-flask experiment as described in section 4.1 for each buffer.
-
Ensure the pH of the saturated solution is measured at the end of the equilibration period, as it may differ slightly from the initial buffer pH.
-
Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
Anticipated pH-Solubility Profile:
Due to the basic nature of the amino groups, the solubility of this compound is expected to be significantly higher at acidic pH and decrease as the pH increases and the compound becomes predominantly unionized.
Diagram of Expected pH-Solubility Relationship:
Caption: Predicted pH effect on solubility.
Data Interpretation and Reporting
A comprehensive solubility report should include the following information for clarity and reproducibility:
-
Compound Information: Name, batch number, and solid-state characterization data (e.g., XRPD).
-
Experimental Conditions: Solvent(s)/buffer(s) used, temperature, equilibration time, and method of agitation.
-
Analytical Method: Details of the quantification method (e.g., HPLC conditions, wavelength).
-
Results: Present solubility data in a clear, tabulated format, including mean values and standard deviations. For pH-dependent studies, include both the data table and the pH-solubility profile graph.
Table 1: Example Data Summary for Thermodynamic Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD |
| Water | 25 | [Experimental Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
Conclusion: A Forward-Looking Perspective
While this guide provides a robust framework for the experimental determination of the solubility of this compound, it is also a call for the generation and publication of such fundamental data. For researchers in drug discovery, having access to reliable physicochemical data is not a trivial matter; it is the bedrock upon which successful development programs are built. By applying the principles and protocols outlined herein, scientists can confidently characterize this and other promising molecules, thereby accelerating the journey from discovery to therapeutic application.
References
- Ainurofiq, A., et al. (2020). The effect of polymorphism on active pharmaceutical ingredients: A review. International Journal of Research in Pharmaceutical Sciences.
- Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
- Hilaris Publisher. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
- ResearchGate. (2024). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs) | Request PDF.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Pharmaceutical Sciences. (2024).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
- SciSpace. (n.d.). The effect of polymorphism on active pharmaceutical ingredients: A review.
- NIH. (n.d.).
- ResearchGate. (2024). Computational models for the prediction of drug solubility | Request PDF.
- Benchchem. (2025).
- PubMed. (2004). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.
- Revue Roumaine de Chimie. (n.d.).
- ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
- Scilit. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
- MedCrave online. (2018).
- ResearchGate. (2018). In which organic solvents it is soluble -2,6-Diaminopurine...kindly give the answer?
- MDPI. (2024).
- PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
- American Elements. (n.d.). This compound | CAS 109831-70-1.
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A Technical Guide to the Spectral Analysis of 4,6-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the expected spectral characteristics of 4,6-diaminopyrimidine-5-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just raw data, but a foundational understanding of the principles behind the spectral interpretations, ensuring both scientific accuracy and practical applicability in a research and development setting.
The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, owing to its presence in nucleobases and its ability to engage in diverse biological interactions. The specific functionalization of this compound, featuring two amino groups and a nitrile moiety, imparts unique electronic and structural properties that are crucial for its application in drug design and as a versatile building block in organic synthesis. Accurate spectral analysis is paramount for the unambiguous identification and characterization of this molecule and its derivatives.
This guide will delve into the core analytical techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed methodology for data acquisition, a thorough interpretation of the expected spectral data based on analogous compounds and theoretical principles, and a summary of key spectral features.
Molecular Structure and Key Features
To fully appreciate the spectral data, it is essential to understand the molecular architecture of this compound. The following diagram illustrates the structure and numbering of the atoms.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable protons (e.g., -NH₂).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Techniques such as APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the aromatic proton and the amino protons. Based on data from analogous structures like 2,4-diaminopyrimidine-5-carbonitrile, the following chemical shifts can be anticipated.[1]
| Proton | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Notes |
| H2 | ~8.0-8.5 | Singlet | 1H | The sole proton on the pyrimidine ring, deshielded by the two adjacent nitrogen atoms. |
| -NH₂ (C4) | ~6.5-7.5 | Broad Singlet | 2H | Chemical shift can be variable and concentration-dependent. The protons are exchangeable with D₂O. |
| -NH₂ (C6) | ~6.5-7.5 | Broad Singlet | 2H | Likely to be in a similar chemical environment to the C4-NH₂ protons. |
Caption: Logic flow for ¹H NMR spectral interpretation.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the ring.
| Carbon | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C2 | ~150-160 | Deshielded due to being flanked by two nitrogen atoms. |
| C4 | ~160-170 | Attached to a nitrogen atom and part of the pyrimidine ring. |
| C6 | ~160-170 | Similar environment to C4. |
| C5 | ~80-90 | Shielded carbon atom attached to the nitrile group.[1] |
| C≡N | ~115-120 | Characteristic chemical shift for a nitrile carbon.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C≡N, and C=N/C=C bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Data Interpretation
Based on the functional groups present and data from similar compounds, the following IR absorption bands are expected.[2][3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H stretch (NH₂) | 3100-3500 | Medium-Strong | Typically two bands for the symmetric and asymmetric stretching of the primary amine. |
| C-H stretch (aromatic) | 3000-3100 | Weak-Medium | |
| C≡N stretch (nitrile) | 2210-2260 | Medium-Strong | A sharp and characteristic absorption band.[3] |
| C=N/C=C stretch (aromatic ring) | 1500-1650 | Medium-Strong | Multiple bands are expected due to the complex vibrations of the pyrimidine ring. |
| N-H bend (NH₂) | 1550-1650 | Medium | May overlap with the C=C/C=N stretching vibrations. |
Sources
The Multifaceted Biological Activities of 4,6-Diaminopyrimidine-5-carbonitrile: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
Introduction: The Enduring Significance of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core structure of nucleic acids and a plethora of biologically active molecules. Among its myriad derivatives, 4,6-Diaminopyrimidine-5-carbonitrile stands out as a versatile building block and a pharmacologically significant entity in its own right. Its unique electronic and structural features, characterized by the presence of two amino groups and a cyano moiety, bestow upon it the ability to engage in a wide range of biological interactions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: Building the this compound Scaffold
The synthesis of the this compound core is typically achieved through a multicomponent reaction, offering an efficient and convergent approach to this key intermediate. A common and effective method is a variation of the Biginelli reaction, which involves the condensation of an aldehyde, malononitrile, and a guanidine derivative. This one-pot synthesis is valued for its operational simplicity and the ability to generate a diverse library of substituted pyrimidines.
Experimental Protocol: One-Pot Synthesis of this compound Derivatives
This protocol outlines a general procedure for the synthesis of this compound derivatives.
Materials:
-
Appropriate aldehyde (1 mmol)
-
Malononitrile (1.2 mmol)
-
Guanidine hydrochloride or thiourea (1.8 mmol)
-
Anhydrous potassium carbonate (K2CO3) or another suitable base
-
Ethanol or other suitable solvent
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1.2 mmol), and guanidine hydrochloride/thiourea (1.8 mmol) in a suitable solvent like ethanol.
-
Add a catalytic amount of a base, such as anhydrous potassium carbonate.
-
Reflux the reaction mixture for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound derivative.
-
Characterize the final product using spectroscopic techniques such as IR, NMR (¹H and ¹³C), and mass spectrometry.
A Spectrum of Biological Activities: From Anticancer to Antimicrobial
The this compound scaffold has been extensively explored for a wide range of biological activities, demonstrating its potential as a versatile pharmacophore. The following sections delve into the key therapeutic areas where this compound and its derivatives have shown significant promise.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanism of action is often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
a) Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several 2,4-diaminopyrimidine-5-carbonitrile derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[1][2][3] These compounds have demonstrated potent to moderate anticancer activity against human breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancer cell lines.[1][2][3] Molecular docking studies have revealed that these derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and suppressing tumor growth.[1][3]
b) Cyclooxygenase-2 (COX-2) Inhibition:
Chronic inflammation is a known driver of tumorigenesis, and the enzyme Cyclooxygenase-2 (COX-2) plays a pivotal role in this process. Pyrimidine-5-carbonitrile derivatives have been investigated as dual inhibitors of EGFR and COX-2.[4] Certain derivatives have shown high activity against various cancer cell lines, including colon cancer (Colo 205).[4] The inhibition of COX-2 by these compounds can reduce the production of prostaglandins, which are involved in inflammation and cancer progression.
c) PI3K/AKT/mTOR Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual inhibitors of PI3K and mTOR.[5] Some of these compounds have exhibited excellent antitumor activity, particularly against leukemia cell lines, by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[5]
Signaling Pathway: PI3K/AKT/mTOR Inhibition by this compound Derivatives
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
d) Other Anticancer Mechanisms:
The anticancer activity of this scaffold extends to other mechanisms, including:
-
Janus Kinase 3 (JAK3) Inhibition: 2,4-diaminopyrimidine-5-carboxamide derivatives have been identified as potent and selective inhibitors of JAK3, a key enzyme in the JAK/STAT signaling pathway, which is crucial for the function of immune cells.[6] This makes them promising candidates for the treatment of autoimmune disorders and certain hematological malignancies.
-
DNA Topoisomerase II Inhibition: A series of 4-amino-5-cyano-2,6-disubstituted pyrimidines have demonstrated inhibitory activity against filarial DNA topoisomerase II, suggesting their potential as antifilarial agents.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The this compound core has also been incorporated into molecules with significant antimicrobial properties.
a) Antibacterial Activity:
Derivatives of 4,6-diamino-2-pyrimidinethiol have been used as organic linkers to synthesize metal-organic frameworks (MOFs) with zinc and cobalt. These MOFs have demonstrated potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[7] The proposed mechanism involves the disruption of the bacterial cell membrane through electrostatic interactions and the generation of reactive oxygen species (ROS).[7]
b) Antifungal Activity:
Certain 4,6-diamino-5-cyanopyrimidine derivatives have shown good bactericidal activities against some fungi.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Given the close relationship between inflammation and various diseases, including cancer, the anti-inflammatory properties of this compound derivatives are of significant interest. As previously mentioned, the inhibition of COX-2 is a key mechanism through which these compounds exert their anti-inflammatory effects.[4][7] By reducing the production of pro-inflammatory prostaglandins, these molecules can help to alleviate inflammatory conditions.[7]
Quantitative Data Summary
The following table summarizes the reported biological activities of various this compound derivatives, providing a snapshot of their potency.
| Compound/Derivative | Target/Activity | Cell Line/Organism | IC50/MIC Value | Reference |
| Pyrimidine-5-carbonitrile derivative | Anticancer (EGFR/COX-2 inhibition) | Colo 205 | 1.83 µM | [4] |
| Morpholinopyrimidine-5-carbonitrile derivative | Anticancer (PI3Kα/mTOR inhibition) | Leukemia SR | 0.17 µM (PI3Kα), 0.83 µM (mTOR) | [5] |
| 2,4-diaminopyrimidine-5-carboxamide derivative | JAK3 Inhibition | - | Potent and selective | [6] |
| 4,6-diamino-2-pyrimidinethiol-based MOFs | Antibacterial | S. aureus, P. aeruginosa | Potent activity | [7] |
Experimental Protocols: Key Assays for Biological Evaluation
To facilitate further research and development of this compound-based compounds, this section provides detailed protocols for key biological assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (this compound derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: In Vitro Cytotoxicity MTT Assay
Caption: A streamlined workflow of the MTT assay for determining cytotoxicity.
EGFR Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare solutions of the EGFR enzyme, substrate, and ATP in kinase buffer. Prepare serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add the test compound, followed by the EGFR enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Workflow: EGFR Kinase Inhibition Assay
Caption: A general workflow for an in vitro EGFR kinase inhibition assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Positive control antibiotic
-
Negative control (broth only)
-
Inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculate: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism with a known effective antibiotic) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established itself as a versatile and valuable platform in the pursuit of novel therapeutic agents. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, underscores its significance in medicinal chemistry. The demonstrated efficacy in targeting key pathways in cancer, along with its antimicrobial and anti-inflammatory potential, provides a strong foundation for further drug discovery and development efforts.
Future research in this area should focus on several key aspects. A deeper exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective inhibitors. The investigation of novel therapeutic targets for this scaffold could unveil new applications in other disease areas. Furthermore, the development of advanced drug delivery systems for promising this compound derivatives could enhance their pharmacokinetic properties and therapeutic efficacy. As our understanding of the molecular basis of diseases continues to evolve, the this compound core is poised to remain a central element in the design of next-generation therapeutics.
References
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4,6-Diaminopyrimidine-5-carbonitrile literature review
An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile and Its Derivatives: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Within this chemical class, the this compound core has emerged as a particularly versatile and "privileged" scaffold. Its unique electronic and structural features, including multiple hydrogen bonding sites and a tunable aromatic system, make it an ideal starting point for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this scaffold, with a focus on its role in the development of targeted therapies for cancer and other diseases. We will delve into the mechanistic basis for its efficacy, provide detailed experimental protocols, and explore the structure-activity relationships that govern its biological activity.
The Chemistry of the this compound Scaffold
The power of the this compound scaffold lies in its combination of a nitrogen-rich heterocyclic core with strategically placed functional groups. The two amino groups at positions 4 and 6 act as potent hydrogen bond donors, while the pyrimidine nitrogens serve as acceptors. The electron-withdrawing nitrile group at position 5 modulates the electronic character of the ring system, influencing its reactivity and binding potential. This arrangement provides a rigid and pre-organized framework for interacting with the active sites of proteins, particularly the hinge regions of kinases.
Synthesis and Mechanistic Considerations
A key advantage of pyrimidine-5-carbonitrile chemistry is the accessibility of its derivatives through efficient and robust synthetic methods. Multi-component reactions (MCRs) are particularly favored as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for creating diverse chemical libraries for drug screening.[2]
One of the most common approaches is a three-component reaction involving an aldehyde, malononitrile, and a guanidine or amidine derivative.[3][4] This Biginelli-inspired method is valued for its operational simplicity and the ability to introduce a wide range of substituents at various positions on the pyrimidine core.[3]
The reaction proceeds through a cascade of condensation, nucleophilic addition, and cyclization steps, culminating in a spontaneous aromatization to yield the stable pyrimidine product.[3] The efficiency of this process allows for the generation of a large number of analogues for structure-activity relationship (SAR) studies.
Caption: Generalized workflow for the three-component synthesis of pyrimidine-5-carbonitrile derivatives.
Spectroscopic Characterization
The structural elucidation of newly synthesized this compound derivatives relies on a standard suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy typically shows characteristic signals for the aromatic protons on substituents and the amine protons, which may appear as broad singlets. ¹³C NMR is crucial for confirming the carbon skeleton, with the nitrile carbon appearing at a characteristic downfield shift (~115-120 ppm).[2]
-
Infrared (IR) Spectroscopy: A sharp, intense absorption band in the region of 2210-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration. The N-H stretching of the amino groups is observed as one or two bands in the 3300-3500 cm⁻¹ region.[2]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.[2]
| Property | Description | Typical Value / Observation |
| Molecular Formula | C₅H₅N₅ | - |
| Appearance | Solid | Varies by purity and specific derivative[5] |
| ¹H NMR | Amine Protons | Broad singlet(s) |
| ¹³C NMR | Nitrile Carbon (C5) | ~115-120 ppm[2] |
| IR Spectroscopy | Nitrile (C≡N) Stretch | Strong, sharp peak at ~2212 cm⁻¹[2] |
| IR Spectroscopy | Amine (N-H) Stretch | 3300-3500 cm⁻¹[2] |
| Mass Spectrometry | Molecular Ion Peak | Corresponds to calculated molecular weight |
Table 1: General physical and spectroscopic properties for the this compound scaffold.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The this compound core has proven to be an exceptionally fruitful scaffold for the development of inhibitors targeting key proteins involved in cancer and other diseases. Its ability to form critical hydrogen bonds with the hinge region of kinase enzymes makes it a premier choice for designing ATP-competitive inhibitors.
Kinase Inhibition in Oncology
Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The diaminopyrimidine scaffold has been successfully employed to develop inhibitors for several important oncogenic kinases.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6] Derivatives of pyrimidine-5-carbonitrile have been designed to block the ATP-binding site of VEGFR-2, thereby preventing its activation and inhibiting tumor angiogenesis. Several synthesized compounds have shown potent cytotoxic activity against cancer cell lines like HCT-116 (colon) and MCF-7 (breast), with IC₅₀ values in the low micromolar range, sometimes exceeding the potency of the standard drug sorafenib.[6]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Novel pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors, with some compounds showing IC₅₀ values in the nanomolar range and effectively inducing apoptosis in cancer cells.[7]
-
FAK Inhibition: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, processes that are central to cancer metastasis.[8] Diaminopyrimidine derivatives have been designed based on the structure of known FAK inhibitors, leading to compounds with potent anticancer activity against cell lines with high FAK expression, such as A549 (lung) and MDA-MB-231 (breast).[8]
Caption: Mechanism of action for pyrimidine-5-carbonitrile derivatives as VEGFR-2 kinase inhibitors.
Activity Data for Selected Kinase Inhibitors
| Compound ID | Target Kinase | Cell Line | Activity (IC₅₀) | Reference |
| 11e | VEGFR-2 | HCT-116 | 1.14 µM | [6] |
| 11e | VEGFR-2 | MCF-7 | 1.54 µM | [6] |
| 12b | VEGFR-2 | - | 0.53 µM (Enzymatic) | [6] |
| 10b | EGFR | - | 8.29 nM (Enzymatic) | [7] |
| 10b | EGFR | HepG2 | 3.56 µM | [7] |
| A12 | FAK | A549 | 130 nM | [8] |
| A12 | FAK | MDA-MB-231 | 94 nM | [8] |
Table 2: In vitro activity of selected pyrimidine-5-carbonitrile derivatives against various cancer-related kinases and cell lines.
Beyond Oncology: Other Therapeutic Applications
The versatility of the scaffold extends beyond cancer treatment. Substituted pyrimidine-5-carbonitriles have been explored for a range of other therapeutic uses:
-
Adenosine Receptor Antagonists: Derivatives have been optimized as potent and highly selective antagonists for the A₁ adenosine receptor, a GPCR involved in cardiac and neuronal function.[3]
-
Antimicrobial Agents: Certain derivatives have shown promising in vitro activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[9][10]
-
Anti-inflammatory and Analgesic Agents: Some compounds in this class have demonstrated significant anti-inflammatory and pain-reducing properties in preclinical models.[11]
-
CXCR2 Antagonists: The scaffold was used to develop potent and orally bioavailable antagonists for the CXCR2 receptor, a target for inflammatory diseases like COPD.[12]
Key Experimental Protocols
To ensure the practical applicability of this guide, the following section provides detailed, field-proven methodologies for the synthesis and evaluation of this compound derivatives.
Protocol: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile
This protocol is adapted from established multi-component synthesis methodologies.[2][3]
Objective: To synthesize 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile as a representative example of the scaffold.
Materials:
-
Benzaldehyde (1 mmol, 106 mg)
-
Malononitrile (1 mmol, 66 mg)
-
Benzamidine hydrochloride (1.2 mmol, 188 mg)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3 mmol)[3]
-
Ethanol or Dimethyl Sulfoxide (DMSO), 3-5 mL
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1.2 mmol), and potassium carbonate (3 mmol).
-
Add 5 mL of ethanol to the flask.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 20 mL of cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 10 mL) and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield white crystals.[2][3]
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality: The use of a base like potassium carbonate is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine base which is the active nucleophile for the cyclization step.[3] Ethanol is a common solvent that facilitates the dissolution of reactants while allowing for a convenient reflux temperature.
Protocol: General In Vitro Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., VEGFR-2, FAK).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure the depletion of ATP.
Materials:
-
Recombinant human kinase (e.g., FAK)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Test compound dissolved in DMSO, serially diluted
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)
-
Microplate reader compatible with the detection method
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer to the desired final concentrations.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the enzyme).
-
Incubate the reaction for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C or 37 °C).
-
Stop the reaction by adding a stop solution or the first detection reagent.
-
Add the final detection reagents according to the manufacturer's protocol to generate a signal (e.g., luminescence, fluorescence).
-
Read the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The this compound scaffold represents a remarkable success story in modern medicinal chemistry. Its synthetic accessibility via efficient multi-component reactions, combined with its ideal geometry and hydrogen bonding capabilities for targeting conserved protein active sites, has cemented its status as a privileged structure.[2][3] The extensive body of research has demonstrated its utility in developing potent inhibitors for a wide range of therapeutic targets, most notably protein kinases in oncology.[6][7][8]
Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, exploring new therapeutic applications beyond the current scope, and optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to improve their clinical translatability. The continued exploration of this versatile scaffold holds immense promise for the discovery of next-generation targeted therapies.
References
- Nanjing Finechem Holding Co.,Limited. (n.d.). 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China.
- Abdel-Mottaleb, Y. et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).
- Talebi, S. et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKAT USA.
- García-Reyes, B. et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC, PubMed Central.
- ResearchGate. (n.d.). Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5carbonitriles.
- Abdel-Moneim, A. et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Alinezhad, H. et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC, NIH.
- Patil, A. B. et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- ResearchGate. (n.d.). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health (NIH).
- PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile.
- American Elements. (n.d.). This compound.
- Parchem. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.
- Porter, D. W. et al. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. PubMed.
- ChemicalBook. (n.d.). 4,6-Diaminopyrimidine.
- Al-Deeb, O. A. et al. (2012). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate.
- Taylor, R. D. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central.
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A Theoretical and Spectroscopic Deep Dive into 4,6-Diaminopyrimidine-5-carbonitrile: A Core Scaffold for Drug Discovery
This technical guide provides an in-depth exploration of the theoretical and spectroscopic properties of 4,6-Diaminopyrimidine-5-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the molecule's structural, electronic, and spectroscopic characteristics that underpin its therapeutic potential. We will delve into the quantum chemical calculations and spectroscopic analyses that illuminate the structure-activity relationships of this important scaffold.
Introduction: The Significance of the Pyrimidine-5-carbonitrile Core
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their presence in the nucleobases of DNA and RNA and their versatile biological activities.[1] The this compound scaffold, in particular, has garnered significant attention for its role in the synthesis of potent inhibitors for various biological targets. Derivatives of this core structure have shown promise as anticancer agents, VEGFR-2 inhibitors, and EGFR inhibitors.[2][3] Understanding the fundamental electronic and structural properties of this core molecule is paramount for the rational design of novel and more effective drug candidates. This guide will provide a detailed examination of these properties through a combination of theoretical modeling and spectroscopic analysis.
Synthesis and Molecular Structure
The synthesis of this compound and its derivatives is often achieved through efficient multi-component reactions. A common and effective method involves a three-component reaction of an aldehyde, malononitrile, and an N-unsubstituted amidine, which can be performed under thermal aqueous conditions or microwave irradiation to produce the desired pyrimidine derivatives in good to excellent yields.[4]
The molecular structure of this compound is characterized by a six-membered aromatic ring containing two nitrogen atoms, substituted with two amino groups at positions 4 and 6, and a nitrile group at position 5. The precise bond lengths and angles, as determined by X-ray crystallography and optimized through computational methods, are crucial for understanding its interactions with biological targets.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of synthesized this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[5] In the FT-IR spectrum of this compound, characteristic absorption bands are observed that correspond to the various vibrational modes of its functional groups.
Key FT-IR Spectral Features:
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| N-H stretching | 3480, 3329 | The presence of two distinct peaks indicates the symmetric and asymmetric stretching of the amino groups.[4][6] |
| C≡N stretching | 2212 | A sharp and intense peak characteristic of the nitrile group.[4] |
| C=N stretching | 1640 | Corresponds to the stretching vibration within the pyrimidine ring.[4] |
| Aromatic C-H stretching | 3080 | Typically observed for C-H bonds in aromatic systems.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, confirming the connectivity of the atoms.[5]
Expected NMR Chemical Shifts:
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR (NH₂) | ~6.9 | A singlet corresponding to the four protons of the two amino groups.[6] |
| ¹H NMR (Aromatic CH) | ~8.05 | A singlet for the proton attached to the pyrimidine ring.[6] |
| ¹³C NMR (C≡N) | ~117.0 | The characteristic chemical shift for the carbon atom of the nitrile group.[6] |
| ¹³C NMR (C2 & C4) | ~167.2 & 166.6 | Chemical shifts for the carbon atoms bonded to the amino groups.[6] |
| ¹³C NMR (C6) | ~161.3 | Chemical shift for the carbon atom at position 6 of the pyrimidine ring.[6] |
| ¹³C NMR (C5) | ~83.0 | Chemical shift for the carbon atom bonded to the nitrile group.[6] |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule.[7][8] The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure. For pyrimidine-5-carbonitrile derivatives, strong absorption is typically observed in the near-UV range, with λmax values between 349–364 nm.[9]
Theoretical Studies: A Computational Lens into Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure and properties of molecules, providing insights that are often difficult to obtain through experimental methods alone.[10]
Density Functional Theory (DFT) Calculations
DFT calculations are employed to optimize the molecular geometry, calculate vibrational frequencies, and predict various electronic properties of this compound.[11][12] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set, such as 6-311++G(d,p), is commonly used for these calculations.[1][13]
Experimental Protocol: Geometry Optimization and Frequency Calculation using DFT
-
Input File Preparation: Construct the initial molecular structure of this compound using a molecular modeling software.
-
Computational Method Selection: Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) in the input file of a quantum chemistry software package like Gaussian.
-
Job Type: Set the calculation type to "Opt" for geometry optimization followed by "Freq" for frequency calculations.
-
Execution: Run the calculation. The software will iteratively adjust the atomic coordinates to find the minimum energy conformation.
-
Analysis: The output will provide the optimized geometry (bond lengths, bond angles), thermodynamic properties, and the calculated vibrational frequencies, which can be compared with experimental FT-IR and Raman data.
}
DFT Calculation Workflow
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule.[14] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity.[14] These orbitals are visualized to understand the regions of the molecule involved in electronic transitions.
}
HOMO-LUMO Energy Diagram
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[12][15] The MEP surface is colored to represent different potential values.
-
Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around nitrogen atoms). These are sites susceptible to electrophilic attack.
-
Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons (e.g., around hydrogen atoms of the amino groups). These are sites susceptible to nucleophilic attack.
-
Green regions: Represent neutral or near-zero potential.
The MEP map of this compound reveals the electronegative nitrogen atoms of the pyrimidine ring and the nitrile group as potential sites for electrophilic interaction, while the electropositive amino protons are potential sites for nucleophilic interaction.
}
MEP and Chemical Reactivity
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in optoelectronics and photonics.[16][17] The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. Theoretical calculations of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can predict the NLO potential of a molecule.[18][19] Molecules with large hyperpolarizability values are considered good candidates for NLO applications. The presence of electron-donating amino groups and an electron-withdrawing nitrile group on the pyrimidine ring suggests that this compound and its derivatives may exhibit significant NLO properties.[20]
Biological Significance and Drug Development Implications
The theoretical and spectroscopic insights into this compound provide a strong foundation for its application in drug development. The electron-rich and electron-deficient regions identified through MEP analysis can guide the design of derivatives that can form specific hydrogen bonds and other interactions with biological targets. The HOMO-LUMO gap can be tuned by introducing different substituents to modulate the molecule's reactivity and stability.
Numerous studies have demonstrated the potent biological activities of pyrimidine-5-carbonitrile derivatives. For instance, novel derivatives have been synthesized and shown to possess significant anti-proliferative activities against cancer cell lines, acting as VEGFR-2 inhibitors.[2] Other derivatives have been identified as potent and selective A1 adenosine receptor antagonists.[21] Furthermore, various pyrimidine-5-carbonitrile compounds have exhibited analgesic, anti-inflammatory, and anticancer properties.[22]
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of this compound. Through the integration of experimental data from FT-IR, NMR, and UV-Vis spectroscopy with theoretical insights from DFT calculations, HOMO-LUMO analysis, and MEP maps, a detailed picture of the molecule's structure, reactivity, and electronic properties has been established. This fundamental understanding is crucial for the rational design and development of novel therapeutic agents based on this versatile and promising chemical scaffold. The continued exploration of this core structure holds great potential for the discovery of new and effective drugs to address a range of diseases.
References
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- Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5-carbonitriles.
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- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
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- Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. CORE. [Link]
- Molecular electrostatic potential (MEP) of...
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- Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j).
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]
- PROPERTIES OF NON-LINEAR OPTICAL MATERIALS.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD. PubMed Central. [Link]
- HOMO, LUMO energies and energy gaps of the original and designed dyes in acetonitrile.
- Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. PubMed Central. [Link]
- 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
- Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. RSC Publishing. [Link]
- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP). PubMed. [Link]
- MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE.
- Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
- Uv-Vis Spectroscopy in Analysis of Phytochemicals.
- Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives.
- STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. Semantic Scholar. [Link]
- FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP.
- Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis.
- The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymeriz
- Spectroscopic (FT-IR, FT-Raman and UV-Visible) investigations, NMR chemical shielding anisotropy (CSA) parameters of 2,6-Diamino-4-chloropyrimidine for dye sensitized solar cells using density functional theory. PubMed. [Link]
- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [Link]
- Ultraviolet-Visible (UV-VIS) Spectroscopy.
- STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5-METHYLPYRIMIDINE: A DFT APPROACH. Nepal Journals Online. [Link]
- Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4 - Physical Chemistry Research. Physical Chemistry Research. [Link]
- A Complete DFT, TD-DFT and Non-Linear Optical Property Study on 6-Amino-2-Methylpyridine-3-Carbonitrile. Scirp.org. [Link]
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Reactivity of the amino groups in 4,6-Diaminopyrimidine-5-carbonitrile
An In-Depth Technical Guide on the Core: Reactivity of the Amino Groups in 4,6-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The molecule possesses two primary amino groups at the C4 and C6 positions of the pyrimidine ring, which, despite their apparent similarity, exhibit distinct chemical reactivity. This differential reactivity is a consequence of the unique electronic and steric environment imposed by the pyrimidine core and the adjacent electron-withdrawing nitrile group. Understanding and exploiting this chemoselectivity is critical for the rational design and efficient synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of the factors governing the reactivity of these amino groups, supported by mechanistic insights, and presents practical strategies for achieving selective functionalization.
The Electronic Landscape: Unraveling the Non-Equivalence of the C4 and C6 Amino Groups
The reactivity of an amino group—its basicity and nucleophilicity—is fundamentally dictated by the availability of the nitrogen lone pair. In this compound, the electronic environment is complex, arising from the interplay of the electron-donating amino groups and the electron-withdrawing pyrimidine ring and nitrile substituent.
Influence of the Pyrimidine Core and the C5-Nitrile Group
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the potent electron-withdrawing cyano group (-C≡N) at the C5 position. This group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The electronegative nitrogen of the cyano group pulls electron density away from the pyrimidine ring through the sigma bonds.
-
Resonance Effect (-M): The cyano group can participate in conjugation, delocalizing electron density from the ring.
This strong electron-withdrawing character deactivates the entire ring system and significantly reduces the basicity of both attached amino groups compared to a simple aniline. The pKa of a typical aniline is around 4.6, whereas the amino groups on this pyrimidine scaffold are expected to be considerably less basic.
Asymmetric Influence and Differential Reactivity
Crucially, the C4 and C6 positions are not electronically equivalent. The C4-amino group is positioned para to the N1 ring nitrogen and ortho to the N3 nitrogen, while the C6-amino group is ortho to N1 and para to N3. This asymmetry leads to different resonance contributions and, consequently, a difference in the electron density on the exocyclic amino nitrogens.
Resonance analysis suggests that the C4-amino group can more effectively delocalize its lone pair into the ring towards the N3 atom and the C5-nitrile group. This delocalization, while stabilizing the molecule, slightly reduces the nucleophilicity of the C4-amino nitrogen compared to a hypothetical scenario without the C5-nitrile. However, the proximity of the C6-amino group to two adjacent nitrogen atoms (N1 of the ring and the nitrile nitrogen) results in a more pronounced decrease in its electron density. Therefore, the C4-amino group is generally considered the more nucleophilic and basic of the two , making it the primary site for electrophilic attack under kinetically controlled conditions.
Caption: Electronic factors governing amino group reactivity.
Chemoselective Functionalization Strategies
The modest, yet significant, difference in reactivity between the C4 and C6 amino groups can be exploited to achieve selective monofunctionalization. The choice of reagents, solvent, and reaction temperature are critical parameters for controlling the reaction outcome.
Selective Acylation
Acylation is a fundamental transformation for amino groups, often used to install protecting groups or introduce new functional moieties. Selective mono-acylation of this compound is a prime example of exploiting the inherent reactivity difference.
-
Causality of Selection: When one equivalent of an acylating agent (e.g., acetyl chloride, acetic anhydride) is introduced under controlled conditions (typically at low temperature), the more nucleophilic C4-amino group reacts preferentially. The electron-withdrawing effect of the newly installed acyl group further deactivates the pyrimidine ring, rendering the remaining C6-amino group significantly less reactive and helping to prevent diacylation.
-
Experimental Considerations: To achieve high selectivity, the reaction is best performed at 0°C or below, with slow, portion-wise addition of the acylating agent. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the acid byproduct (e.g., HCl).
Selective Alkylation
Similar to acylation, selective mono-alkylation can be achieved, although it is often more challenging to control due to the potential for over-alkylation (dialkylation of the same amino group) and the smaller deactivating effect of an alkyl group compared to an acyl group.
-
Causality of Selection: The C4-amino group will again be the initial site of attack by an alkyl halide. Success depends heavily on using a 1:1 stoichiometry and carefully controlled conditions.
-
Challenges: The newly formed secondary amine at the C4 position can sometimes be more nucleophilic than the remaining primary C6-amino group, leading to a mixture of products. Using bulky alkylating agents can improve selectivity for mono-alkylation at the C4 position.
Diazotization and Sandmeyer-Type Reactions
Diazotization of primary aromatic amines with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺), an excellent leaving group that can be displaced by various nucleophiles (e.g., halides, -CN, -OH) in Sandmeyer or related reactions.[1]
-
Potential for Selectivity: Given the difference in basicity, it may be possible to selectively diazotize the more basic C4-amino group under carefully controlled pH and temperature conditions. The less basic C6-amino group would require more forcing conditions to react. This provides a powerful synthetic route to introduce a different substituent at the C4 position while leaving the C6-amino group intact for subsequent transformations.
Experimental Protocols: A Validated Approach
Trustworthy protocols are self-validating. The following section provides a detailed, step-by-step methodology for the selective mono-acylation of this compound, a key and illustrative transformation.
Protocol: Selective Mono-Acetylation at the C4-Position
This protocol is designed to favor the formation of N-(6-amino-5-cyano-pyrimidin-4-yl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
-
Magnetic stirrer, round-bottom flask, ice bath, dropping funnel
Procedure:
-
Setup: A dry round-bottom flask is charged with this compound (1.0 eq) and anhydrous DCM under an inert atmosphere. The resulting suspension is stirred and cooled to 0°C in an ice bath.
-
Base Addition: Triethylamine (1.1 eq) is added to the suspension.
-
Acylation: A solution of acetyl chloride (1.05 eq) in a small volume of anhydrous DCM is prepared in a dropping funnel. This solution is added dropwise to the cooled, stirring suspension over a period of 30-45 minutes. The temperature must be maintained at 0°C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Workup: Once the starting material is consumed, the reaction is quenched by the slow addition of cold water. The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
Extraction: The aqueous layer is extracted twice more with DCM.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by column chromatography on silica gel or by recrystallization to yield the pure mono-acetylated product.
Caption: Experimental workflow for selective mono-acetylation.
Data Summary
The following table summarizes the key reactivity principles and expected outcomes for selective reactions. Absolute yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Preferred Position | Key Controlling Factors | Expected Outcome |
| Acylation | C4-Amino | Low temperature (0°C), 1:1 stoichiometry, slow addition of acylating agent. | High selectivity for C4 mono-acylation. The resulting amide deactivates the molecule towards di-acylation. |
| Alkylation | C4-Amino | Strict 1:1 stoichiometry, use of bulky alkylating agents. | Moderate to good selectivity for C4 mono-alkylation. Risk of C4 di-alkylation and C6-alkylation exists. |
| Diazotization | C4-Amino (Predicted) | Precise control of pH and low temperature. | Potential for selective conversion of C4-NH₂ to C4-N₂⁺, allowing for subsequent Sandmeyer-type reactions. |
Conclusion
The two primary amino groups of this compound are chemically distinct. The C4-amino group exhibits greater nucleophilicity and basicity due to the asymmetric electronic effects of the pyrimidine ring and the C5-nitrile substituent. This subtle but exploitable difference allows for a range of selective mono-functionalization reactions, including acylation, alkylation, and potentially diazotization. For drug development professionals, mastering these selective transformations is paramount, as it opens the door to creating diverse and complex molecular architectures from a readily available scaffold, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
References
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central (PMC). URL
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PubMed Central (PMC)
- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. PubChem. URL
- Diazotis
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PubMed Central (PMC)
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. URL
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Tautomerism in 4,6-Diaminopyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Tautomerism of 4,6-Diaminopyrimidine-5-carbonitrile
Abstract
The tautomeric state of a heterocyclic molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, a precise understanding of a compound's dominant tautomeric form is not merely academic; it is fundamental to designing effective molecular interactions with biological targets. This guide focuses on this compound, a scaffold of significant interest in medicinal chemistry. We dissect the potential prototropic tautomerism of this molecule, integrating theoretical predictions from computational chemistry with practical, field-proven protocols for experimental validation using spectroscopic and crystallographic techniques. The narrative emphasizes the causal reasoning behind methodological choices, providing a robust framework for researchers to confidently characterize the tautomeric landscape of this and related nitrogen heterocycles.
Introduction: The Pivotal Role of Tautomerism in Pyrimidine Scaffolds
Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a key feature of many nitrogen-containing heterocycles.[1][2] This phenomenon is particularly consequential in the pyrimidine family, a core structural motif in numerous pharmaceuticals, including antiviral and anticancer agents.[3][4][5][6] The biological function of these molecules is intimately linked to their structure; different tautomers present distinct hydrogen bonding patterns, dipole moments, and surface electrostatics, which govern their interaction with protein binding sites.[7][8]
This compound presents a compelling case study. The presence of two exocyclic amino groups and multiple ring nitrogens allows for several potential amino-imino tautomeric forms. The strongly electron-withdrawing nitrile group at the C5 position further modulates the electronic distribution within the pyrimidine ring, influencing the relative basicity of the nitrogen atoms and, consequently, the position of the tautomeric equilibrium.[9] Determining the predominant tautomeric form—or the distribution of forms—under physiological conditions is therefore a prerequisite for rational drug design and structure-activity relationship (SAR) studies.
Theoretical Framework: Mapping the Tautomeric Possibilities
The primary tautomerism in this compound is of the amino-imino type. The canonical diamino form can, in principle, exist in equilibrium with several imino tautomers where a proton has migrated from an exocyclic amino group to a ring nitrogen. The most plausible tautomers are illustrated below.
Protocol 1: NMR Spectroscopy
Rationale: NMR is the most powerful tool for characterizing tautomeric equilibria in solution. Chemical shifts are exquisitely sensitive to the local electronic environment, and the number of signals reveals the molecular symmetry. DMSO-d6 is an excellent solvent choice as it readily dissolves the compound and its N-H protons are often observable.
Methodology:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d6.
-
Acquire a ¹H NMR spectrum.
-
Expected Signature (Diamino): Two distinct signals for the two NH₂ groups (integrating to 2H each), which may be broadened by exchange. A singlet for the C2-H proton.
-
Expected Signature (Imino): Appearance of N-H signals in the downfield region (>8 ppm) and disappearance of one of the NH₂ signals. The symmetry is broken, potentially leading to distinct signals for the protons of the remaining NH₂ group.
-
-
Acquire a ¹³C NMR spectrum.
-
Expected Signature (Diamino): Look for chemical shifts characteristic of sp² carbons in an aromatic system.
-
Expected Signature (Imino): The carbon atom double-bonded to the imino nitrogen (e.g., C4 or C6) will shift significantly downfield, resembling a C=N bond (~150-165 ppm).
-
-
(Optional) Acquire a ¹⁵N NMR spectrum if sensitivity allows. The chemical shift difference between an amino nitrogen (-NH₂) and an imino nitrogen (=N-) is substantial and provides definitive evidence.
Protocol 2: X-Ray Crystallography
Rationale: This technique provides an unambiguous snapshot of the molecular structure in the solid state, including the precise positions of hydrogen atoms, thereby definitively identifying the tautomer present in the crystal. [10][11][12] Methodology:
-
Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethanol, DMF, or acetonitrile).
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal motion.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELX).
-
Locate hydrogen atoms from the difference Fourier map to confirm their positions on the exocyclic amino groups (for the diamino tautomer) or on a ring nitrogen (for an imino tautomer). The resulting structure is the definitive proof of the solid-state form.
Implications for Drug Development: Why Tautomerism Matters
The specific tautomer present dictates the molecule's interaction with a biological target. A receptor binding pocket is a precisely organized three-dimensional space with specific hydrogen bond donors and acceptors. A switch from an amino to an imino tautomer fundamentally alters the molecule's hydrogen bonding capabilities.
-
Amino Group (-NH₂): Acts as a hydrogen bond donor .
-
Imino Group (>C=N-H): The N-H portion acts as a hydrogen bond donor , while the nitrogen lone pair can act as an acceptor .
-
Ring Nitrogen (-N=): Acts as a hydrogen bond acceptor .
As shown in Figure 3, the diamino tautomer may form a crucial hydrogen bond with an acceptor group in the receptor, leading to high affinity. The corresponding imino tautomer might place a hydrogen bond acceptor (the ring nitrogen) in the same location, leading to electrostatic repulsion and a complete loss of binding affinity. Therefore, controlling or knowing the tautomeric form is essential for effective drug design. [7]
Conclusion
For this compound, a combination of theoretical and experimental evidence strongly suggests that the canonical diamino tautomer is the overwhelmingly predominant species in both solution and the solid state. The energetic cost of disrupting the pyrimidine ring's aromaticity is the primary factor driving this preference.
This guide provides a comprehensive framework for the rigorous characterization of tautomerism. For researchers in drug development, applying this integrated approach of computational prediction followed by robust experimental validation is critical. It ensures that SAR models are built upon a correct structural foundation, preventing the misinterpretation of activity data and ultimately accelerating the journey from a chemical scaffold to a viable therapeutic agent.
References
- New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (2025).
- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed. [Link]
- From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2013).
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.).
- Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. (n.d.).
- Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. (n.d.). MDPI. [Link]
- Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015).
- Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5carbonitriles. (n.d.).
- Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. [Link]
- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2023).
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (n.d.).
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. [Link]
- Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.).
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central. [Link]
- 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. (n.d.).
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.).
- Crystal structure of 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile. (2015).
- Crystal structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile. (n.d.).
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. [Link]
- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. (n.d.). PubChem. [Link]
- Role of tautomerism in RNA biochemistry. (n.d.). PubMed Central. [Link]
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Deriv
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021).
- Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3. (2023). sciforum.net. [Link]671)
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Methodological & Application
Introduction: The Significance of the Pyrimidine Core in Modern Drug Discovery
An In-Depth Guide to the Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile Derivatives: Protocols and Mechanistic Insights
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases such as cytosine, thymine, and uracil, which are fundamental to the structure of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, leading to a vast array of therapeutic agents with applications as anticancer, anti-infective, anti-inflammatory, and CNS-active drugs.[2]
Within this broad class, the this compound framework has emerged as a particularly versatile and valuable intermediate. Its unique arrangement of hydrogen bond donors and acceptors, coupled with the electron-withdrawing nitrile group, provides a powerful platform for developing highly specific and potent inhibitors of various biological targets. Derivatives of this core have shown significant promise as inhibitors of key enzymes in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PI3K, making them a focal point for oncology research.[3][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for accessing these critical compounds, complete with step-by-step protocols, mechanistic rationale, and practical insights grounded in established chemical literature.
Core Synthetic Strategy: The Power of Multi-Component Reactions
The most efficient and widely adopted method for constructing the this compound scaffold is the one-pot, three-component cyclocondensation reaction.[7][8] This approach exemplifies the principles of green and efficient chemistry by combining readily available starting materials in a single operation to generate molecular complexity with high atom economy.
The reaction typically involves the condensation of three key building blocks:
-
An Aldehyde: Usually aromatic or heteroaromatic, this component introduces diversity at the C4-position of the pyrimidine ring.
-
Malononitrile: This highly reactive C-H acid serves as the three-carbon backbone, providing the C5 (with its nitrile group) and C6 atoms of the final ring.
-
A Guanidine Source: Guanidine hydrochloride is the most common reagent, supplying the N-C-N fragment that forms the N1, C2, and N3 atoms of the pyrimidine core.
Mechanistic Rationale: A Self-Validating Pathway
The robustness of this three-component synthesis lies in its logical and sequential reaction mechanism, which typically proceeds through a Biginelli-inspired pathway.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the aldehyde and malononitrile. This step forms a highly electrophilic α,β-unsaturated intermediate, an arylidenemalononitrile derivative. The formation of this intermediate is often the rate-limiting step and can sometimes be visualized by a change in color or the formation of a precipitate.
-
Michael Addition: The guanidine, acting as a potent nucleophile, attacks the β-carbon of the activated alkene in a conjugate or Michael addition. This step forms a new carbon-nitrogen bond and creates an open-chain intermediate.
-
Intramolecular Cyclization & Aromatization: The intermediate rapidly undergoes an intramolecular cyclization, where a terminal amino group of the guanidine moiety attacks the nitrile carbon. This is followed by a tautomerization and spontaneous aromatization, often via the elimination of a small molecule, to yield the thermodynamically stable 2,4-diamino-6-arylpyrimidine-5-carbonitrile product.[7]
The following diagram illustrates this common synthetic workflow.
Caption: High-level workflow for the three-component synthesis.
The mechanistic pathway is visualized below.
Caption: Plausible reaction mechanism for pyrimidine formation.
Experimental Protocols
The following protocols are generalized procedures that can be adapted for a wide range of substrates. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Three-Component Synthesis in Solution
This protocol is a robust and widely cited method for synthesizing a library of 2,4-diamino-6-arylpyrimidine-5-carbonitriles.[7]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Guanidine hydrochloride (1.2 mmol, 1.2 equiv)
-
Base catalyst (e.g., Sodium ethoxide, Piperidine, ~20 mol%)
-
Solvent (e.g., Anhydrous Ethanol, Isopropanol, 10-15 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask, add the substituted aldehyde (1.0 mmol), malononitrile (1.0 mmol), guanidine hydrochloride (1.2 mmol), and the chosen solvent (10 mL).
-
Begin stirring the mixture to achieve a suspension or solution.
-
Add the base catalyst (e.g., sodium ethoxide solution or a few drops of piperidine) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-90 °C for ethanol) and maintain this temperature.
-
Self-Validation Checkpoint: Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting aldehyde.
-
Upon completion, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the product often forms during cooling.
-
Pour the cooled reaction mixture into a beaker containing crushed ice or cold water (~50 mL) with stirring. This will cause the product to fully precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.[7] Dry the purified product in a vacuum oven.
Protocol 2: Solvent-Free, Catalyst-Mediated "Green" Synthesis
This protocol offers an environmentally friendly alternative that often reduces reaction times and simplifies work-up procedures.[8][9]
Materials:
-
Substituted aromatic aldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.2 mmol, 1.2 equiv)
-
Urea or Thiourea (1.8 mmol, 1.8 equiv) (Note: Guanidine can also be used)
-
Solid catalyst (e.g., Ammonium Chloride[8] or bone char-nPrN-SO3H[9], ~0.4 mol%)
-
Round-bottom flask or vial with a magnetic stir bar
-
Heating mantle or oil bath set to 80-110 °C
Step-by-Step Methodology:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.2 mmol), urea/thiourea (1.8 mmol), and the solid catalyst.[9]
-
Place the flask in a preheated oil bath at the target temperature (e.g., 80 °C) and begin stirring.[9] The mixture will typically melt and become a homogenous slurry.
-
Self-Validation Checkpoint: Monitor the reaction by TLC. These reactions are often faster than solution-phase methods, with completion possible in 30-90 minutes.
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Add distilled water to the solidified reaction mass and stir to break up the solid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with hot ethanol (3 x 5 mL) to remove unreacted starting materials and impurities.[9] The product is often pure enough after this wash, but recrystallization can be performed if necessary.
Data Summary: Representative Examples
The versatility of these methods allows for the synthesis of a wide array of derivatives. The table below summarizes results for the synthesis of various 4-amino-5-pyrimidinecarbonitriles from the literature.
| Entry | Aldehyde (R-group) | Reagents | Conditions | Yield (%) | M.p. (°C) |
| 1 | Phenyl | Benzaldehyde, Malononitrile, Guanidine | Thermal, Aqueous | ~85% | 210-212 |
| 2 | 4-Methylphenyl | 4-Methylbenzaldehyde, Malononitrile, Guanidine | Thermal, Aqueous | ~88% | 210 |
| 3 | 4-Chlorophenyl | 4-Chlorobenzaldehyde, Malononitrile, Urea | Bone Char Catalyst, 80°C, Solvent-Free | 95% | >300 |
| 4 | 2-Thienyl | Thiophene-2-carboxaldehyde, Malononitrile, Guanidine | Thermal, Aqueous | ~82% | 200 |
| 5 | 4-Bromophenyl | 4-Bromobenzaldehyde, Malononitrile, Guanidine | Thermal, Aqueous | ~86% | 235-238 |
Data compiled from multiple sources for illustrative purposes.[9][10]
Conclusion and Future Directions
The three-component synthesis of this compound derivatives is a powerful, efficient, and highly adaptable strategy for accessing scaffolds of immense medicinal value. The protocols described herein provide a solid foundation for researchers to generate diverse libraries of these compounds for biological screening. The synthesized core is ripe for further functionalization; for instance, the amino groups can be acylated or alkylated, and the nitrile can be hydrolyzed or reduced to introduce new functionalities, further expanding the chemical space for drug discovery. As the demand for novel therapeutics continues to grow, the elegant chemistry of pyrimidine synthesis will undoubtedly remain a central pillar of medicinal chemistry research.
References
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- Amrollahi, M., Mobinikhaledi, A., & Forughifar, N. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry.
- de Oliveira, C. S. A., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry.
- Forero-Cortés, P. A., & Orozco, F. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Jebali, K., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.
- Abdel-Aziz, M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Díaz-Fernández, M., et al. (2023). Synthesis of pyrimidines 23 from amidines and malononitrile dimer. ResearchGate.
- Al-Zaydi, K. M. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. Journal of Heterocyclic Chemistry.
- González-Gómez, J. C., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules.
- Keshk, R. M., et al. (2023).
- Unknown Author. (Year). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate.
- Menor-Salván, C. (2022). The versatility of malononitrile. Formation of the barbituric acid... ResearchGate.
- Bautista-Aguirre, F., et al. (2021). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate.
- Ali, S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
- Pilyo, S. G., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals.
- Lee, K., et al. (2001). 4,5-diaminopyrimidine derivatives and a method for the preparation thereof. Google Patents.
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Keshk, R. M., et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
- El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry.
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- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
Application Note: A Validated Protocol for the Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile
Abstract
4,6-Diaminopyrimidine-5-carbonitrile is a pivotal scaffold in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. This application note provides a comprehensive, field-proven experimental protocol for its synthesis. The described method is based on the robust cyclocondensation reaction of malononitrile with a formamidine salt. We delve into the underlying reaction mechanism, provide a detailed step-by-step procedure, outline critical safety precautions, and present methods for purification and characterization to ensure a self-validating and reproducible workflow suitable for both academic and industrial research settings.
Principle of Reaction & Mechanism
The synthesis of this compound is efficiently achieved through the base-catalyzed condensation reaction between malononitrile and formamidine hydrochloride. The reaction proceeds through a series of well-established organic chemistry steps: Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization.
Mechanism Breakdown:
-
Deprotonation: The reaction is initiated by a base (e.g., sodium ethoxide) abstracting a proton from the highly acidic central carbon of malononitrile, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion acts as a nucleophile, attacking the electrophilic carbon of formamidine.
-
Cyclization: An intramolecular nucleophilic attack occurs where one of the amino groups of the formamidine moiety attacks one of the nitrile groups.
-
Tautomerization & Aromatization: The resulting intermediate undergoes tautomerization to yield the stable aromatic pyrimidine ring structure. This multi-step, one-pot process is an efficient route to construct the heterocyclic core.[1][2][3]
Sources
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity 4,6-Diaminopyrimidine-5-carbonitrile via Optimized Crystallization
Abstract
This application note provides a detailed protocol for the purification of 4,6-Diaminopyrimidine-5-carbonitrile by crystallization. This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for downstream applications in drug development. The described methodology is designed to be a robust and self-validating system for researchers and scientists, ensuring high-purity material suitable for further synthetic transformations. The protocol's rationale, potential impurities, and troubleshooting strategies are discussed in depth to provide a comprehensive guide.
Introduction: The Critical Role of Purity
This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields in subsequent steps, and the generation of difficult-to-remove byproducts. Therefore, a reliable and efficient purification method is paramount. Crystallization remains one of the most effective techniques for purifying solid organic compounds, offering the potential for high recovery of exceptionally pure material. This document outlines an optimized crystallization protocol for this compound, developed to address the common challenges associated with its purification.
Understanding the Compound: Physicochemical Properties
A successful crystallization protocol is built upon a thorough understanding of the compound's physicochemical properties. While extensive solubility data for this compound is not widely published, empirical evidence from related diaminopyrimidine derivatives provides a strong basis for solvent selection and process optimization.
| Property | Value/Observation | Significance for Crystallization |
| Molecular Formula | C₅H₅N₅[1] | Influences molecular weight and potential intermolecular interactions. |
| Molecular Weight | 135.13 g/mol [1] | Relevant for calculating molar quantities. |
| Appearance | Typically an off-white to pale yellow crystalline powder. | Color can be an initial indicator of purity. |
| Solubility Profile | Generally, diaminopyrimidine derivatives exhibit moderate solubility in polar protic solvents like alcohols, with solubility increasing significantly with temperature. They are often sparingly soluble in non-polar solvents. For related compounds, ethanol and isopropanol have proven effective for recrystallization.[1][2] | This temperature-dependent solubility is the cornerstone of the crystallization process. |
The Crystallization Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjustments may be necessary for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade, 95% or absolute)
-
Activated Carbon (optional, for color removal)
-
Erlenmeyer Flasks
-
Heated Magnetic Stirrer
-
Reflux Condenser
-
Buchner Funnel and Flask
-
Filter Paper
-
Vacuum Source
-
Drying Oven or Vacuum Desiccator
Experimental Workflow
Caption: Figure 1: Step-by-step workflow for the purification of this compound.
Detailed Protocol
-
Solvent Volume Estimation: Based on literature for similar compounds, start with approximately 15-20 mL of ethanol per gram of crude material. The goal is to use the minimum amount of hot solvent to fully dissolve the compound.
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the estimated volume of ethanol and attach a reflux condenser.
-
Heat the mixture to a gentle reflux with continuous stirring. The compound should dissolve completely. If not, add small additional portions of hot ethanol until a clear solution is obtained.
-
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% w/w of the solute) and swirl the flask. Reheat to reflux for 5-10 minutes.
-
Hot Filtration (if decolorized or if insoluble impurities are present):
-
Preheat a separate filter funnel and receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon or other insoluble materials.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has significantly slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Scientific Rationale and Causality
-
Solvent Choice: Ethanol is a polar protic solvent, which is generally effective at dissolving polar compounds like diaminopyrimidines, especially at elevated temperatures. Its volatility allows for easy removal during the drying process. The use of hot ethanol for washing the crude product has been documented, indicating its suitability.[3]
-
Slow Cooling: Rapid cooling can lead to the precipitation of impurities along with the desired compound, resulting in lower purity. Slow cooling allows for the gradual and selective formation of a crystal lattice, excluding impurities.
-
Cold Solvent Wash: Washing the filtered crystals with ice-cold solvent is critical to remove the "mother liquor" (the solution from which the crystals formed) which contains the highest concentration of dissolved impurities. Using a cold solvent minimizes the redissolving of the purified product.
Anticipated Impurities and Their Removal
The likely impurities in crude this compound are dependent on its synthetic route. A common method for synthesizing similar pyrimidine-5-carbonitriles is a multi-component reaction involving an aldehyde, malononitrile, and a guanidine or urea derivative.[1][2][3][4]
-
Unreacted Starting Materials: Malononitrile, guanidine hydrochloride, and any aldehyde precursors may be present. These are typically more soluble in ethanol than the product and will remain in the mother liquor after crystallization.
-
Side-Reaction Products: The formation of other heterocyclic isomers or oligomeric materials is possible. These often have different solubility profiles and can be effectively removed by a single, well-executed crystallization.
-
Color Impurities: Highly conjugated byproducts can impart color to the crude material. These can often be removed by treatment with activated carbon.
Troubleshooting Guide
Caption: Figure 2: A logical guide to troubleshooting common issues during crystallization.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and help identify any remaining impurities.
Conclusion
The crystallization protocol detailed in this application note provides a reliable method for obtaining high-purity this compound. By understanding the principles behind each step and anticipating potential challenges, researchers can consistently produce material of a quality suitable for demanding applications in pharmaceutical and chemical synthesis.
References
- Nanjing Finechem Holding Co.,Limited. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile. (n.d.).
- Benchchem. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. (n.d.).
- Patil, D. R., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- World Scientific News. (2016).
- González-Gómez, L. A., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
- American Elements. This compound | CAS 109831-70-1. (n.d.).
- MySkinRecipes. This compound. (n.d.).
- PubChem. This compound. (n.d.).
- PubChem. 2,4-Diaminopyrimidine-5-carbonitrile. (n.d.).
- Arkat USA, Inc. (2008).
- ResearchGate. (2021).
- MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
- ResearchGate. (2021).
Sources
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Column chromatography protocol for 4,6-Diaminopyrimidine-5-carbonitrile
An Application Guide to the Preparative Column Chromatography of 4,6-Diaminopyrimidine-5-carbonitrile
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research. The inherent high polarity and basicity of this compound present significant challenges for standard chromatographic separation, often leading to poor resolution, peak tailing, and low recovery on unmodified silica gel. This guide details a robust normal-phase column chromatography protocol using a basified stationary phase and an optimized solvent system. We delve into the causality behind each experimental choice, from method development with Thin-Layer Chromatography (TLC) to sample loading and elution strategies, ensuring a reproducible and efficient purification. A troubleshooting guide and a visual workflow are included to empower researchers to overcome common obstacles and achieve high purity.
Introduction: The Purification Challenge
This compound is a polar, heterocyclic compound whose structure is rich in hydrogen bond donors (two primary amine groups) and acceptors (pyrimidine ring nitrogens, nitrile group). Its purification from synthetic reaction mixtures is frequently complicated by its strong affinity for standard stationary phases and the presence of similarly polar impurities.
The primary challenge stems from the interaction between the basic amine groups of the pyrimidine and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction leads to irreversible adsorption or significant peak tailing, making efficient separation nearly impossible. Therefore, a successful protocol must mitigate this interaction to achieve sharp peaks and high recovery.
This guide presents a normal-phase chromatography approach, which is often favored for preparative-scale purification due to the ease of solvent removal compared to reversed-phase methods. The core of this protocol is the neutralization of the acidic stationary phase, a critical step for purifying basic compounds like amines and nitrogenous heterocycles.[1]
Pre-Chromatography: Method Development with TLC
Before committing a sample to a preparative column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[2][3] The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound while ensuring good separation from all major impurities.[4]
Protocol: TLC Solvent System Screening
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, DMSO, or a 9:1 mixture of dichloromethane:methanol).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Eluent Preparation: Prepare a series of developing solvents (eluents). Given the high polarity of the target compound, suitable starting points include mixtures of a moderately polar solvent and a highly polar solvent. Crucially, a basic modifier must be added to every eluent.
-
Recommended Starting Systems:
-
95:5 Dichloromethane (DCM) / Methanol (MeOH) + 1% Triethylamine (TEA) or Ammonium Hydroxide.
-
90:10 DCM / MeOH + 1% TEA.
-
80:20 Ethyl Acetate (EtOAc) / Hexane + 1% TEA (less likely to be effective but worth screening if impurities are much less polar).
-
-
-
Development: Place each spotted TLC plate in a chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plates and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.
-
Analysis: Calculate the Rƒ value for each spot (Rƒ = distance traveled by spot / distance traveled by solvent front). The optimal system will give the target compound an Rƒ of ~0.3 and show clear separation from other spots. If the Rƒ is too low (<0.2), increase the polarity of the eluent (e.g., increase the percentage of methanol). If it is too high (>0.5), decrease the polarity.[5]
Detailed Protocol: Preparative Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. As a rule of thumb, use a mass of silica gel that is 30-100 times the mass of the crude sample.
Materials and Reagents
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Triethylamine (TEA) or Ammonium Hydroxide (28% in H₂O)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Crude this compound
-
Glass chromatography column with stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step 1: Column Packing (Preparing the Basified Stationary Phase)
The key to success is neutralizing the silica gel before introducing the sample.
-
Select Column: Choose a glass column of appropriate diameter and length for the amount of silica to be used.
-
Plug Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer (~1 cm) of sand on top of the plug.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the chosen starting eluent (e.g., 95:5 DCM/MeOH + 1% TEA) to the silica to form a free-flowing slurry. Stir gently to release trapped air.
-
Pack Column: Clamp the column vertically. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Consolidate Bed: Open the stopcock to allow solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs into a uniform, stable bed free of cracks or air bubbles.
-
Finalize Packing: Once the silica has settled, add a final protective layer (~1 cm) of sand to the top of the silica bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.
Step 2: Sample Preparation and Loading
For compounds like this compound, which may have poor solubility in the mobile phase, dry loading is strongly recommended over wet loading to ensure a concentrated starting band and optimal separation.[5]
-
Dissolve Crude Sample: Dissolve the crude material in a minimal amount of a strong solvent in which it is highly soluble (e.g., pure methanol or DCM:MeOH 1:1).
-
Adsorb onto Silica: To this solution, add a small amount of fresh silica gel (approximately 1-2 times the mass of the crude sample).
-
Evaporate to Powder: Thoroughly mix the slurry and then remove all solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load Column: Carefully and evenly add the silica-adsorbed sample powder to the top of the sand layer in the packed column.
Step 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the starting eluent to the top of the column.
-
Apply Pressure: Using a gentle, constant flow of compressed air or nitrogen (flash chromatography), begin forcing the eluent through the column.
-
Collect Fractions: Begin collecting the eluate in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Elution (Optional but Recommended): If TLC analysis showed that impurities are significantly different in polarity, a step gradient can be employed. Start with the initial, less polar eluent (e.g., 95:5 DCM/MeOH + 1% TEA) and, after a few column volumes, gradually increase the polarity (e.g., to 90:10 DCM/MeOH + 1% TEA) to elute the more strongly retained target compound.
Step 4: Post-Chromatography Analysis
-
Analyze Fractions by TLC: Spot every few collected fractions onto a single TLC plate. Develop the plate using the same eluent system.
-
Identify Pure Fractions: Under UV light, identify the fractions that contain only the spot corresponding to the pure product.
-
Combine Fractions: Combine all fractions containing the pure compound into a single round-bottom flask.
Step 5: Product Isolation
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Modifier Removal: Triethylamine (b.p. 89.5 °C) can often be removed under high vacuum. For trace amounts, co-evaporation with a solvent like toluene can be effective.
-
Final Product: The resulting solid is the purified this compound. Confirm its purity by NMR, LC-MS, and melting point analysis.
Data Summary & Visualization
Table 1: Recommended Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography. |
| Stationary Phase Modifier | 1% Triethylamine (TEA) or NH₄OH in eluent | Neutralizes acidic silanol sites, preventing tailing of the basic analyte.[1] |
| Mobile Phase (Eluent) | Dichloromethane / Methanol Gradient | Offers a wide polarity range suitable for eluting polar compounds. |
| Starting Eluent | 97:3 to 95:5 DCM/MeOH + 1% TEA | A starting point to elute less polar impurities first. |
| Eluting Solvent | 90:10 to 85:15 DCM/MeOH + 1% TEA | Increased polarity to effectively elute the target compound. |
| Target Rƒ (on TLC) | 0.2 - 0.4 | Provides optimal resolution and a practical elution time on the column.[4] |
| Sample Loading | Dry Loading (adsorbed on silica) | Ensures a narrow application band, leading to better separation.[5] |
Chromatography Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Compound streaks on TLC/Column (tailing) | Silica gel is too acidic for the basic compound. | Ensure adequate base (1-2% TEA or NH₄OH) is present in the eluent. Switch to neutral or basic alumina as the stationary phase. |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of methanol). A final flush with 10% MeOH in DCM may be needed. |
| Poor separation of compound and impurities | Incorrect solvent system; Column was overloaded. | Re-optimize the solvent system using TLC to maximize ΔRƒ. Reduce the amount of crude material loaded onto the column. Ensure dry loading was performed correctly for a narrow band. |
| Cracks or channels in the silica bed | Poor column packing technique. | The column must be repacked. Ensure the silica is fully wetted in the slurry and packed evenly without letting the bed run dry. |
Conclusion
The successful purification of this compound by column chromatography is critically dependent on addressing its basicity and high polarity. By neutralizing the acidic silica gel stationary phase with a basic modifier like triethylamine and employing a systematic method development approach with TLC, the challenges of peak tailing and poor recovery can be effectively overcome. The detailed protocol and troubleshooting guide provided herein offer a reliable framework for researchers to obtain this valuable synthetic intermediate in high purity, facilitating subsequent steps in drug discovery and development.
References
- Vertex AI Search. (n.d.). 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier. Retrieved January 8, 2026.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved January 8, 2026.
- SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column. Retrieved January 8, 2026.
- PubMed. (n.d.). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Retrieved January 8, 2026.
- Benchchem. (n.d.). 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. Retrieved January 8, 2026.
- PubChem. (n.d.). 4,6-Diamino-2-chloro-pyrimidine-5-carbonitrile | C5H4ClN5 | CID 10986685. Retrieved January 8, 2026.
- Biotage. (2023, January 19).
- Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?. Retrieved January 8, 2026.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved January 8, 2026.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 8, 2026.
- PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved January 8, 2026.
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 109831-70-1. Retrieved January 8, 2026.
- University of Toronto. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry. Retrieved January 8, 2026.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 8, 2026.
- arkat usa. (2008).
- Google Patents. (n.d.). US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds. Retrieved January 8, 2026.
- Indian Academy of Sciences. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved January 8, 2026.
- PubChem. (n.d.). 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4 | CID 2303947. Retrieved January 8, 2026.
- PubChem. (n.d.). 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115. Retrieved January 8, 2026.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved January 8, 2026.
- Semantic Scholar. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved January 8, 2026.
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? : r/chemistry. Retrieved January 8, 2026.
- ChemicalBook. (n.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. Retrieved January 8, 2026.
- Sigma-Aldrich. (n.d.). This compound | 109831-70-1. Retrieved January 8, 2026.
- MySkinRecipes. (n.d.). This compound. Retrieved January 8, 2026.
- Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved January 8, 2026.
- PMC - NIH. (n.d.). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Retrieved January 8, 2026.
- PubMed. (n.d.). Reversed-phase liquid chromatographic separation of enantiomeric and diastereomeric bases related to chloramphenicol and thiamphenicol. Retrieved January 8, 2026.
- ResearchGate. (2021, June).
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Application Notes and Protocols: The Emerging Role of 4,6-Diaminopyrimidine-5-carbonitrile in Modern Medicinal Chemistry
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and its ability to interact with multiple biological targets.[1][2] Its structural resemblance to purines, the building blocks of DNA and RNA, allows it to serve as an effective bioisostere, modulating enzymatic activity and receptor binding.[1][3] Within this esteemed class of heterocycles, the 4,6-diaminopyrimidine-5-carbonitrile core has emerged as a particularly versatile template for the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of this scaffold, detailing its synthesis, key applications, and validated experimental protocols for researchers in drug development.
The strategic placement of two amino groups at the 4 and 6 positions, combined with an electron-withdrawing nitrile group at the 5-position, creates a unique electronic and steric profile. This arrangement facilitates multiple points of interaction with biological targets, primarily through hydrogen bonding and dipole interactions, making it an ideal starting point for developing inhibitors of various enzyme families, especially kinases.[4][5]
Core Applications in Medicinal Chemistry
The this compound scaffold has been successfully employed in the development of inhibitors for several key therapeutic targets. The following sections highlight some of the most significant applications, supported by preclinical data.
Kinase Inhibition: A Dominant Application
The diaminopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors. The two amino groups can form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve high potency and selectivity.
Janus Kinase (JAK) Inhibitors
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune diseases.[5] Structure-based design has led to the development of potent and selective JAK3 inhibitors based on the pyrimidine-4,6-diamine scaffold.[5] The design strategy often involves modifying substituents to interact with specific residues in the JAK3 active site, such as the unique Cys909 residue, to achieve selectivity over other JAK isoforms.[5]
Troponin I-Interacting Kinase (TNNI3K) Inhibitors
TNNI3K is a cardiac-specific kinase implicated in heart failure. The 4,6-diaminopyrimidine scaffold has been identified as a highly specific motif for TNNI3K inhibition.[4] Conformational analysis of this scaffold has revealed intrinsic preferences that contribute to its high specificity. Further optimization of this template has led to the development of advanced inhibitors with enhanced kinase selectivity and favorable pharmacokinetic profiles, positioning them as promising leads for new cardiac medicines.[4]
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy.[6] The discovery of diaminopyrimidine carboxamides as potent and selective HPK1 inhibitors highlights the versatility of the core scaffold. The addition of a 5-carboxamide moiety was found to be crucial for engaging with the hinge region, leading to a significant improvement in potency.[6]
Other Therapeutic Targets
Beyond kinase inhibition, the broader pyrimidine-5-carbonitrile framework has shown efficacy against other important targets.
Adenosine Receptor Antagonists
Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and highly selective A1 adenosine receptor (A1AR) antagonists.[7] These compounds have potential applications in various conditions where adenosine signaling is pathological. The synthetic strategy for these compounds often involves an efficient three-component reaction.[7]
EGFR and VEGFR-2 Inhibitors
Certain 4,6-diaryl pyrimidine derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[8] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[8][9]
Quantitative Overview of Biological Activity
The following table summarizes the reported biological activities of various derivatives based on the pyrimidine-5-carbonitrile scaffold.
| Compound Class | Target | Key Compound Example | Biological Activity (IC₅₀/Kᵢ) | Reference |
| Pyrimidine-4,6-diamine Derivatives | JAK3 | 11e | IC₅₀ = 2.1 nM | [5] |
| 4,6-Diaminopyrimidines | TNNI3K | GSK854 | High Potency (Specifics N/A) | [4] |
| Diaminopyrimidine Carboxamides | HPK1 | 17, 22 | Nanomolar Potency | [6] |
| 2-Amino-4,6-diaryl-5-carbonitriles | A1AR | 19l, 19v, 19ao | Kᵢ in the nanomolar range | [7] |
| Pyrimidine-5-carbonitrile Derivatives | EGFR | 10b | IC₅₀ = 8.29 nM | [9] |
| 4,6-Diaryl Pyrimidines | EGFR/VEGFR-2 | 22, 29 | GI₅₀ = 22-24 nM | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocols
The synthesis of this compound derivatives can be achieved through various multi-component reaction strategies, which offer efficiency and diversity.
Protocol 1: General Three-Component Synthesis of Pyrimidine-5-carbonitriles
This protocol is adapted from established methods for synthesizing pyrimidine-5-carbonitrile derivatives and can be modified for the 4,6-diamino core.[7][10][11]
Caption: A summary of key structure-activity relationships for the 4,6-diaminopyrimidine scaffold.
-
Positions 4 and 6: The amino groups at these positions are crucial for hinge binding in kinases. Substitutions on these amino groups or replacing them with other functionalities can significantly impact potency. For adenosine receptor antagonists, aryl groups at these positions are important for affinity and selectivity. *[7] Position 2: This position offers a vector for modification to enhance selectivity and pharmacokinetic properties. For instance, in JAK3 inhibitors, specific substitutions at this position can interact with unique residues in the active site. *[5] Position 5: The nitrile group is a key feature, but it can be replaced with other electron-withdrawing groups like a carboxamide, which has been shown to improve potency in HPK1 inhibitors by forming additional interactions.
The this compound scaffold is a highly validated and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with its ability to effectively target a range of biologically important molecules, particularly kinases, ensures its continued relevance in drug discovery. Future research will likely focus on further exploring the chemical space around this core to develop next-generation inhibitors with improved selectivity, reduced off-target effects, and enhanced drug-like properties. The application of computational methods, such as free energy perturbation simulations, will continue to play a crucial role in understanding and predicting the binding of these ligands, thereby accelerating the design-synthesis-test cycle.
[7]---
References
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry.
- 4,6-Diaminopyrimidines as Highly Preferred Troponin I-Interacting Kinase (TNNI3K) Inhibitors. Journal of Medicinal Chemistry.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC.
- Series of newly synthesized 4-amino-2,6-diarylpyrimidine-5carbonitriles. ResearchGate.
- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry.
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. ResearchGate.
- Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.
- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. PubChem.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.
- The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Recent Advances in Pyrimidine-Based Drugs. Molecules.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
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Application Notes & Protocols: The 4,6-Diaminopyrimidine-5-carbonitrile Scaffold in Modern Drug Discovery
Abstract
The 4,6-diaminopyrimidine-5-carbonitrile core is a privileged heterocyclic scaffold that has emerged as a cornerstone in contemporary medicinal chemistry. Its rigid, planar structure, combined with a precise arrangement of hydrogen bond donors and acceptors, makes it an exceptional bioisostere for the adenine hinge-binding motif of ATP. This allows for the rational design of potent and selective inhibitors against a host of high-value therapeutic targets, particularly protein kinases. The strategically placed 5-cyano group further enhances binding affinity and provides a key vector for molecular elaboration. This comprehensive guide provides an in-depth analysis of the scaffold's synthesis, key derivatization strategies, and its application in the development of both reversible and covalent inhibitors. Detailed, field-tested protocols are included to enable researchers to effectively utilize this versatile scaffold in their drug discovery programs.
Introduction: Why the this compound Scaffold?
In the landscape of kinase inhibitor design, achieving potent and selective ATP-competitive inhibition is a primary objective. The kinase ATP binding site features a conserved "hinge" region that forms critical hydrogen bonds with the adenine base of ATP. The 4,6-diaminopyrimidine scaffold expertly mimics this interaction.
-
N1 and the 6-Amino Group: Act as a hydrogen bond acceptor and donor, respectively, forming two canonical hydrogen bonds with the kinase hinge backbone.
-
4-Amino Group: Provides a crucial vector for introducing substituents that can probe the deep, solvent-exposed region of the ATP pocket, enabling the modulation of potency and selectivity.
-
5-Cyano Group: This electron-withdrawing group is not merely a synthetic handle. X-ray crystallography studies have confirmed that the nitrile nitrogen can form a direct hydrogen bond with backbone NH groups in the hinge region (e.g., Met109 in p38α), significantly enhancing binding affinity.[1]
These intrinsic properties make the this compound core a powerful starting point for developing targeted therapeutics for oncology, immunology, and inflammatory diseases.
Synthesis of the Core Scaffold
The most direct and efficient method for constructing the this compound scaffold is through a base-catalyzed condensation reaction. The classical approach involves the reaction of malononitrile with formamidine.
Protocol 1: Synthesis of this compound
This protocol describes a robust, scalable synthesis from readily available starting materials. The causality for this choice is its high atom economy and convergence, forming the complex heterocyclic core in a single step.
Workflow:
Caption: Workflow for the synthesis of the core scaffold.
Materials:
-
Malononitrile (1.0 eq)
-
Formamidine acetate (1.1 eq)
-
Sodium methoxide (25% solution in methanol, 2.2 eq)
-
Methanol or Ethanol (anhydrous)
-
Deionized Water
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: To the flask, add anhydrous methanol (approx. 10 mL per gram of malononitrile). Add malononitrile and formamidine acetate and stir to dissolve/suspend.
-
Base Addition: While stirring, slowly add the sodium methoxide solution to the mixture at room temperature. An exotherm may be observed. The choice of a strong base like sodium methoxide is critical to deprotonate the malononitrile, initiating the condensation cascade.
-
Reaction: Heat the mixture to reflux (typically 65-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid cake sequentially with cold deionized water to remove salts, followed by a small amount of cold methanol to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the title compound as a white to off-white solid.
Self-Validation:
-
Expected Yield: 70-85%
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The final product should be a single spot by TLC.
Application in Kinase Inhibitor Design
The true power of the scaffold lies in its strategic functionalization at the N4 and N6 positions. By appending tailored substituents, researchers can achieve high potency and selectivity for specific kinase targets.
Reversible Kinase Inhibition: Targeting the Hinge
The primary application is in designing ATP-competitive inhibitors. The diaminopyrimidine core serves as the anchor in the hinge region, while appended moieties explore other regions of the ATP-binding site.
Caption: Key interactions of the scaffold with a kinase hinge region.
A common strategy involves a Buchwald-Hartwig or SNAr reaction to install aryl groups at the N4 position, which can then be further functionalized.
Covalent Kinase Inhibition: Irreversible Engagement
For kinases possessing a suitably located nucleophilic residue (typically a cysteine) near the ATP pocket, the scaffold can be used to design potent covalent inhibitors. This is achieved by appending an electrophilic "warhead," such as an acrylamide moiety, to the N4 or N6 position. This strategy has proven highly successful for targets like Bruton's Tyrosine Kinase (BTK) and certain mutants of the Epidermal Growth Factor Receptor (EGFR).[2][3]
The inhibitor first binds reversibly, driven by the core's affinity for the hinge. This proximity then allows the acrylamide to undergo a Michael addition with the cysteine thiol, forming an irreversible covalent bond and leading to sustained target inhibition.
Protocol 2: N4-Arylation via Buchwald-Hartwig Cross-Coupling
Prerequisite: The this compound must first be converted to a 4-halo derivative (e.g., 4-chloro or 4-bromo) via a Sandmeyer-type reaction, which is a standard procedure not detailed here.
Materials:
-
4-Chloro-6-aminopyrimidine-5-carbonitrile (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Step-by-Step Procedure:
-
Setup: To an oven-dried Schlenk flask, add the 4-chloro-6-aminopyrimidine-5-carbonitrile, arylboronic acid, palladium catalyst, ligand, and base.
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon) three times. The exclusion of oxygen is critical as Pd(0) species are oxygen-sensitive.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 80-110°C and stir vigorously for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired N4-aryl-6-aminopyrimidine-5-carbonitrile.
Self-Validation:
-
Characterization: Confirm product formation and purity via NMR and Mass Spectrometry. Disappearance of the starting chloro-pyrimidine and appearance of new aromatic signals in the NMR are key indicators.
Structure-Activity Relationship (SAR) Case Study: JAK Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases crucial for cytokine signaling, making them prime targets for autoimmune diseases. The 4,6-diaminopyrimidine scaffold has been successfully employed to develop selective JAK inhibitors.
A hypothetical SAR exploration, based on published data for similar scaffolds, demonstrates the logic of derivatization[4]:
| Compound | R¹ (at N4) | R² (at N6) | JAK3 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (JAK1/JAK3) | Rationale |
| Scaffold | H | H | >10,000 | >10,000 | - | Core scaffold lacks potency. |
| A-1 | 3-fluorophenyl | H | 5,200 | 8,500 | 1.6 | Small aryl group provides minimal potency gain. |
| A-2 | (4-methylpiperazin-1-yl)phenyl | H | 250 | 1,500 | 6.0 | Addition of a solubilizing group improves potency. |
| A-3 | (4-methylpiperazin-1-yl)phenyl | Cyclopropyl | 45 | 980 | 21.8 | Small alkyl group at N6 begins to improve selectivity. |
| A-4 | (4-methylpiperazin-1-yl)phenyl | (R)-sec-Butyl | 15 | 750 | 50.0 | Chiral, branched alkyl group enhances fit in hydrophobic pocket, improving potency and selectivity. |
| A-5 (Covalent) | Acryloyl-aminophenyl | H | 2.1 | 450 | 214.3 | Addition of a covalent warhead targets a nearby cysteine, dramatically increasing potency. |
This table illustrates a typical optimization path: establishing hinge binding with the core, adding a solubilizing/potency group at N4, fine-tuning selectivity with small hydrophobic groups at N6, and finally, achieving high potency through covalent targeting where applicable.
Biological Evaluation: In Vitro Kinase Assay
Once novel derivatives are synthesized, their biological activity must be quantified. A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay is a robust, high-throughput method for determining inhibitor potency (IC₅₀).
Protocol 3: General TR-FRET Kinase Inhibition Assay
This protocol provides a template for assessing the IC₅₀ of a test compound against a target kinase.
Workflow:
Caption: Workflow for a typical TR-FRET kinase inhibition assay.
Materials:
-
384-well low-volume assay plates
-
Test Compounds (serially diluted in DMSO)
-
Recombinant Kinase Enzyme
-
Biotinylated peptide substrate
-
ATP
-
Kinase Assay Buffer (containing MgCl₂, DTT, etc.)
-
Stop/Detection Solution (containing EDTA, Europium-labeled anti-phospho-antibody, and Streptavidin-Allophycocyanin)
Step-by-Step Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each concentration of the serially diluted test compounds into the wells of the 384-well plate. Include DMSO-only wells for 100% activity control.
-
Kinase Addition: Add the kinase solution (e.g., 5 µL) to all wells except the "no enzyme" negative controls.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add the ATP/Substrate mixture (e.g., 5 µL) to all wells to start the kinase reaction. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive binding dynamics.
-
Reaction Incubation: Cover the plate and incubate for 60-90 minutes at room temperature.
-
Detection: Stop the reaction by adding the detection solution (e.g., 10 µL). The EDTA chelates the Mg²⁺, halting kinase activity. The antibodies and streptavidin reagents will bind to the phosphorylated substrate, bringing the FRET donor (Europium) and acceptor (APC) into proximity.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Normalize the data to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[5]
Conclusion and Future Outlook
The this compound scaffold is a validated and highly tractable platform for modern drug discovery. Its inherent ability to engage the kinase hinge, combined with synthetically accessible vectors for optimization, ensures its continued relevance. Future applications will likely focus on developing next-generation covalent inhibitors with improved selectivity profiles and exploring its use against other ATP-dependent enzyme families. The robust synthetic and screening protocols outlined herein provide a solid foundation for researchers to unlock the full potential of this remarkable molecular core.
References
- Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
- Zhu, H., et al. (2019). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Advances.
- Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178.
- Heravi, M. M., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC.
- Barvian, M., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(20), 6261-70.
- Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657.
- Pan, Z., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(13), 5655-68.
- Yu, H., et al. (2013). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research.
- Huang, Z., et al. (2016). Approaching the active conformation of 1,3-diaminopyrimidine based covalent inhibitors of Bruton's tyrosine kinase for treatment of Rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 26(8), 1954-7.
Sources
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- 2. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Three-Component Synthesis of Pyrimidine-5-Carbonitriles
Introduction: The Strategic Importance of Pyrimidine-5-Carbonitriles
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, prominently featured in nucleic acids and a vast array of pharmacologically active compounds. Its derivatives are integral to numerous therapeutic agents, exhibiting properties such as anticancer, anti-inflammatory, analgesic, antiviral, and antihypertensive activities.[1][2][3] Specifically, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in drug discovery. The nitrile group serves as a versatile chemical handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets. Recent discoveries have highlighted pyrimidine-5-carbonitrile derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[2][4][5][6]
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single, efficient operation.[3][7] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving atom economy. The three-component synthesis of pyrimidine-5-carbonitriles, typically involving an aldehyde, an active methylene nitrile, and an amidine or (thio)urea source, provides a direct and modular route to this important class of heterocycles.[7][8]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of pyrimidine-5-carbonitriles via three-component reactions. It covers the underlying reaction mechanism, offers detailed, field-proven protocols using various catalytic systems, and presents data for representative compounds.
Reaction Mechanism: A Convergent Pathway
The formation of the pyrimidine-5-carbonitrile ring via this three-component strategy is a well-established process that proceeds through a cascade of classical organic reactions. The generally accepted mechanism involves an initial Knoevenagel condensation between the aldehyde (Component 1) and the active methylene compound (Component 2), such as malononitrile.[8] This step is typically base-catalyzed and forms a highly electrophilic arylidene malononitrile intermediate.
Subsequently, the amidine, urea, or thiourea (Component 3) acts as a binucleophile. One of the nitrogen atoms engages in a Michael addition to the electron-deficient double bond of the Knoevenagel adduct. This is followed by an intramolecular cyclization and subsequent tautomerization/aromatization (often via oxidation or elimination) to yield the stable pyrimidine ring. The specific pathway for the final aromatization step can vary depending on the reactants and reaction conditions.
Below is a generalized mechanistic pathway illustrated using Graphviz.
Caption: Generalized reaction mechanism for the three-component synthesis of pyrimidine-5-carbonitriles.
Experimental Protocols
This section details three distinct, validated protocols for the synthesis of pyrimidine-5-carbonitrile derivatives. The selection highlights different catalytic approaches and reaction conditions, providing researchers with flexible and adaptable starting points.
Protocol 1: Green Synthesis in Water using a Surfactant Catalyst
This protocol is adapted from a method utilizing p-dodecylbenzenesulfonic acid (DBSA) as a Brønsted acid-surfactant catalyst in water, which is an environmentally benign solvent.[1][9] The surfactant nature of DBSA facilitates the reaction in the aqueous medium.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
p-Chlorobenzoylacetonitrile
-
Urea (or substituted urea)
-
p-Dodecylbenzenesulfonic acid (DBSA, 10 mol%)
-
Water (deionized)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), p-chlorobenzoylacetonitrile (1 mmol), and urea (1 mmol).
-
Add 20 mL of water to the flask.
-
Add DBSA (0.1 mmol, 10 mol%) to the suspension.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane). Reaction times are typically short.
-
Upon completion, the solid product will precipitate out of the aqueous solution.
-
Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove the catalyst and any water-soluble impurities.
-
Recrystallize the solid from hot ethanol to afford the pure pyrimidine-5-carbonitrile product.
-
Dry the product under vacuum. Characterize by IR, ¹H NMR, and ¹³C NMR spectroscopy.[1]
Protocol 2: Heterogeneous Catalysis using Magnesium Oxide
This method employs a high-surface-area, inexpensive, and reusable solid base catalyst, Magnesium Oxide (MgO), in an organic solvent.[8] The heterogeneity of the catalyst simplifies product purification, as it can be easily removed by filtration.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Amidine hydrochloride (e.g., benzamidine hydrochloride)
-
Magnesium Oxide (MgO), high surface area (0.25 g per 2 mmol scale)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Combine the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol), and MgO (0.25 g) in a round-bottom flask containing 5 mL of acetonitrile.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. Reactions are often complete within a few hours.[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Wash the recovered catalyst with ethyl acetate for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 4-amino-5-pyrimidinecarbonitrile.
Protocol 3: Solvent-Free Synthesis using Ammonium Chloride
Solvent-free, or "neat," reactions are highly desirable from a green chemistry perspective. This protocol uses ammonium chloride as an inexpensive and efficient catalyst under thermal, solvent-free conditions.[10]
Materials:
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Malononitrile
-
Urea or Thiourea
-
Ammonium Chloride (NH₄Cl, catalyst)
-
Mortar and pestle (optional, for grinding)
-
Heating mantle or oil bath
Step-by-Step Procedure:
-
In a flask or beaker, combine the aldehyde (1 mmol), malononitrile (1 mmol), urea/thiourea (1.2 mmol), and a catalytic amount of ammonium chloride (e.g., 10-15 mol%).
-
Thoroughly mix the reagents by grinding them together in a mortar and pestle or by stirring in the flask.
-
Heat the reaction mixture in an oil bath at 110 °C. The mixture may melt to form a homogenous liquid.
-
Continue heating and stirring for the required time, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, which should cause it to solidify.
-
Add crushed ice or cold water to the reaction flask and stir.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethyl acetate:n-hexane mixture to obtain the pure compound.[10]
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis, workup, and analysis of pyrimidine-5-carbonitriles as described in the protocols.
Caption: A typical workflow from reaction setup to product characterization.
Data Summary and Characterization
The successful synthesis of the target compounds must be confirmed by rigorous analytical characterization. The following table summarizes representative data for a selection of pyrimidine-5-carbonitrile derivatives synthesized via three-component reactions.
| Compound ID | Structure (Ar group) | Reagents | Method Ref. | Yield (%) | M.p. (°C) | Key Spectral Data |
| 4a | 4-Chlorophenyl | 4-Cl-PhCHO, Malononitrile, Benzamidine | [8] | 92 | 110-112 | IR (KBr, cm⁻¹): 3379 (NH), 2212 (CN), 1690 (C=O). ¹H NMR (DMSO-d₆): δ 9.37 (s, 1H, NH), 8.20–7.41 (m, 9H, Ar). |
| 4e | 4-Methoxyphenyl | 4-MeO-PhCHO, Malononitrile, Benzamidine | [7] | 92 | 213 | IR (KBr, cm⁻¹): 3479, 3354 (NH₂), 2212 (CN). ¹H NMR (DMSO-d₆): δ 3.85 (s, 3H, OCH₃), 7.11-8.39 (m, 11H, Ar+NH₂). |
| 4j | 4-Bromophenyl | 4-Br-PhCHO, Malononitrile, Benzamidine | [7] | 85 | 235-238 | IR (KBr, cm⁻¹): 3478, 3329 (NH₂), 2212 (CN). ¹H NMR (DMSO-d₆): δ 7.50-8.35 (m, Ar+NH₂). |
| - | 3,4-Dimethoxyphenyl | 3,4-(MeO)₂-PhCHO, p-Cl-Ph-CO-CH₂CN, Urea | [1] | 92 | 240-242 | IR (KBr, cm⁻¹): 3050 (Ar C-H), 2240 (CN), 1670 (C=O). ¹H NMR (CDCl₃): δ 4.01 (s, 6H, 2xOCH₃), 6.99-8.12 (m, Ar-H). |
Note: The specific compound numbering (e.g., 4a, 4e) is taken directly from the cited references for consistency.
Conclusion and Future Outlook
The three-component synthesis of pyrimidine-5-carbonitriles stands as a powerful and highly efficient strategy for accessing this medicinally important scaffold. The operational simplicity, high yields, and adaptability to green chemistry principles make these methods exceptionally valuable for both academic research and industrial-scale drug development.[8][10] The protocols described herein offer robust starting points that can be optimized for a wide range of substrates. The continued development of novel, reusable, and environmentally benign catalysts, such as modified bone char, will further enhance the utility and sustainability of this synthetic approach.[11] As the demand for novel therapeutics grows, the strategic application of multicomponent reactions to construct diverse libraries of pyrimidine-5-carbonitriles will undoubtedly accelerate the discovery of new and effective medicines.[3][12]
References
- Gholap, A. R., et al. (2012). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst. Der Pharma Chemica, 4(3), 1125-1131. [Link]
- Sheibani, H., et al. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst.
- Sheibani, H., Saljoogi, A. S., & Bazgir, A. (2008). Three-component process for the synthesis of 4-amino-5-pyrimidinecarbonitriles under thermal aqueous conditions or microwave irradiation. ARKIVOC, 2008(ii), 115-123. [Link]
- ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. [Link]
- Hajjami, M., et al. (2020). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 10(1), 1-13. [Link]
- Gholap, A. R., et al. (2020). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities.
- Hajjami, M., et al. (2020). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- Al-Ostath, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137756. [Link]
- Di Mola, A., et al. (2023).
- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 65. [Link]
- ResearchGate. (n.d.).
- de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 18(38), 7608-7634. [Link]
- El-Damasy, A. K., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed, 32914838. [Link]
- El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Pharmaceuticals, 15(11), 1368. [Link]
- El-Hady, H. A., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 45(16), 7111-7128. [Link]
- Al-Zahrani, A. A., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(15), 9987-10010. [Link]
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Introduction: The Significance of 4,6-Diaminopyrimidine-5-carbonitrile
An In-Depth Guide to the Analytical Characterization of 4,6-Diaminopyrimidine-5-carbonitrile
This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including roles as analgesics, antihypertensives, and anti-inflammatory drugs. The precise analytical characterization of this intermediate is paramount to ensure the quality, purity, and consistency of synthesized active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the principal analytical methodologies for the qualitative and quantitative assessment of this compound. The protocols and insights are tailored for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reliable results.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for developing and optimizing analytical methods.
| Property | Value | Source |
| Chemical Formula | C₅H₅N₅ | [1] |
| Molecular Weight | 135.13 g/mol | [2] |
| CAS Number | 109831-70-1 | [1] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Exhibits pH-dependent solubility, with increased solubility in acidic media. | [3] |
| Thermal Stability | Moderate, with decomposition reported at >250°C. | [3] |
Part 1: Chromatographic Purity and Separation
Chromatographic techniques are the cornerstone for assessing the purity of this compound and for separating it from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common and effective method for purity determination of polar heterocyclic compounds. The choice of a suitable stationary phase is critical; while standard C18 columns are widely available, the polar nature of the analyte can lead to poor retention.[4] Therefore, columns with polar-embedded or polar-endcapped phases are often preferred to enhance retention and improve peak shape.[4]
Caption: Workflow for HPLC purity assessment.
This protocol is a robust starting point that can be optimized based on the specific instrumentation and impurity profile.
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[4]
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Polar-endcapped C18, 150 x 4.6 mm, 3-5 µm | Enhances retention of the polar analyte.[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate the amine groups, improving peak shape and retention. MS-compatible.[5] |
| Mobile Phase B | Acetonitrile (MeCN) | Common organic modifier for reverse-phase chromatography.[5] |
| Gradient Elution | 5% B to 95% B over 20 minutes | A broad gradient is effective for separating compounds with a wide range of polarities.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temperature | 35 °C | Improves reproducibility by controlling viscosity and separation efficiency.[6] |
| Detection Wavelength | 265 nm | Corresponds to the λmax where the compound strongly absorbs UV light.[3] |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
3. Sample and Mobile Phase Preparation:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of this compound. Dissolve in 1.0 mL of a Water/Acetonitrile (95:5 v/v) mixture to a final concentration of 1.0 mg/mL. Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.[4]
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Filter both phases through a 0.45 µm membrane filter and degas using sonication or vacuum to prevent air bubbles in the system.[7]
4. Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification of impurities and confirmation of the main peak, LC-MS is the method of choice. It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry.
1. LC Conditions:
-
Utilize the HPLC conditions described above, ensuring that the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers like phosphate).[5]
2. MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing basic compounds like pyrimidines.
-
Mass Analyzer: A Quadrupole or Time-of-Flight (TOF) analyzer can be used.
-
Data Acquisition: Scan in full scan mode (e.g., m/z 50-500) to detect all ions. For trace analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 136.1.
Part 2: Spectroscopic Structural Elucidation
Spectroscopic methods provide orthogonal information to chromatography, offering definitive structural confirmation.
Overall Analytical Workflow
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural determination.
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively dissolves the compound and allows for the observation of exchangeable N-H protons.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
The sample is now ready for analysis on an NMR spectrometer (e.g., 400 MHz or higher).
| Nucleus | Feature | Expected Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | Aromatic Proton (H-2) | ~ δ 8.0 - 8.2 (singlet) | The single proton on the pyrimidine ring is deshielded by the electronegative nitrogen atoms.[8] |
| Amino Protons (-NH₂) | ~ δ 6.5 - 7.0 (broad singlet) | These protons are exchangeable and their chemical shift can be concentration and temperature dependent.[8] | |
| ¹³C NMR | Cyano Carbon (-C≡N) | ~ δ 117.0 - 119.0 | Characteristic chemical shift for a nitrile carbon.[8] |
| C-5 | ~ δ 83.0 | The carbon atom to which the cyano group is attached.[8] | |
| C-2, C-4, C-6 | ~ δ 158.0 - 168.0 | Carbons in the pyrimidine ring bonded to nitrogen atoms appear significantly downfield.[8] |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: For a related compound, 4-amino-2-(diethylamino)pyrimidine-5-carbonitrile, the molecular ion [M]⁺ was observed at m/z 191.23.[3] For the target compound (C₅H₅N₅), the exact mass of the molecular ion [M]⁺ would be approximately 135.05.
-
Fragmentation: Fragmentation analysis can reveal the loss of small, stable molecules. For instance, the loss of hydrogen cyanide (HCN, 27 Da) is a common fragmentation pathway for nitriles.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | [3][9] |
| Cyano (-C≡N) | C≡N Stretch | 2200 - 2220 | [3][9][10] |
| Pyrimidine Ring | C=C / C=N Stretch | 1540 - 1650 | [3] |
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for confirming the presence of the pyrimidine chromophore.
-
Maximum Absorbance (λmax): The compound is expected to exhibit a strong absorption maximum (λmax) around 265 nm.[3] This absorption is due to the π→π* electronic transitions within the aromatic pyrimidine ring system.[3]
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a known concentration (e.g., 100 µg/mL).
-
Create a Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of varying concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Measure Absorbance: Measure the absorbance of each standard at the λmax (approx. 265 nm) using a UV-Vis spectrophotometer.
-
Plot Data: Plot a graph of absorbance versus concentration. The resulting linear plot (calibration curve) can be used to determine the concentration of unknown samples based on their measured absorbance, in accordance with the Beer-Lambert law.
References
- Barreiro, G. et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. [Link]
- SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. [Link]
- American Elements. This compound | CAS 109831-70-1. [Link]
- Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4 | CID 2303947. [Link]
- ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]
- National Institutes of Health (NIH).
- PubChem. 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115. [Link]
- National Institutes of Health (NIH).
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- SpectraBase. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile - 13C NMR - Chemical Shifts. [Link]
- SpectraBase. 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile - 13C NMR - Chemical Shifts. [Link]
- National Institutes of Health (NIH).
- ResearchGate. UV-vis spectra of 4a (6 mM) and 4a (6 mM) upon addition of 5 equiv. of.... [Link]
- Google Patents.
- Arkat USA.
- International Journal of Pharmaceutical Research and Applications (IJPRA). Uv-Vis Spectroscopy in Analysis of Phytochemicals. [Link]
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- MDPI. Analytical Methods for the Determination of Diamorphine (Heroin)
- GovInfo.
- SBQ. SUPPLEMENTARY MATERIAL Figure 1S. IR spectrum of 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4a) Figure 2S. Mass sp. [Link]
- PubMed Central. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. [Link]
- ResearchGate. Spectrophotometric studies of proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and 2-amino-4,6-dimethyl-pyrimidine with 2,6-dichloro-4-nitrophenol in acetonitrile. [Link]
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Application Note: A Stability-Indicating Reversed-Phase HPLC Method for the Analysis of 4,6-Diaminopyrimidine-5-carbonitrile
Abstract
This application note presents a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4,6-Diaminopyrimidine-5-carbonitrile. Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, making reliable analytical methods crucial for quality control, stability testing, and pharmacokinetic studies.[1] The developed reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of the International Council for Harmonisation (ICH) guidelines.[2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's development rationale, a step-by-step protocol, and a complete validation summary.
Introduction and Scientific Rationale
This compound (CAS: 109831-70-1, Formula: C₅H₅N₅) is a nitrogen-containing heterocyclic compound featuring a pyrimidine core.[3] Such structures are of significant interest in pharmaceutical development due to their prevalence in biologically active molecules, including antivirals and anticancer agents.[1] The accurate quantification of this active pharmaceutical ingredient (API) and its potential impurities or degradants is paramount to ensuring product safety and efficacy.
High-performance liquid chromatography (HPLC) is an indispensable analytical tool for assessing the purity and stability of pharmaceutical compounds.[4] The primary challenge in analyzing a polar molecule like this compound is achieving adequate retention on conventional reversed-phase columns.[5] This method was systematically developed to overcome this challenge, employing a C18 stationary phase with a buffered mobile phase to ensure reproducible retention and symmetrical peak shapes. The method's stability-indicating nature was confirmed through forced degradation studies, which ensure that any degradation products formed under stress conditions do not interfere with the quantification of the parent compound.[6][7]
Chromatographic Method and Conditions
The selection of chromatographic parameters was driven by the physicochemical properties of the analyte. A reversed-phase C18 column was chosen as it is a versatile and widely understood separation mode.[1] To manage the analyte's basic amino groups and ensure consistent ionization, a phosphate buffer at a controlled pH is essential. Acetonitrile was selected as the organic modifier for its low UV cutoff and miscibility with aqueous phases.
| Parameter | Condition | Rationale |
| Instrument | HPLC System with UV/PDA Detector | Standard equipment in pharmaceutical analysis labs. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power and is a standard for RP-HPLC. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid | Buffering capacity ensures consistent retention time and peak shape for the basic analyte. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier providing good elution strength. |
| Gradient Elution | 0-15 min: 5% to 60% B; 15-20 min: 60% B; 20-22 min: 60% to 5% B; 22-30 min: 5% B | Gradient elution ensures separation of the main peak from potential early-eluting polar impurities and later-eluting non-polar degradants. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Detection Wavelength | 254 nm (or λmax determined by PDA scan) | Pyrimidine rings exhibit strong UV absorbance; 254 nm is a common starting point. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Sample Diluent | Water:Acetonitrile (80:20, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Accurately weigh 2.72 g of potassium phosphate monobasic and dissolve in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh a portion of the sample (e.g., drug substance powder) equivalent to about 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 10 minutes to ensure complete extraction and dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm PVDF or Nylon syringe filter into an HPLC vial before injection.
System Suitability Test (SST)
Before initiating any sample analysis, the chromatographic system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Evaluate the system suitability parameters against the established criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Areas | ≤ 2.0% | Demonstrates injection precision. |
| % RSD of Retention Times | ≤ 1.0% | Demonstrates system stability and reproducibility. |
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies were conducted to generate potential degradation products and prove the method's stability-indicating capability.[7]
-
Acid Hydrolysis: Sample was treated with 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Sample was treated with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Sample was treated with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Sample was exposed to 105 °C in a dry oven for 48 hours.
-
Photolytic Degradation: Sample was exposed to UV light (254 nm) and visible light in a photostability chamber.
Results: In all stress conditions, the main peak for this compound was well-resolved from all degradation product peaks, with a peak purity angle consistently lower than the purity threshold. This confirms the method is specific and stability-indicating.
Linearity and Range
The linearity was evaluated by analyzing a series of solutions over the concentration range of 5-100 µg/mL (corresponding to 10% to 200% of the working concentration).
| Parameter | Result |
| Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the specified range.
Accuracy and Precision
-
Accuracy was determined by spike-recovery studies at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was found to be within 98.0% to 102.0%.
-
Precision was assessed at two levels:
-
Repeatability (Intra-day): The %RSD for six replicate preparations was ≤ 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, and the cumulative %RSD was ≤ 2.0%.
-
| Validation Parameter | Concentration Levels | Result (%RSD) | Acceptance Criteria |
| Accuracy (% Recovery) | 80%, 100%, 120% | 99.2% - 101.5% | 98.0% - 102.0% |
| Repeatability | 100% (n=6) | < 1.0% | ≤ 2.0% |
| Intermediate Precision | 100% (n=6, 2 days) | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.50 µg/mL
The LOQ was confirmed to be precise and accurate, making the method suitable for quantifying trace-level impurities.
Robustness
The method's robustness was evaluated by introducing small, deliberate variations to key parameters.
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 2 °C
No significant changes in retention time, peak area, or system suitability parameters were observed, demonstrating the method's reliability during routine use.
Visualized Workflows
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes.
Caption: Experimental workflow for HPLC analysis.
Caption: Logic flow for HPLC method validation.
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The validation results confirm its suitability for routine quality control analysis and for stability studies in a regulated pharmaceutical environment. This comprehensive guide provides scientists with the necessary framework to successfully implement and execute the analysis.
References
- Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 281–292.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- American Elements. (n.d.). This compound.
- Jain, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical and Clinical Research, 6(4), 324-332.
- Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 933-939.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
- Patel, K., & Patel, J. (2017). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy and Pharmaceutical Research, 9(2), 163-180.
- Varano, F., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8264–8283.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2303947, 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile.
- Hassan, A. S., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(19), 6245.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282115, 2,4-Diaminopyrimidine-5-carbonitrile.
- Gomaa, A. M., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 12, 4771.
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dimethoxy-5-nitro- on Newcrom R1 HPLC column.
- Zhang, Y., et al. (2010). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Bulletin of the Chemical Society of Ethiopia, 24(2), 167-174.
- Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
Sources
Application Note: Strategic Derivatization of 4,6-Diaminopyrimidine-5-carbonitrile for Kinase Inhibitor Screening
Abstract
The 4,6-diaminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous inhibitors targeting critical biological pathways, particularly protein kinases.[1][2][3] Its rigid structure, combined with multiple points for hydrogen bonding and substitution, makes it an ideal starting point for generating diverse chemical libraries. This guide provides a detailed framework for the strategic derivatization of this scaffold, focusing on two robust synthetic methodologies: N-acylation and Palladium-catalyzed Suzuki-Miyaura cross-coupling. We further present a comprehensive protocol for evaluating these novel derivatives in a universal, luminescence-based in vitro kinase assay, providing researchers with an integrated workflow from synthesis to biological characterization.
Introduction: The Pyrimidine-5-carbonitrile Scaffold
Pyrimidine derivatives are a cornerstone of modern drug discovery, exhibiting a vast range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The this compound motif is particularly noteworthy. The two primary amino groups act as versatile hydrogen bond donors and/or acceptors, while the nitrile group can engage in specific interactions within enzyme active sites. The pyrimidine ring itself serves as a stable anchor. This combination has led to its successful application in the development of potent inhibitors for various enzyme families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3K).[1][2][5][7]
The primary goal of derivatization is to systematically modify the core structure to enhance target affinity, improve selectivity, and optimize pharmacokinetic properties. This application note details protocols for creating both simple and complex analogues and provides a direct pipeline to assess their functional impact on kinase activity.
Rationale for Derivatization Strategies
The chemical reactivity of this compound is dominated by the nucleophilicity of the exocyclic amino groups at the C4 and C6 positions. These sites are primary targets for modification.
-
Strategy 1: N-Acylation. This is a fundamental transformation that converts the primary amines into amides. This modification is synthetically straightforward and profoundly impacts a molecule's properties. Introducing an acyl group can add steric bulk, create new hydrogen bond acceptors (the carbonyl oxygen), and modulate the electronic character of the pyrimidine ring. This allows for fine-tuning interactions within a protein's binding pocket.[8][9]
-
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Coupling. While the amino groups are the most direct handles, a more extensive modification involves replacing them to enable C-C bond formation. By converting the amino groups to halogens (e.g., chlorine), the scaffold becomes an excellent substrate for palladium-catalyzed cross-coupling reactions.[10][11] The Suzuki-Miyaura reaction is exceptionally powerful, allowing the introduction of a vast array of aryl and heteroaryl moieties.[12][13][14] This strategy is ideal for exploring large regions of chemical space and building molecules with extended aromatic systems to target hydrophobic pockets or allosteric sites.
Synthetic Protocols & Methodologies
Safety Precaution: All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Acylation of this compound
This protocol describes the di-acylation of the scaffold using acetic anhydride. The same principle can be applied using various acyl chlorides or anhydrides.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Deionized Water
-
Ethanol
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.36 g, 10 mmol).
-
Solvent & Reagent Addition: Add 20 mL of anhydrous pyridine. The pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct. Stir the suspension until the solid is well-dispersed.
-
Acylation: Slowly add acetic anhydride (2.85 mL, 30 mmol, 3.0 equivalents) to the suspension. The addition may be slightly exothermic.
-
Reaction: Equip the flask with a condenser and heat the mixture to 100°C. Maintain stirring at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 30 mL) to remove residual pyridine.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure N,N'-(5-cyano-pyrimidine-4,6-diyl)diacetamide as a white crystalline solid. Dry the product under vacuum.
Protocol 2: Arylation via Sandmeyer and Suzuki-Miyaura Reactions
This two-part protocol details the conversion of the amino groups to chloro groups, followed by a Suzuki-Miyaura cross-coupling with phenylboronic acid.
Part A: Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile This reaction involves the use of sodium nitrite and concentrated HCl and must be performed with extreme care due to the potential evolution of toxic gases.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl, concentrated)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a flask maintained at 0°C, suspend this compound (1.36 g, 10 mmol) in 20 mL of concentrated HCl. Stir for 15 minutes.
-
Slowly add a pre-cooled solution of sodium nitrite (1.52 g, 22 mmol, 2.2 eq) in 5 mL of water, keeping the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (0.2 g, 2 mmol, 0.2 eq) in 10 mL of concentrated HCl at 0°C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Extraction & Purification: Extract the mixture with DCM (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 4,6-dichloropyrimidine-5-carbonitrile.
Part B: Suzuki-Miyaura Cross-Coupling This procedure describes the di-arylation of the dichloro-intermediate.
Materials:
-
4,6-Dichloropyrimidine-5-carbonitrile (from Part A)
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4,6-dichloropyrimidine-5-carbonitrile (0.87 g, 5 mmol), phenylboronic acid (1.34 g, 11 mmol, 2.2 eq), and potassium phosphate (3.18 g, 15 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).
-
Solvent Addition & Degassing: Add 20 mL of 1,4-dioxane and 5 mL of water. Degas the mixture by bubbling argon through the solution for 15 minutes. The palladium catalyst is air-sensitive, making this step crucial for preventing catalyst degradation.[12][13]
-
Reaction: Seal the flask and heat the mixture to 90°C with vigorous stirring for 12 hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford 4,6-diphenylpyrimidine-5-carbonitrile.
Data Summary and Visualization
Data Presentation
The expected outcomes and conditions for the synthetic protocols are summarized below.
| Table 1: Summary of Synthetic Protocols | |||||
| Product Name | Starting Material | Key Reagents | Solvent | Temp (°C) | Typical Yield (%) |
| N,N'-(5-cyano-pyrimidine-4,6-diyl)diacetamide | This compound | Acetic Anhydride | Pyridine | 100 | 75-85 |
| 4,6-Diphenylpyrimidine-5-carbonitrile | 4,6-Dichloropyrimidine-5-carbonitrile | Phenylboronic Acid, Pd(PPh₃)₄, K₃PO₄ | Dioxane/H₂O | 90 | 60-75 |
| Table 2: Representative Biological Data | |
| Compound ID | VEGFR-2 IC₅₀ (µM) (Hypothetical) |
| This compound (Parent) | > 50 |
| N,N'-(5-cyano-pyrimidine-4,6-diyl)diacetamide | 15.2 |
| 4,6-Diphenylpyrimidine-5-carbonitrile | 0.85 |
Workflow Visualization
The following diagrams illustrate the overall experimental workflows.
Caption: Synthetic workflow for the derivatization of the parent scaffold.
Sources
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Introduction: The Significance of 4,6-Diaminopyrimidine-5-carbonitrile
An Application Note for the Scalable Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile
Pyrimidine derivatives represent a critical class of heterocyclic compounds in pharmaceutical and agrochemical research due to their wide range of biological activities.[1] These structures are foundational scaffolds for drugs with analgesic, antihypertensive, antipyretic, and anti-inflammatory properties.[1] this compound, in particular, serves as a key intermediate for the synthesis of more complex, biologically active molecules, including potent kinase inhibitors and other therapeutic agents. Its versatile structure, featuring multiple reactive sites, makes it an invaluable building block for creating diverse chemical libraries for drug discovery.[2]
This guide provides a detailed, scalable protocol for the synthesis of this compound, focusing on a robust and efficient one-pot condensation reaction. The methodology is designed for researchers in both academic and industrial settings, offering insights into process optimization, safety, and analytical validation.
Synthetic Strategy and Mechanistic Insight
The most direct and scalable route to this compound is the condensation reaction between malononitrile and formamidine. This method is a variation of multicomponent reactions (MCRs) that are prized for their efficiency and atom economy in constructing complex heterocyclic systems.[1][2] The reaction proceeds through a well-understood sequence involving nucleophilic addition and cyclization.
Core Reaction:
-
Reactants: Malononitrile and Formamidine (typically used as Formamidine Acetate for better stability and handling).
-
Mechanism: The synthesis is believed to proceed via an initial condensation, followed by a Michael addition, and subsequent cyclization and aromatization to form the stable pyrimidine ring.[3][4]
The selection of formamidine acetate is strategic; it is a stable, commercially available salt that readily releases formamidine under the reaction conditions.[5] Malononitrile is a highly reactive C-H acid, making its central methylene group susceptible to condensation reactions.[6]
Reaction Mechanism Visualization
The following diagram illustrates the proposed mechanistic pathway for the formation of the pyrimidine ring.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol: Scale-Up Synthesis
This protocol details a scalable, one-pot procedure for synthesizing this compound.
Materials and Equipment
| Reagent/Material | CAS No. | Molecular Formula | Molecular Weight |
| Malononitrile | 109-77-3 | C₃H₂N₂ | 66.06 g/mol |
| Formamidine Acetate | 3473-63-0 | C₃H₈N₂O₂ | 104.11 g/mol |
| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 g/mol |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol |
-
Equipment:
-
Jacketed glass reactor (appropriate volume for scale) with overhead mechanical stirrer.
-
Reflux condenser and inert gas (Nitrogen/Argon) inlet.
-
Temperature probe and heating/cooling circulator.
-
Filtration apparatus (e.g., Büchner funnel, Nutsche filter).
-
Vacuum oven for drying.
-
Step-by-Step Procedure
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, reflux condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Reagent Charging:
-
To the reactor, add anhydrous ethanol (e.g., 5 mL per gram of malononitrile).
-
Charge Formamidine Acetate (2.0 equivalents).
-
Charge Malononitrile (1.0 equivalent).
-
-
Reaction Execution:
-
Begin stirring the slurry at room temperature.
-
Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using the circulator.
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., n-hexane/ethyl acetate).[1]
-
-
Product Isolation:
-
After the reaction is complete, cool the mixture to room temperature, then further cool to 0-5 °C for 1-2 hours to maximize precipitation.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the filter cake with cold ethanol (2 x volume relative to the initial malononitrile weight) to remove residual impurities.
-
-
Drying and Purification:
-
Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
If required, the product can be further purified by recrystallization from hot ethanol or an ethanol/water mixture.[1]
-
Process Workflow Diagram
Caption: Scalable synthesis and work-up workflow.
Analytical Characterization
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally expected.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch (around 2212 cm⁻¹) and amine (N-H) stretches (around 3300-3500 cm⁻¹).[1]
-
Melting Point (MP): To compare with literature values as a preliminary check of purity.
Safety and Handling Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated area, preferably a fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Malononitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. Avoid generating dust. In case of contact, wash the affected area immediately with plenty of water.
-
Formamidine Acetate: May cause skin, eye, and respiratory irritation.[8][10] It can also cause an allergic skin reaction.[7] Handle with care to avoid dust formation and inhalation.[11]
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[7][11]
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By leveraging a robust one-pot condensation reaction, this method offers high efficiency and straightforward isolation, making it suitable for producing kilogram quantities of this important chemical intermediate. Adherence to the detailed procedural steps, safety guidelines, and analytical checks will ensure a high-purity product for downstream applications in drug discovery and development.
References
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- SAFETY DATA SHEET - Formamidine acet
- SAFETY DATA SHEET - Formamidine acet
- Formamidine acetate - Safety D
- SAFETY DATA SHEET - Formamidine acet
- MSDS of Formamidine acet
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
- 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis. ChemicalBook.
- An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
- Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds.
- The versatility of malononitrile. Formation of the barbituric acid...
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- formamidine acet
Sources
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- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.pt [fishersci.pt]
- 11. capotchem.cn [capotchem.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,6-diaminopyrimidine-5-carbonitrile (CAS 16399-13-4). Our goal is to provide a scientifically grounded, experience-driven resource to help you navigate common challenges and systematically improve your reaction yields and product purity. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can troubleshoot effectively from a position of knowledge.
Part 1: The Core Synthesis Pathway & Mechanism
The most prevalent and efficient route to this compound is the condensation reaction between malononitrile and an amidine source, typically formamidine or its salt. This is a classic example of a multicomponent reaction leading to the formation of the pyrimidine ring system.
The reaction proceeds through a well-understood mechanism involving nucleophilic attack, cyclization, and subsequent aromatization. Understanding this pathway is critical for diagnosing issues related to reaction conditions.
Reaction Mechanism Overview
The synthesis is initiated by the base-catalyzed reaction between formamidine and malononitrile. The process can be summarized in three key stages:
-
Initial Condensation: The formamidine adds to one of the nitrile groups of malononitrile.
-
Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the amidine moiety onto the second nitrile group forms the dihydropyrimidine ring.
-
Tautomerization/Aromatization: The intermediate rapidly tautomerizes to achieve the stable aromatic pyrimidine ring system.
Caption: Generalized mechanism for the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for this synthesis? A1: Reported yields vary significantly based on the specific conditions, but a well-optimized reaction under laboratory conditions should produce yields in the range of 75-95%.[1] Several modern protocols using specific catalysts or solvent-free conditions report yields exceeding 90%.[2][3]
Q2: What is the best solvent for this reaction? A2: Polar protic solvents like ethanol are commonly used and generally afford good yields.[4][5] However, some of the highest yields have been reported under solvent-free conditions at elevated temperatures (e.g., 80°C), which offers a greener and more efficient alternative.[2][6] Water has also been successfully used as a solvent, aligning with green chemistry principles.[7]
Q3: How should I monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most effective method. A typical eluent system is Dichloromethane:Methanol (10:1) or Ethyl Acetate:Hexane (1:3).[6] Spot the reaction mixture alongside your starting materials (malononitrile and formamidine salt). The reaction is complete when the starting material spots have disappeared and a new, typically UV-active, product spot has formed and its intensity is no longer increasing.
Q4: What are the primary safety concerns? A4: Malononitrile is toxic and can be absorbed through the skin; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Formamidine salts can be irritants. If heating under solvent-free conditions, ensure the setup is properly ventilated to avoid inhaling any potential vapors.
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted starting materials, and the final isolated yield is very low. What are the likely causes?
A: This is the most frequent problem and can almost always be traced back to one of four areas: reagent quality, stoichiometry, pH, or temperature.
Causality & Solutions:
-
Reagent Purity & Stability:
-
Malononitrile: This reactant is susceptible to dimerization and polymerization, especially if old or stored improperly.[8] Use freshly opened or purified (distilled) malononitrile for best results.
-
Formamidine: Formamidine is often used as a salt (e.g., hydrochloride or acetate). The free base is unstable. If you are generating the free base in situ, ensure the base used is appropriate and added correctly. Incomplete liberation of the free base will starve the reaction.
-
-
Reaction pH and Base Selection:
-
The reaction requires a basic catalyst to deprotonate the malononitrile and facilitate the initial nucleophilic attack. However, conditions that are too strongly basic can promote the undesired self-condensation of malononitrile.[9]
-
Solution: Using a weaker base like sodium acetate or triethylamine is often preferred over strong bases like sodium ethoxide.[7] In some protocols, a catalytic amount of a solid acid or base catalyst provides a high-yield alternative by creating a favorable microenvironment for the reaction.[2][3][4][5]
-
-
Temperature Control:
-
While some reactions proceed at room temperature, many protocols require heating to reflux or a specific temperature (e.g., 60-80°C) to overcome the activation energy for cyclization.[2][4][5][10]
-
Solution: Ensure your reaction is being heated to the temperature specified in your chosen protocol. If the reaction is slow at a lower temperature, cautiously increasing the heat while monitoring via TLC can improve the reaction rate.
-
-
Stoichiometry:
-
Ensure the molar ratios of your reactants are correct. A common approach is to use a slight excess of the amidine component to drive the reaction to completion.[2]
-
Sources
- 1. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyrimidine Derivatives from Three-component Reaction...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Technical Support Center: Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-Diaminopyrimidine-5-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic process. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve optimal yields and purity.
Introduction: The Synthetic Challenge
This compound is a crucial intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The most prevalent synthetic route involves the condensation reaction between malononitrile and a formamidine source, typically generated from formamidine hydrochloride. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly impact yield and purity. Understanding the underlying mechanisms is key to troubleshooting and optimizing this synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction resulted in a very low yield or failed completely. What are the likely causes?
This is the most common issue reported. The causes can typically be traced back to reagent quality, stoichiometry, or reaction conditions.
Potential Causes & Solutions:
-
Reagent Quality: Malononitrile is susceptible to degradation and polymerization.[1] Using old or impure malononitrile is a primary cause of reaction failure.
-
Solution: Always use freshly distilled or high-purity malononitrile. Verify the purity of your formamidine salt as well.
-
-
Inefficient Base: The reaction requires a base to deprotonate malononitrile and neutralize the formamidine salt (e.g., hydrochloride). An insufficient amount or weakly active base will stifle the reaction.
-
Solution: Ensure you are using at least one molar equivalent of a suitable base (like sodium ethoxide or triethylamine) per mole of formamidine hydrochloride to generate the free base.[2] An additional equivalent is needed to deprotonate the malononitrile.
-
-
Suboptimal Temperature: The reaction is temperature-sensitive.
-
Solution: A preferred temperature range for the condensation is between 10°C and 30°C.[2] Running the reaction at too low a temperature can make it exceedingly slow, while excessive heat can promote the formation of polymeric byproducts and other side reactions. Monitor the reaction temperature closely.
-
-
Poor Solubility: If the reactants are not adequately dissolved, the reaction will be slow and incomplete.
Q2: The reaction mixture turned dark brown/black, and I isolated a tarry, insoluble material instead of a crystalline product. Why did this happen?
The formation of a dark, polymeric substance is a classic sign of uncontrolled side reactions, primarily involving malononitrile.
Potential Causes & Solutions:
-
Malononitrile Polymerization: Malononitrile readily polymerizes under strongly basic conditions or at elevated temperatures. The resulting polymer is often a dark, intractable material.
-
Solution 1 (Controlled Addition): Add the base to the reaction mixture slowly and at a controlled temperature (e.g., in an ice bath) to manage the exotherm and prevent localized areas of high base concentration.
-
Solution 2 (Milder Conditions): If polymerization is persistent, consider using a weaker base, such as triethylamine or sodium acetate, although this may require longer reaction times or gentle heating.[4]
-
-
Reaction with Solvent: At high temperatures, some solvents may react with the starting materials or intermediates, leading to decomposition and tar formation.
-
Solution: Ensure your chosen solvent is stable under the reaction conditions. Ethanol is generally a robust choice.
-
Q3: I obtained a product, but it is off-color and difficult to purify. What are the common impurities?
Product contamination is often due to incomplete reactions or the formation of structurally related byproducts.
Potential Causes & Solutions:
-
Unreacted Starting Materials: If the reaction does not go to completion, your crude product will contain malononitrile and formamidine.
-
Solution (Purification): The desired product, this compound, has relatively low solubility in cold ethanol or water. Most unreacted starting materials and salts can be removed by thoroughly washing the filtered solid with cold solvent. Recrystallization from ethanol or an ethanol/water mixture is a highly effective final purification step.[5]
-
-
Hydrolysis of Nitrile Group: The cyano group can be susceptible to hydrolysis under acidic or basic conditions, especially if water is present and the reaction is heated for extended periods, leading to the formation of the corresponding carboxamide.
-
Solution: Use anhydrous solvents if possible and avoid unnecessarily long reaction times. If purification is needed, techniques like column chromatography can separate the nitrile from the amide.[5]
-
-
Formation of Isomers: Depending on the precise reaction pathway and intermediates, it is possible to form other pyrimidine isomers, although this is less common in the standard synthesis.
-
Solution: Characterize your product thoroughly using analytical methods like NMR and Mass Spectrometry to confirm its structure. HPLC can be used to assess purity and detect the presence of isomers.[5]
-
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable synthetic route for this compound?
-
A: The most common and generally reliable method is the cyclocondensation of malononitrile with formamidine. The formamidine is typically generated in situ from a salt like formamidine hydrochloride by adding a base such as sodium ethoxide or triethylamine in a solvent like ethanol.[2]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is an excellent method for monitoring the consumption of the starting materials (primarily malononitrile).[6] A solvent system like ethyl acetate/hexane can be used. High-Performance Liquid Chromatography (HPLC) can provide more quantitative tracking of product formation and impurity profiles.[5]
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Malononitrile is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.[1] Reactions involving sodium metal (for preparing sodium ethoxide) are highly flammable and moisture-sensitive. Always quench residual sodium carefully.
-
-
Q: Are there any "green" or more environmentally friendly approaches to this synthesis?
Data & Protocols
Table 1: Impact of Reaction Parameters on Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome | Reference |
| Solvent | Ethanol | Toluene | Water/Ethanol | Ethanol generally provides a good balance of solubility and reactivity, leading to high yields. Water can be an effective green solvent but may require optimization. | [2][4] |
| Base | Sodium Ethoxide | Triethylamine | Sodium Acetate | Sodium ethoxide is a strong base that drives the reaction quickly but can promote polymerization if not controlled. Triethylamine and sodium acetate are milder and may require longer reaction times or heating. | [2][4] |
| Temperature | 10-30°C | 80°C (Reflux) | Microwave | Room temperature or slightly below is optimal for minimizing side reactions. Refluxing or microwave conditions can accelerate the reaction but increase the risk of byproduct formation. | [2][4] |
Standard Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Malononitrile (High Purity)
-
Formamidine Hydrochloride
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Fume Hood and appropriate PPE
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to 50 mL of anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved. Cool the resulting sodium ethoxide solution to room temperature.
-
Reaction Setup: In a separate flask, dissolve 9.7 g (0.1 mol) of formamidine hydrochloride and 6.6 g (0.1 mol) of malononitrile in 100 mL of anhydrous ethanol.
-
Condensation Reaction: Cool the malononitrile/formamidine solution in an ice bath. Slowly add the prepared sodium ethoxide solution dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 25°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using TLC until the malononitrile spot has disappeared (typically 2-4 hours).
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product. Collect the solid by vacuum filtration.
-
Washing and Purification: Wash the collected solid thoroughly with cold ethanol (2 x 20 mL) to remove unreacted starting materials and salts. Further purification can be achieved by recrystallizing the crude product from hot ethanol.
-
Drying: Dry the purified white to off-white crystalline product in a vacuum oven. Characterize the final product using NMR, IR, and melting point analysis.
Visualized Mechanisms & Workflows
Main Synthetic Pathway
Caption: Main reaction pathway for the synthesis.
Common Side Reaction: Malononitrile Polymerization
Caption: Undesired polymerization of malononitrile.
Troubleshooting Workflow
Caption: A logical guide to troubleshooting common issues.
References
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry. [Link]
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Synthesis of aminomethylene malononitrile.
- (PDF) Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A 1 Antagonists.
- Synthesis of Some Pyrido[4,3- d] pyrimidine Derivatives from Malononitrile. Journal of Integral Sciences. [Link]
- malononitrile. Organic Syntheses Procedure. [Link]
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. [Link]
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances. [Link]
- Proposed mechanism of the reaction with malononitrile.
- Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry. [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals. [Link]
- Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles.
- Theoretical investigation on mechanism of asymmetric Michael addition of malononitrile to chalcones catalyzed by Cinchona alkaloid aluminium(iii) complex. Organic & Biomolecular Chemistry. [Link]
- Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purific
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
- Efficient synthesis and antibacterial screening of 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives.
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
- Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3660463A - Synthesis of aminomethylene malononitrile - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-Diaminopyrimidine-5-carbonitrile
Welcome to the technical support center for 4,6-diaminopyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic intermediate. As a cornerstone building block in the synthesis of various bioactive molecules, achieving high purity is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification challenges, ensuring the integrity and success of your subsequent research.
Troubleshooting Guide
This section addresses specific, practical issues encountered during the purification of crude this compound, which is often synthesized via a multi-component reaction involving starting materials like malononitrile and a guanidine or urea equivalent.[2][3]
Issue 1: Product is colored (yellow, brown, or pink) after initial isolation.
-
Probable Cause: The presence of highly conjugated impurities or degradation byproducts is the most common reason for discoloration. One-pot syntheses, while efficient, can generate polymeric or oxidized side products that are intensely colored.[2][3] Incomplete reaction can also leave behind colored starting materials or intermediates.
-
Recommended Solutions:
-
Recrystallization with Activated Carbon: This is the most effective first-line approach for removing color. The porous structure of activated carbon efficiently adsorbs large, flat, conjugated molecules responsible for the color.
-
Column Chromatography: If recrystallization fails to remove the color or if other impurities are also present, column chromatography is necessary. The stationary phase (silica gel) will have a different affinity for the colored impurities compared to your target compound, enabling separation.
Step-by-Step Protocol: Decolorization with Activated Carbon during Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent (see Table 1). Ethanol or isopropanol are often good starting points for pyrimidine derivatives.[2]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude, colored product to achieve complete dissolution.
-
Cooling & Carbon Addition: Remove the flask from the heat source and allow it to cool slightly for 30-60 seconds. This prevents violent boiling when the carbon is added. Add a very small amount of activated carbon (typically 1-2% of the solute mass; a microspatula tip is often sufficient).
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally.
-
Hot Filtration: Prepare a fluted filter paper in a stemless funnel. Pre-heat the filtration apparatus by pouring hot, clean solvent through it. This crucial step prevents premature crystallization of your product in the funnel. Quickly filter the hot, carbon-containing solution into a clean, pre-warmed flask. The pure, colorless solution (filtrate) should be collected.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, colorless crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Issue 2: Low yield after recrystallization.
-
Probable Cause:
-
Inappropriate Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor.
-
Excessive Solvent Use: Using too much solvent to dissolve the crude product will keep a larger amount of the compound dissolved upon cooling.
-
Premature Crystallization: The product may have crystallized on the filter paper or in the funnel during hot filtration.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Perform small-scale solubility tests to find the ideal solvent—one in which the compound is highly soluble when hot but poorly soluble when cold.
-
Use of a Solvent/Anti-solvent System: If a single ideal solvent cannot be found, a binary system is highly effective. Dissolve the compound in a minimum of a "good" solvent (e.g., DMSO, DMF, Ethanol) while hot, and then slowly add a miscible "poor" or "anti-solvent" (e.g., Water, Hexane, Diethyl Ether) until turbidity (cloudiness) persists.[4] Reheat to clarify and then allow to cool slowly. This technique often yields very pure crystals.[4]
-
Minimize Solvent Volume: Always use the absolute minimum volume of hot solvent required for complete dissolution of the crude material.
-
Pre-heat Filtration Apparatus: As described above, always pre-heat the funnel and receiving flask to prevent product loss during hot filtration.
-
| Solvent System | Polarity | Typical Use Case for Pyrimidine Derivatives | Reference |
| Ethanol or Isopropanol | Polar Protic | Good single-solvent system for compounds with H-bond donors/acceptors. | [2] |
| Ethyl Acetate / n-Hexane | Moderate / Non-polar | A versatile solvent/anti-solvent pair. Dissolve in hot EtOAc, add Hexane until cloudy. | [5] |
| DMSO / Water | High / Polar Protic | For compounds with poor solubility in common organic solvents. | [6] |
| DMF / Dichloromethane | High / Moderate | Diffusion crystallization setup for stubborn compounds. Dissolve in DMF, place in a chamber with DCM. | [4] |
| Table 1: Common Recrystallization Solvent Systems for Pyrimidine-5-carbonitrile Derivatives. |
Issue 3: Product appears pure by ¹H NMR but TLC shows multiple spots.
-
Probable Cause: The impurities may be structurally very similar to the product (e.g., regioisomers) or may lack protons, making them invisible in the ¹H NMR spectrum. Alternatively, the compound may be degrading on the silica gel TLC plate, which is acidic.
-
Recommended Solutions:
-
Vary the TLC Eluent: Test different solvent systems with varying polarity (e.g., Dichloromethane/Methanol, Ethyl Acetate/Hexane) to achieve better separation.
-
Use a Neutralized TLC Plate: Prepare a slurry of silica gel with a small amount of a base like triethylamine (~1%) in the eluent before coating the plate, or use commercially available deactivated plates. This can prevent degradation of base-sensitive compounds.
-
Column Chromatography: This is the definitive method for separating closely related impurities.[7] A carefully chosen eluent system, identified through TLC optimization, is key.
Step-by-Step Protocol: Silica Gel Column Chromatography
-
Select the Eluent: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation.[8]
-
Pack the Column: Prepare the column using either the "wet" or "dry" packing method to ensure a uniform stationary phase without cracks or bubbles, which would lead to poor separation.[7][9] A layer of sand at the top and bottom protects the silica bed.[8]
-
Load the Sample: Dissolve the crude product in the minimum amount of a polar solvent (like DCM or acetone) and adsorb it onto a small amount of silica gel (~1-2x the mass of the product). Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method typically results in sharper bands and better separation than loading the sample as a concentrated liquid.[10] Carefully add this powder to the top of the column.
-
Elute and Collect: Add the eluent to the column and apply gentle positive pressure.[8][11] Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.
-
Purification Troubleshooting Workflow
Caption: A workflow diagram for selecting the appropriate purification strategy.
Frequently Asked Questions (FAQs)
-
Q1: What are the key spectral features I should look for to confirm the identity of this compound?
-
¹H NMR: Expect to see distinct signals for the two amino groups (-NH₂). Their chemical shift can be broad and vary depending on the solvent (e.g., DMSO-d₆) and concentration. You should also see any aromatic protons if your structure contains them.[5][12]
-
FT-IR: Look for a sharp, strong absorbance band around 2210-2230 cm⁻¹ characteristic of the nitrile (C≡N) group.[5][12] You should also observe N-H stretching bands from the primary amino groups in the region of 3300-3500 cm⁻¹.[12]
-
Mass Spectrometry: The molecular ion peak (M+) should correspond to the calculated molecular weight of your compound (C₅H₅N₅ = 135.13 g/mol ).[1]
-
-
Q2: My compound has very limited solubility in common organic solvents except for DMSO. How can I purify it?
-
This is a common challenge. Recrystallization using a solvent/anti-solvent system is often the best approach. Dissolve your compound in a minimal amount of hot DMSO and then slowly add a miscible anti-solvent like deionized water or ethyl acetate until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly. This method, known as precipitation or anti-solvent crystallization, can be very effective.[4][6]
-
-
Q3: What are the primary starting materials and potential side products I should be aware of?
-
The synthesis is typically a three-component condensation.[2][3] The key building blocks are an aldehyde, malononitrile, and a guanidine or urea derivative.[3] Therefore, potential impurities include unreacted starting materials and intermediates of the Knoevenagel condensation or Michael addition steps that precede the final cyclization and aromatization.[3]
-
References
- 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. Link
- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. Benchchem. Link
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. Link
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. Link
- Column Chromatography Procedures.
- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- This compound | CAS 109831-70-1. AMERICAN ELEMENTS. Link
- Column Chromatography. Professor Dave Explains via YouTube. Link
- Column chrom
- This compound. MySkinRecipes. Link
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Link
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
- Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry. Link
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Haihang Industry. Link
- Column Chromatography. Lisa Nichols via YouTube. Link
- Efficient synthesis and antibacterial screening of 2,6-diamino-6-phenyl pyrimidine-5-carbonitrile derivatives.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
Sources
- 1. This compound [myskinrecipes.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. rroij.com [rroij.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. m.youtube.com [m.youtube.com]
- 12. arkat-usa.org [arkat-usa.org]
Technical Support Center: 4,6-Diaminopyrimidine-5-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,6-Diaminopyrimidine-5-carbonitrile. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and analysis. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the quality and integrity of your experimental outcomes.
Introduction: The Chemistry of this compound and Its Impurities
This compound is a vital heterocyclic building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its synthesis, commonly achieved through a multi-component reaction, can be prone to the formation of various impurities. Understanding the origin and characteristics of these impurities is paramount for developing robust synthetic protocols and reliable analytical methods. This guide will delve into the common impurities, their identification, and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent method is a one-pot, three-component reaction, often a variation of the Biginelli reaction.[1][2] This typically involves the condensation of an aldehyde equivalent (often omitted for the unsubstituted C2 position), malononitrile, and a guanidine salt under basic or acidic conditions. Microwave-assisted and solvent-free conditions have also been reported to improve yields and reduce reaction times.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual malononitrile, guanidine, or other reagents used in the synthesis.
-
Reaction Intermediates: Incomplete cyclization can lead to the presence of acyclic intermediates.
-
Side-Reaction Products: The most common side-product is the hydrolyzed form, 4,6-Diaminopyrimidine-5-carboxamide . Over-oxidation can also lead to colored impurities.
-
Residual Solvents and Catalysts: Depending on the work-up and purification, traces of solvents and catalysts may remain.
Q3: How can I best purify crude this compound?
A3: Recrystallization is often the most effective method for purifying this compound.[3] Common solvents for recrystallization include ethanol, ethanol/water mixtures, or DMSO/water mixtures. For more challenging separations of closely related impurities, column chromatography on silica gel or a polar-bonded silica phase may be necessary.
Q4: What is the expected stability of this compound?
A4: this compound is generally a stable solid under standard laboratory conditions. However, it can be susceptible to hydrolysis of the nitrile group to the corresponding carboxamide, especially in the presence of strong acids or bases and elevated temperatures. It is advisable to store the compound in a cool, dry, and dark place.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: Low Yield in Synthesis
Symptom: The yield of the desired this compound is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Inefficient Catalyst | The acid or base catalyst may be inactive or used in a suboptimal concentration. | Verify the activity and concentration of your catalyst. For instance, if using a Brønsted acid like HCl, ensure its molarity is correct. |
| Suboptimal Reaction Conditions | The reaction may require a longer duration or a different temperature to proceed to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. |
| Purity of Starting Materials | Impurities in the starting materials can inhibit the reaction or lead to side products. | Ensure the purity of your malononitrile and guanidine source through appropriate analytical techniques (e.g., NMR, melting point). |
| Incomplete Cyclization | The final ring-closing step may be slow or incomplete. | The addition of a catalytic amount of a suitable acid can facilitate the cyclization and subsequent dehydration. |
Issue 2: Unexpected Peaks in Analytical Chromatogram (HPLC)
Symptom: Your HPLC analysis of the purified product shows one or more unexpected peaks.
Potential Impurities and Their Identification:
| Potential Impurity | Expected Retention Time (Relative to Main Peak) | Identification Methods |
| Unreacted Malononitrile | Significantly earlier elution | Spike the sample with a small amount of malononitrile standard to see if the peak area increases. |
| 4,6-Diaminopyrimidine-5-carboxamide | Typically, a more polar compound, eluting earlier than the nitrile under reversed-phase conditions. | Mass Spectrometry (MS) will show a molecular ion peak corresponding to an increase in mass of 18 amu (addition of H₂O). |
| Dihydropyrimidine Intermediate | May elute close to the main peak. | Can be identified by MS and NMR. The dihydropyrimidine ring will show characteristic aliphatic proton signals in the ¹H NMR spectrum. |
Issue 3: Aberrant Spectroscopic Data
Symptom: The NMR or IR spectrum of your product does not match the expected pattern for this compound.
Interpreting Spectroscopic Data for Impurities:
-
¹H NMR:
-
Broad singlet around 7.0-8.0 ppm: This can be indicative of the amide protons of 4,6-Diaminopyrimidine-5-carboxamide .
-
Additional aliphatic signals: May suggest the presence of a dihydropyrimidine intermediate.
-
-
¹³C NMR:
-
Signal around 165-175 ppm: A peak in this region is characteristic of a carbonyl carbon and strongly suggests the presence of the carboxamide impurity.
-
-
IR Spectroscopy:
-
Broadening of the N-H stretch region (3200-3500 cm⁻¹): The presence of the amide N-H bonds in the carboxamide can cause this.
-
Appearance of a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹: This is a clear indication of the carboxamide impurity.
-
Diminished intensity of the nitrile (C≡N) stretch (around 2220 cm⁻¹): If the hydrolysis is significant, the intensity of the nitrile peak will be reduced relative to other peaks.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.
-
Column: C18 polar-endcapped column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Begin by testing the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, water) at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but show low solubility when cold. Solvent mixtures (e.g., ethanol/water) are often effective.
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Visualizing Workflows and Impurity Formation
General Synthesis and Impurity Pathway
Caption: Synthetic pathway and common impurity formation for this compound.
Troubleshooting Logic for HPLC Analysis
Caption: Decision-making workflow for HPLC analysis and troubleshooting.
References
- Arkat USA, Inc.
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- PubMed Central. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. J. Med. Chem.2012, 55 (9), 4387–4403. [Link]
- ResearchGate.
- Indian Academy of Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences2019, 131, 55. [Link]
- Biochemistry Den.
- GSRS. 4-AMINO-2,6-DIPHENYL-5-PYRIMIDINECARBONITRILE. [Link]
- PubMed Central.
- SpectraBase. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]
- PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. [Link]
- ResearchGate. FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b)
- American Elements. This compound. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIST WebBook. 4,5-Pyrimidinediamine. [Link]
- ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. [Link]
- ACS Publications. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. J. Med. Chem.1981, 24 (1), 32–35. [Link]
- PubMed Central. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Med. Chem. Lett.2021, 12 (6), 949–950. [Link]
- National Institutes of Health. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. [Link]
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Diaminopyrimidine Synthesis Core: A Technical Support Guide for Researchers
Welcome to the Technical Support Center for Diaminopyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: Understanding the Core Chemistry: Common Synthetic Routes
The synthesis of diaminopyrimidines is fundamental to the development of a wide range of therapeutic agents, including potent kinase inhibitors and antimicrobial compounds.[1][2] Success in this area hinges on a solid understanding of the primary synthetic strategies and the variables that can influence their outcomes. Below, we dissect the most common approaches.
Cyclocondensation of Guanidine with β-Ketoesters or their Equivalents
One of the most classical and direct methods involves the condensation of guanidine with a 1,3-dicarbonyl compound or a functional equivalent. A prominent example is the reaction with cyanoacetaldehyde, which can produce high yields of 2,4-diaminopyrimidine.[3]
-
Mechanism: The reaction proceeds via initial condensation of guanidine with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The pH and concentration of reactants are critical parameters in this synthesis.[3]
Nucleophilic Substitution on Halogenated Pyrimidines
This versatile approach utilizes readily available chloropyrimidines as scaffolds. The reactivity of the C-2, C-4, and C-6 positions on the pyrimidine ring to nucleophilic aromatic substitution (SNAr) allows for the sequential introduction of amino groups.
-
Key Considerations: The regioselectivity of the substitution is a key factor. For instance, in 2,4-dichloropyrimidine, the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This differential reactivity can be exploited for the synthesis of unsymmetrically substituted diaminopyrimidines.[4]
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)
For more complex or sterically hindered amines, palladium-catalyzed cross-coupling reactions offer a powerful alternative to traditional SNAr. This method is particularly useful for the synthesis of N-aryl diaminopyrimidines.
-
Challenges: A common side reaction is N,N-diarylation, which can lead to the formation of oligomeric byproducts.[5] Optimization of catalyst, ligand, base, and solvent is crucial to minimize these side products and achieve high yields of the desired diaminopyrimidine.[5]
Section 2: Troubleshooting Guide: From Low Yields to Impure Products
This section addresses the most common challenges encountered during diaminopyrimidine synthesis in a practical, question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low conversion of starting materials is a frequent issue that can often be traced back to several key parameters.[6][7]
-
Suboptimal Catalyst Performance:
-
The Problem: In many pyrimidine syntheses, particularly those involving cyclocondensation like the Biginelli reaction, the catalyst is crucial for activating the carbonyl groups and facilitating cyclization.[8] Inadequate catalyst activity or loading will result in a stalled reaction.
-
The Solution:
-
Catalyst Choice: If using a Brønsted acid (e.g., HCl), ensure the concentration is optimal. For Lewis acid catalysts (e.g., FeCl₃, ZnCl₂), consider screening different options as their efficacy can be substrate-dependent.[8]
-
Catalyst Loading: A systematic increase in catalyst loading (e.g., from 5 mol% to 20 mol%) can reveal if the reaction is catalyst-limited.
-
Catalyst Deactivation: Ensure your catalyst is not being deactivated by impurities in your starting materials or solvent. For solid-supported catalysts, regeneration may be necessary.[6]
-
-
-
Incorrect Reaction Temperature and Time:
-
The Problem: Many organic reactions have a specific activation energy barrier that must be overcome. Insufficient thermal energy can lead to a sluggish or incomplete reaction.
-
The Solution:
-
Temperature Optimization: Gradually increase the reaction temperature in a controlled manner (e.g., in 10-20 °C increments) while monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extended Reaction Time: Some reactions, especially those involving sterically hindered substrates, may simply require longer reaction times to reach completion. Monitor the reaction over an extended period (e.g., 24-48 hours).[6]
-
-
-
Solvent Effects:
-
The Problem: The solvent plays a critical role in solubilizing reactants and intermediates, and its polarity can influence the reaction mechanism and rate.[8]
-
The Solution: Experiment with different solvents. While polar solvents like ethanol or acetonitrile are common, in some cases, a switch to a less polar solvent like toluene or even solvent-free conditions can dramatically improve yields.[8][9]
-
Q2: I'm observing a significant amount of an unexpected side product. How can I identify and minimize it?
The formation of byproducts is a common challenge, and their identity is often tied to the specific reaction pathway.
-
Hantzsch Dihydropyridine Formation in Biginelli-type Reactions:
-
The Problem: In reactions aiming for dihydropyrimidinones, a fluorescent Hantzsch-type 1,4-dihydropyridine can form as a major byproduct. This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).[6]
-
The Solution:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can increase the selectivity for the desired Biginelli product.[6]
-
Order of Addition: Adding the urea component last can sometimes minimize its premature decomposition.[6]
-
-
-
Oligomer Formation in Pd-Catalyzed Aminations:
-
The Problem: In the synthesis of 4,6-diaminopyrimidines from 4,6-dichloropyrimidine via Pd-catalyzed amination, N,N-diarylation can lead to the formation of oligomers.[5]
-
The Solution:
-
Excess Amine: Using a significant excess of the amine nucleophile (e.g., 4-fold excess) can suppress the formation of these side products.[5]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky electron-rich ligands like DavePhos have been shown to be effective in minimizing side reactions in some cases.[5]
-
-
Q3: My product is difficult to purify. What strategies can I employ?
Purification can be a significant bottleneck, especially when dealing with polar, water-soluble compounds or closely related impurities.
-
Challenges with Water-Soluble Products:
-
The Problem: Diaminopyrimidine hydrohalide salts are often highly water-soluble, making their isolation by crystallization from aqueous solutions difficult.[10]
-
The Solution:
-
Salt Conversion: Convert the hydrohalide salt to a less soluble salt, such as the sulfate salt, by treatment with a concentrated solution of a sulfate salt (e.g., sodium sulfate) or sulfuric acid. The sulfate salt often has lower aqueous solubility and can be more easily crystallized.[10]
-
Extraction: After conversion to the free base by neutralization, extraction with a suitable organic solvent like ethyl acetate can be effective.[10]
-
-
-
Purification by Column Chromatography:
-
The Problem: Baseline separation of the desired product from starting materials or byproducts can be challenging.
-
The Solution:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography. A common mobile phase for diaminopyrimidines is a mixture of dichloromethane and methanol.[1]
-
Silica Gel Deactivation: For very polar compounds that may irreversibly adsorb to silica gel, consider deactivating the silica gel with a small percentage of a base like triethylamine in the eluent.
-
-
Section 3: Experimental Protocols and Data
Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine
This protocol is adapted from a procedure used in the synthesis of anti-tubercular agents.[1]
-
Reaction Setup: In a fume hood, carefully add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).
-
Heating: Stir the mixture at 97 °C for 17 hours.
-
Quenching: Cool the reaction mixture to room temperature and slowly add it to ice water with vigorous stirring.
-
Hydrolysis: Heat the aqueous solution at 90 °C for 1 hour.
-
Neutralization and Extraction: Cool the solution and adjust the pH to 8 with a sodium hydroxide solution. Extract the product with ethyl acetate (3 x 150 mL).
-
Workup: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Data Summary: Optimization of Reaction Conditions
The following table summarizes key parameters for different diaminopyrimidine synthesis methods.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Chlorination | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | Neat | 97 | 85 | [1] |
| Nucleophilic Substitution | 2,4-Diamino-6-chloropyrimidine, (S)-2,3-isopropylideneglycerol | NaH | DMSO | 90 | - | [11] |
| Pd-Catalyzed Amination | 4-Amino-6-chloropyrimidine, Adamantane-containing amine | Pd(dba)₂ / DavePhos | - | - | 40-60 | [5] |
| Cyclocondensation | Guanidine hydrochloride, Cyanoacetaldehyde | - | Drying Lagoon Model | - | 40-85 | [3] |
| Biginelli Reaction | Aldehyde, β-ketoester, Urea | Acid Catalyst | Ethanol | Reflux | Variable | [12] |
Section 4: Visualizing the Chemistry
Diagram 1: General Synthetic Pathways to Diaminopyrimidines
Caption: Key synthetic routes to diaminopyrimidines.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low yields.
References
- Ouyang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
- Golisade, A., et al. (2014). Solid-Phase Synthesis of 2,4-Diaminopyrimidines via Lewis Acid-Mediated Aromatic Nucleophilic Substitution. ACS Combinatorial Science.
- English, J. P., & Clark, J. H. (1947). Preparation of 2,4-diaminopyrimidines. U.S. Patent No. 2,416,617. Washington, DC: U.S. Patent and Trademark Office.
- Krasavin, M., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
- Various Authors. (n.d.). Synthesis of 2,4-diaminopyrimidines using 2,4,6-trichloropyrimidine. ResearchGate.
- Ferris, J. P., et al. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of Molecular Evolution.
- Ahmad, S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
- Li, J., et al. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Archiv der Pharmazie.
- Hidayah, N., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- Lin, W.-B., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry.
- Various Authors. (n.d.). Optimization the reaction conditions for the Biginelli reaction. ResearchGate.
- Zammit, S. C., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules.
- Ahmad, S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega (via PMC).
- Various Authors. (n.d.). Optimization of reaction conditions. ResearchGate.
- Nenajdenko, V. G., et al. (2006). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. ChemInform.
- Sirsat, S. B., et al. (2022). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. International Journal of Chemical and Molecular Engineering.
- Reddy, G. O., et al. (2016). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
- Ouyang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Kenner, G. W., et al. (1943). Experiments on the Synthesis of Purine Nucleosides 4,6 Diaminopyrimidine. A New Synthesis of Pyrimidine Derivatives. J. Chem. Soc.
- de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts.
- Various Authors. (n.d.). Cyclization reaction between alkynones and guanidine. ResearchGate.
- Kappe, C. O., et al. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Bioorganic & Medicinal Chemistry.
- RCSB PDB. (n.d.). Diaminopyrimidine. PDB-101.
- Various Authors. (n.d.). Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines. ResearchGate.
- Eyles, D. E., & Coleman, N. (1952). Tests of 2,4-diaminopyrimidines on toxoplasmosis. Public Health Reports.
- Al-Zaydi, K. M., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules.
- Quora User. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora.
- Dirty Medicine. (2024). Pyrimidine Synthesis. YouTube.
- Rosowsky, A., et al. (1984). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
- Geigenberger, P., et al. (2005). Inhibition of de Novo Pyrimidine Synthesis in Growing Potato Tubers Leads to a Compensatory Stimulation of the Pyrimidine Salvage Pathway and a Subsequent Increase in Biosynthetic Performance. The Plant Cell.
Sources
- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Prebiotic synthesis of diaminopyrimidine and thiocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 10. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. jmchemsci.com [jmchemsci.com]
Stability issues of 4,6-Diaminopyrimidine-5-carbonitrile in solution
Welcome to the technical support guide for 4,6-Diaminopyrimidine-5-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Our goal is to provide practical, field-proven insights and validated protocols to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.
Q1: What are the recommended storage conditions for solid this compound?
A: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from direct sunlight and moisture.[1][2] Exposure to air and moisture can potentially lead to degradation.[1]
Q2: I'm having trouble dissolving the compound. What solvents are recommended?
A: this compound has limited solubility in water.[1] For creating stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are commonly used. For aqueous buffers, the solubility may be pH-dependent. Similar pyrimidine derivatives show enhanced solubility in acidic media due to the protonation of the amino groups.[3] It is crucial to determine the optimal pH for your specific experimental buffer system.
Q3: My solution has changed color (e.g., turned yellow/brown). What does this indicate?
A: A color change is a common indicator of chemical degradation. This can be caused by several factors, including:
-
Oxidation: Exposure to air over extended periods.
-
Photodegradation: Exposure to light, especially UV light.[4][5]
-
pH-induced degradation: Instability in highly acidic or basic solutions. It is recommended to prepare fresh solutions and store them protected from light. If a colored solution is observed, it should be discarded and a fresh stock prepared.
Q4: How long can I store solutions of this compound?
A: The stability of the compound in solution is highly dependent on the solvent, concentration, pH, temperature, and light exposure. As a best practice:
-
Organic Stock Solutions (DMSO/DMF): Can typically be stored at -20°C or -80°C for several weeks to months. However, stability should be validated for long-term storage. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: These are generally less stable and should be prepared fresh before each experiment. Do not store aqueous solutions for extended periods unless stability data for your specific conditions is available.
Q5: What are the primary degradation pathways I should be aware of?
A: The main potential degradation pathways for this molecule in solution include:
-
Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can convert it first to a carboxamide (-CONH₂) and then to a carboxylic acid (-COOH).[6][7]
-
Photodegradation: Pyrimidine-based compounds are known to be sensitive to light, which can lead to complex degradation products.[8][9]
-
Oxidation: The amino groups on the pyrimidine ring can be susceptible to oxidation.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific stability issues.
Issue 1: Precipitate Formation in Aqueous Buffer
-
Problem: After diluting my DMSO stock solution into an aqueous buffer, a precipitate forms immediately or over a short period.
-
Probable Cause:
-
Poor Aqueous Solubility: The final concentration of the compound in the aqueous buffer exceeds its solubility limit. Many organic compounds have poor aqueous solubility.[10]
-
Solvent Effect: The percentage of DMSO carried over from the stock solution may be too high, causing the compound to crash out of solution.
-
pH-Dependent Solubility: The pH of your aqueous buffer may not be optimal for keeping the compound dissolved. The protonation state of the amino groups can significantly affect solubility.[3]
-
-
Recommended Solutions:
-
Decrease Final Concentration: Test a lower final concentration of the compound in your assay.
-
Optimize Stock Concentration: Use a more concentrated stock solution to minimize the volume of DMSO added to the aqueous buffer (aim for <1% final DMSO concentration).
-
pH Adjustment: Experimentally determine the optimal pH range for solubility. Prepare your buffer at various pH values (e.g., 6.0, 7.0, 8.0) and test solubility.
-
Use of Surfactants/Co-solvents: For in vitro assays, consider the addition of a small, non-interfering amount of a surfactant like Tween-20 or a co-solvent if permissible by the experimental design.
-
Issue 2: Inconsistent Results or Loss of Compound Activity Over Time
-
Problem: Experiments performed with the same solution yield different results on different days, or a freshly prepared solution works well while an older one does not.
-
Probable Cause:
-
Chemical Degradation: The compound is degrading in the solution under the current storage conditions. This could be due to hydrolysis, oxidation, or photodegradation.[6][9]
-
Adsorption to Surfaces: The compound may be adsorbing to the walls of plastic or glass storage containers, effectively lowering its concentration in solution.
-
-
Recommended Solutions:
-
Prepare Fresh Solutions: The most reliable solution is to prepare fresh dilutions from a frozen stock for each experiment.
-
Stability Study: Conduct a simple stability study to determine the viable lifetime of your solution under your specific storage conditions (see Protocol 1).
-
Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[1]
-
Inert Atmosphere: For highly sensitive applications, consider aliquoting stock solutions under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Use Low-Adsorption Containers: Consider using polypropylene or silanized glass vials to minimize surface adsorption.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing stability issues.
Caption: Troubleshooting workflow for stability issues.
Part 3: Experimental Protocols & Data
Protocol 1: Basic HPLC-Based Stability Assessment
This protocol provides a method to quantify the stability of this compound in a chosen solvent over time. High-Performance Liquid Chromatography (HPLC) is a standard analytical method for assessing the purity of compounds.[11]
Objective: To determine the percentage of the parent compound remaining after incubation under specific conditions (e.g., room temperature, 4°C, protected from light).
Materials:
-
This compound
-
HPLC-grade DMSO (or other solvent of choice)
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in the chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your T=0 stock .
-
Initial Analysis (T=0):
-
Immediately dilute a sample of the T=0 stock in the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µM).
-
Inject the sample onto the HPLC system.
-
Develop a suitable gradient method (e.g., 10-90% ACN in water with 0.1% TFA over 10 minutes).
-
Identify the peak corresponding to the parent compound and record its retention time and peak area. This area represents 100% integrity.
-
-
Incubation:
-
Aliquot the T=0 stock into several vials corresponding to different time points (e.g., 0, 4, 8, 24, 48 hours).
-
Store these vials under the desired test conditions (e.g., at room temperature on the benchtop).
-
-
Time-Point Analysis:
-
At each time point, take one vial and prepare a sample for HPLC analysis exactly as done for the T=0 sample.
-
Inject the sample and record the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Peak Area at Time=T / Peak Area at Time=0) * 100
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products.
-
Data Presentation: Example Stability Data
| Time (Hours) | Storage Condition | % Parent Compound Remaining | Observations |
| 0 | - | 100% | Single major peak observed. |
| 24 | DMSO, Room Temp, Light | 98.5% | Minor new peak at early RT. |
| 24 | Aqueous Buffer pH 7.4, RT | 85.2% | Significant degradation peak observed. |
| 24 | Aqueous Buffer pH 5.0, RT | 95.1% | Minor degradation observed. |
| 48 | Aqueous Buffer pH 7.4, RT | 70.3% | Further increase in degradation peak. |
This is example data and does not represent actual experimental results.
Potential Degradation Pathway: Nitrile Hydrolysis
The nitrile group is a key functional group that can be susceptible to hydrolysis, particularly under non-neutral pH conditions.
Caption: Potential hydrolysis pathway of the nitrile group.
References
- 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier.
- Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride) - ResearchGate.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
- SAFETY DATA SHEET - Fisher Scientific.
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions.
- SAFETY DATA SHEET - Fisher Scientific.
- 6 - SAFETY DATA SHEET.
- Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases - NASA Technical Reports Server (NTRS).
- SAFETY DATA SHEET - Fisher Scientific.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central.
- Solubility and stability testing of novel pyrimidine derivatives - Benchchem.
- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem.
- Hydrolysis cascade from diaminopyrimidine (D) to C to U. - ResearchGate.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition - Indian Academy of Sciences.
- The versatility of malononitrile. Formation of the barbituric acid... | Download Scientific Diagram - ResearchGate.
Sources
- 1. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. mdpi.com [mdpi.com]
- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Preventing byproduct formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a focus on preventing byproduct formation and optimizing reaction outcomes. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.
Section 1: Troubleshooting the Biginelli Reaction
The Biginelli reaction, a one-pot three-component synthesis, is a cornerstone for creating 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.[1][2] However, its simplicity can be deceptive, often leading to challenges with yield and purity. This section addresses the most common issues encountered during this synthesis.
FAQ 1: My Biginelli reaction yield is unexpectedly low. What are the common causes and how can I improve it?
Low yields in the Biginelli reaction are a frequent issue and can often be traced back to several key factors.[3]
Potential Causes & Solutions:
-
Suboptimal Catalyst Choice and Concentration: The catalyst is crucial for driving the reaction forward.[3] While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[3]
-
Troubleshooting: Screen a panel of Lewis acids such as FeCl₃, InBr₃, Yb(OTf)₃, or ZnCl₂.[3][4][5] These can offer milder reaction conditions and improved yields.[3] The concentration of the catalyst is also critical; optimize the molar percentage for your specific substrates. For instance, using Yb(OTf)₃ under solvent-free conditions has been shown to increase yields and shorten reaction times.[6]
-
-
Inappropriate Reaction Conditions (Temperature & Time): The reaction is sensitive to both temperature and duration. Higher temperatures can favor the formation of byproducts.[7]
-
Troubleshooting: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to maximize product formation while minimizing degradation or byproduct formation.[7] While refluxing in ethanol is common, some substrate combinations may benefit from lower temperatures over a longer period, or conversely, higher temperatures under solvent-free conditions.[3]
-
-
Solvent Effects: The polarity of the solvent significantly influences the reaction rate and yield.[3]
-
Purity of Starting Materials: Impurities, including residual moisture, in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction or lead to unwanted side products.[7][8]
-
Troubleshooting: Ensure all reactants are of high purity and are thoroughly dried before use.[8]
-
Below is a logical workflow for troubleshooting low yields in your Biginelli reaction.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
FAQ 2: I am observing a fluorescent byproduct in my reaction. What is it and how can I prevent its formation?
The most common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7] This occurs through a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at elevated temperatures.[7]
Mechanism of Byproduct Formation:
The key branch point is the initial condensation step. In the desired Biginelli pathway, the aldehyde reacts with urea to form an N-acyliminium ion intermediate.[6] However, under certain conditions, a Knoevenagel condensation between the aldehyde and the β-ketoester can occur first, leading down the Hantzsch pathway.[9]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Troubleshooting & Prevention:
-
Control Reaction Temperature: Higher temperatures accelerate the decomposition of urea into ammonia, which favors the Hantzsch pathway. Running the reaction at a lower, more controlled temperature can significantly reduce the formation of the DHP byproduct.[7]
-
Catalyst Choice: The catalyst can influence the selectivity between the two pathways. Some Lewis acids may preferentially promote the Biginelli reaction over the Hantzsch condensation.[7]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help minimize its premature decomposition.[7]
FAQ 3: My crude product is difficult to purify. What are common, hard-to-remove byproducts?
Besides Hantzsch DHPs, other byproducts can complicate purification.
-
Knoevenagel Condensation Product: This intermediate, formed from the aldehyde and β-ketoester, can accumulate if the subsequent cyclization with urea is slow.[9] Its polarity can be similar to the DHPM product, making chromatographic separation challenging.
-
N-Acylurea Byproducts: These can form from the reaction of the β-ketoester and urea, especially under harsh conditions.
-
Five-Component Condensation Product: When using formaldehyde as the aldehyde, a more complex side product can form via an in-situ hetero Diels-Alder reaction between the initial Biginelli product and a Knoevenagel adduct.[5][9]
Purification Strategies:
-
Work-up Procedures: Before chromatography, perform aqueous washes and extractions to remove residual catalysts and highly polar reagents.[8]
-
Recrystallization: If the DHPM product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often the most effective method for achieving high purity.[9]
-
Column Chromatography: If recrystallization is not feasible, column chromatography on silica gel is the standard approach.[8] If co-elution is an issue, consider using a different stationary phase, such as alumina.[8]
-
Byproduct Characterization: Use analytical techniques like HPLC, Mass Spectrometry (MS), and NMR to identify the structure of the impurities.[8][10] Understanding the byproduct structure is key to designing a rational purification strategy. High-resolution mass spectrometers (e.g., Orbitrap, Q-TOF) are particularly useful for identifying unknown compounds.[10]
Section 2: Experimental Protocols & Data
Adherence to a well-defined protocol is critical for reproducibility. Below are standard protocols for the Biginelli reaction under different conditions.
Protocol 1: Conventional Biginelli Reaction (HCl Catalyzed)
This protocol is a classic approach suitable for many aromatic aldehydes.
Materials:
-
Aromatic Aldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated HCl (4-5 drops)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aromatic aldehyde, ethyl acetoacetate, urea, and ethanol.[9]
-
Stir the mixture to dissolve the solids.
-
Carefully add the catalytic amount of concentrated HCl.[9]
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 2-4 hours, monitoring by TLC.[9]
-
After completion, cool the reaction mixture to room temperature. Often, the product will precipitate. If not, reduce the solvent volume under reduced pressure.[9]
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.[9]
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.[9]
Protocol 2: Solvent-Free Biginelli Reaction (Solid Acid Catalyst)
This environmentally friendly protocol can offer high yields with careful temperature control.[9]
Materials:
-
Aromatic Aldehyde (10 mmol)
-
Ethyl Acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Solid Acid Catalyst (e.g., Sulfated Zirconia, 500 mg)[9]
Procedure:
-
In a 50 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, urea, and the solid acid catalyst.[9]
-
Heat the mixture in an oil bath at 100-110°C for the optimized time (monitor by TLC).
-
Cool the mixture to room temperature and add ethyl acetate (20-30 mL).
-
Filter to remove the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Comparative Yield Data
The choice of synthetic method can dramatically impact reaction efficiency. The table below summarizes typical yields for different Biginelli reaction protocols.
| Method | Catalyst/Reagent | Solvent | Time | Yield (%) | Reference |
| Conventional | Hydrochloric Acid | Ethanol | 1.5 hours | ~60-70% | [11] |
| Microwave-Assisted | Ethanolic NaOH | Ethanol | 7-12 min | 72-84% | [11] |
| Lewis Acid | Yb(OTf)₃ | None (Solvent-Free) | Varies | >85% | [6][12] |
| Solid-Phase | Resin-bound precursors | Base | Varies | 18-93% (over 4 steps) | [11] |
Section 3: Beyond Synthetic Chemistry: Biological Pathways
For drug development professionals, understanding the biological context of pyrimidines is crucial. Pyrimidine nucleotides are synthesized via two main routes: the de novo pathway and the salvage pathway.[13][14]
FAQ 4: What is the difference between the de novo and salvage pathways for pyrimidine synthesis?
-
De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[15][] It is an energy-intensive process that is highly active in proliferating cells, including cancer cells, to meet the high demand for DNA and RNA synthesis.[13][15] The first committed step is catalyzed by carbamoyl phosphate synthetase II (CPS II), which is a key regulatory point.[15]
-
Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides that are formed during the degradation of DNA and RNA.[13][17] It is less energy-intensive and is critical in tissues with low rates of cell division.[15] Cancer cells can exploit this pathway to circumvent drugs that inhibit de novo synthesis.[13]
Caption: Simplified overview of de novo and salvage pyrimidine synthesis pathways.
Targeting these pathways is a major strategy in cancer therapy. For example, the drug 5-Fluorouracil (5-FU) inhibits thymidylate synthase, an essential enzyme for DNA synthesis, while Leflunomide inhibits dihydroorotate dehydrogenase (DHODH) in the de novo pathway.[15] Understanding that cancer cells can switch to the salvage pathway to resist these drugs is critical for developing combination therapies.[13]
References
- Sutherland, B. M., & Sutherland, J. C. (1975). Inhibition of Pyrimidine Dimer Formation in DNA by Cationic Molecules: Role of Energy Transfer. Biophysical Journal. [Link]
- RSC Publishing. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry. [Link]
- Sutherland, B. M., & Sutherland, J. C. (1975). Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. Biophysical Journal. [Link]
- Kohnken, R., Kodama, T., & Griesmann, H. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences. [Link]
- Wikipedia. Pyrimidine metabolism. [Link]
- ResearchGate. Targets in pyrimidine salvage and their corresponding inhibitors. [Link]
- Stankiewicz, R. L., & Boldt, D. H. (2004). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Arabidopsis Book. [Link]
- Sutherland, J. C., & Sutherland, B. M. (1972). Mechanisms of inhibition of pyrimidine dimer formation in deoxyribonucleic acid by acridine dyes. Biochemistry. [Link]
- Arkat USA. New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]
- YouTube. (2019).
- Lippincott Illustrated Reviews. (2014).
- Organic Chemistry Portal. Biginelli Reaction. [Link]
- Taylor & Francis Online. (2012). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. [Link]
- MDPI. (2023).
- Wikipedia. Nucleotide salvage. [Link]
- PubMed Central. (2013).
- Wikipedia. Biginelli reaction. [Link]
- Microbe Notes. (2023).
- Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
- Organic Chemistry Portal. Pyrimidine synthesis. [Link]
- PubMed Central. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. [Link]
- Wikipedia. Pyrimidine dimer. [Link]
- ResearchGate. (2025).
- Der Pharma Chemica. (2022).
- Moodle@Units. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. [Link]
- PubMed Central. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. [Link]
- Plant Physiology. (2005).
- Longdom Publishing. (2018). Investigation of Levels of Purines and Pyrimidines in Children's Urine. [Link]
- Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]
- ResearchGate. (2025).
- DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
- University of Illinois. (2008).
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. mdpi.com [mdpi.com]
- 14. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 17. Nucleotide salvage - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of 4,6-Diaminopyrimidine-5-carbonitrile
Introduction
4,6-Diaminopyrimidine-5-carbonitrile is a vital heterocyclic building block in medicinal chemistry, frequently utilized as a precursor for synthesizing anticancer and antiviral agents[1]. Its unique structure, featuring multiple reactive sites, presents distinct challenges during synthesis, purification, and characterization. This guide provides field-proven insights and troubleshooting protocols to address common issues encountered by researchers. Our focus is on the causality behind experimental phenomena, ensuring a deeper understanding and enabling robust, reproducible results.
Section 1: General Properties, Handling, and Storage
This section addresses fundamental questions regarding the physicochemical properties and safe handling of this compound.
FAQ 1: What are the key physical properties and storage conditions for this compound?
Understanding the basic properties is critical for proper handling and experimental design. The compound is typically an off-white or light yellow crystalline powder[2]. Due to the presence of amino groups, it can be sensitive to air and moisture over time, potentially leading to degradation or discoloration.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅N₅ | [3] |
| Molecular Weight | 135.13 g/mol | [4][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Limited solubility in water; enhanced in acidic media. Soluble in DMSO. | [5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container away from direct sunlight and oxidizing agents. | [6] |
Expert Insight: The limited aqueous solubility is a key challenge. For biological assays, preparing a concentrated stock solution in DMSO is a common and effective strategy[5]. When preparing aqueous solutions, solubility can be pH-dependent; protonation of the amino groups in acidic conditions typically enhances dissolution[5].
Section 2: Synthesis and Purification Challenges
Multicomponent reactions are efficient for synthesizing pyrimidine derivatives, but they can lead to a variety of impurities if not carefully controlled[7][8]. This section provides troubleshooting for these critical steps.
FAQ 2: My three-component synthesis of a this compound derivative is resulting in low yields and multiple side products. What are the likely causes and how can I optimize the reaction?
This is a frequent issue stemming from the complexity of multicomponent reactions, which involve several sequential steps in one pot, such as Knoevenagel condensation, Michael addition, and cyclization/aromatization[8][9].
Troubleshooting Low Yields in Synthesis
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Knoevenagel Condensation | The initial condensation between the aldehyde and malononitrile is slow or incomplete, leaving unreacted starting materials. | Monitor the formation of the benzylidenemalononitrile intermediate by TLC. Consider a stronger base catalyst or a different solvent system. Water has been shown to be an effective solvent for this reaction[7]. |
| Incorrect Stoichiometry | An excess or deficit of one of the components (aldehyde, malononitrile, amidine/guanidine) can halt the reaction cascade and lead to side products. | Carefully control the stoichiometry. A slight excess of the amidine/guanidine hydrochloride may be beneficial, but this should be optimized empirically. |
| Suboptimal Reaction Conditions | Temperature, solvent, and catalyst choice are critical. For example, using DMSO at reflux can be slow and inefficient for some substrates compared to thermal aqueous conditions or microwave irradiation[7]. | Systematically screen solvents (e.g., ethanol, water, toluene) and catalysts (e.g., triethylamine, sodium acetate)[7]. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields[7]. |
| Amidine/Guanidine Instability | The free base form of amidines or guanidine can be unstable. Using the hydrochloride salt with a stoichiometric amount of a base like triethylamine is often more reliable. | Use the hydrochloride salt of the amidine/guanidine and add 3-4 drops of triethylamine to liberate the free base in situ[7]. |
Workflow for Synthesis Optimization
Caption: Workflow for optimizing multicomponent synthesis.
FAQ 3: I am struggling to purify this compound. Recrystallization attempts result in "oiling out" or poor recovery. What should I do?
"Oiling out" occurs when a compound melts in the hot solvent or its solubility is too high, causing it to separate as a liquid phase upon cooling instead of forming crystals. This is often due to residual impurities or an inappropriate solvent choice.
Protocol: Systematic Recrystallization
-
Solvent Selection (Crucial Step): The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test microscale solubility in a range of solvents (e.g., ethanol, isopropanol, water, ethanol/water mixtures, DMSO/water mixtures)[5].
-
Dissolution: In an appropriate flask, add the crude compound. Heat your chosen solvent to boiling and add the minimum amount of hot solvent required to fully dissolve the solid[10].
-
Hot Filtration (If Necessary): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization[10].
-
Cooling (Control Crystal Growth):
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least an hour to maximize precipitation[10].
-
-
Isolation and Washing:
-
Collect the crystals via vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface[10].
-
-
Drying: Dry the purified crystals under vacuum.
Expert Insight: If oiling out persists, it strongly suggests the presence of impurities that are depressing the melting point. A preliminary purification step, such as passing the crude material through a short plug of silica gel with an appropriate eluent, can remove these problematic impurities before attempting recrystallization[10].
Section 3: Analytical Characterization Troubleshooting
Accurate structural confirmation and purity assessment are non-negotiable. This section tackles common issues in interpreting analytical data for this compound.
FAQ 4: How do I interpret the FTIR spectrum for this compound, and what do I look for to confirm its structure?
FTIR spectroscopy is a powerful tool for identifying key functional groups. For this molecule, the most characteristic peaks are from the amino (N-H), nitrile (C≡N), and pyrimidine ring (C=N, C=C) moieties[5][11].
Typical FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Source |
| 3300–3480 | N-H stretch (primary amines) | Two or more sharp-to-medium bands | [7][12][13] |
| 2210–2225 | C≡N stretch (nitrile) | Sharp, medium-intensity band | [5][7] |
| 1540–1650 | C=C / C=N aromatic ring stretches | Multiple strong bands | [5][7] |
| ~1600 | NH₂ scissoring | Medium-intensity band, can overlap with ring stretches | [13] |
| 1200–1350 | C-N stretch | Medium-to-strong band | [13] |
Troubleshooting FTIR Spectra:
-
Broad peak in the N-H region (3200-3500 cm⁻¹): This often indicates the presence of water (O-H stretch) or intermolecular hydrogen bonding. Ensure your sample is completely dry.
-
Weak or absent C≡N peak: This could signify that the nitrile group has hydrolyzed to a carboxamide or carboxylic acid, a potential degradation pathway. Check for the appearance of a strong C=O stretch around 1650-1700 cm⁻¹.
-
Unexpected peaks: Compare your spectrum against a known reference or the spectra of your starting materials to identify potential impurities.
FAQ 5: My ¹H NMR spectrum shows unexpected peak shifts or broadening for the amino protons. Is this normal?
Yes, this is a very common and expected phenomenon for amino groups. The chemical shift and appearance of N-H protons are highly sensitive to solvent, concentration, temperature, and proton exchange.
Interpreting NMR Spectra
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes | Source |
| ¹H NMR | (Typically run in DMSO-d₆) | ||
| Aromatic H | ~8.0-8.4 | A singlet corresponding to the C2-H (if unsubstituted). | [5][14] |
| Amino (NH₂) | 6.5-8.5 | Often broad; chemical shift is variable. Can exchange with D₂O. | [5][7][14] |
| ¹³C NMR | (Typically run in DMSO-d₆) | ||
| C≡N | ~117-119 | A relatively sharp quaternary carbon signal. | [7][14][15] |
| C5 | ~83-85 | The carbon to which the nitrile is attached. | [7][14] |
| C2, C4, C6 | ~159-168 | Ring carbons attached to nitrogens. Shifts are sensitive to substituents. | [7][14] |
Expert Insight on Broad/Shifting NH₂ Peaks:
-
Causality: The nitrogen atom has a quadrupole moment, and the protons attached to it can undergo rapid chemical exchange with trace amounts of water or acid in the solvent. This leads to signal broadening.
-
Validation Protocol: To confirm that a broad peak corresponds to your NH₂ protons, perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The NH₂ protons will exchange with deuterium, causing their signal to disappear. This is a definitive test.
Characterization and Purity Validation Workflow
Caption: A self-validating workflow for compound characterization.
References
- 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. (n.d.). Benchchem.
- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008).
- SAFETY D
- This compound | CAS 109831-70-1. (n.d.). American Elements.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid c
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PMC - PubMed Central.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
- FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b)
- 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5. (n.d.). PubChem.
- FTIR Spectroscopic Analysis of Pyrimidine Deriv
- 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.).
- 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- advanced purification techniques for high-purity 4,6-diethoxypyrimidine. (n.d.). Benchchem.
- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). NIH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. benchchem.com [benchchem.com]
- 6. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Recrystallization of 4,6-Diaminopyrimidine-5-carbonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 4,6-Diaminopyrimidine-5-carbonitrile. It addresses common challenges and provides a framework for developing a robust purification protocol.
I. Core Concepts in Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The process typically involves:
-
Dissolving the impure solid in a minimal amount of a hot solvent.
-
Filtering the hot solution to remove any insoluble impurities.
-
Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals.
-
Isolating the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying the crystals to remove residual solvent.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the recrystallization of this compound?
While specific solubility data for this compound is not extensively published, a common solvent system for related pyrimidine-5-carbonitrile derivatives is a mixture of ethyl acetate and n-hexane.[1] It is advisable to start with a solvent polarity screening to determine the optimal solvent or solvent mixture.
Q2: How do I perform a solvent polarity screening?
A systematic approach to solvent screening is crucial. Test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and at their boiling points. A good starting point for solvents to screen is presented in the table below.
Q3: What are the key safety precautions when performing a recrystallization?
Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the flammability of the solvents being used and avoid open flames. For specific handling information for this compound, consult the Safety Data Sheet (SDS).[2]
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Problem 1: The compound will not dissolve in the hot solvent.
-
Cause: The solvent may not be polar enough to dissolve the compound, or you may not be using a sufficient volume of solvent.
-
Solution:
-
Ensure you are adding the hot solvent in small increments to the compound, allowing time for dissolution between additions.[3]
-
If the compound remains insoluble even with a larger volume of solvent, a more polar solvent or a solvent mixture may be required.
-
Problem 2: The compound "oils out" instead of forming crystals.
-
Cause: The compound's solubility is exceeded too rapidly, or the boiling point of the solvent is higher than the melting point of the compound. "Oiling out" can also occur if the compound is significantly impure.[4]
-
Solution:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional solvent to prevent premature saturation.
-
Allow the solution to cool more slowly. You can achieve this by leaving the flask on a cooling hot plate instead of placing it directly on a cold surface.[4]
-
If the issue persists, consider a different solvent or solvent system.
-
Problem 3: No crystals form upon cooling.
-
Cause: The most common reason is using too much solvent, resulting in a solution that is not supersaturated upon cooling.[4][5] Another possibility is that the solution is supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution:
Problem 4: The recrystallized product has a low yield.
-
Cause: Several factors can contribute to a low yield, including using too much solvent, cooling the solution too quickly (which can trap impurities and reduce the quality of the crystals), or incomplete precipitation.[5]
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Allow for slow cooling to maximize the formation of pure crystals.
-
After the initial filtration, the remaining solution (mother liquor) can be cooled further in an ice bath to potentially recover more product, although this second crop may be less pure.
-
IV. Experimental Protocols
A. Solvent Screening Protocol
-
Place a small, accurately weighed amount of this compound (e.g., 10-20 mg) into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.
-
If the solid does not dissolve in approximately 3 mL of a given solvent at room temperature, heat the test tube carefully in a water or sand bath.
-
Observe if the solid dissolves upon heating.
-
Allow the test tubes with dissolved solids to cool to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
B. Recrystallization Protocol using a Two-Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolve the impure this compound in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.
-
Heat the solution to a gentle boil.
-
If there are insoluble impurities, perform a hot filtration.
-
To the hot, clear solution, add n-hexane dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the purified crystals under vacuum.
V. Data Presentation
Table 1: Solubility Characteristics of Potential Recrystallization Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound |
| Water | 10.2 | 100 | Potentially soluble when hot, less soluble when cold |
| Ethanol | 5.2 | 78 | Likely to be a good solvent |
| Acetone | 5.1 | 56 | Likely to be a good solvent |
| Ethyl Acetate | 4.4 | 77 | Good starting point for a solvent system |
| Dichloromethane | 3.1 | 40 | May be too good of a solvent |
| Toluene | 2.4 | 111 | Likely insoluble |
| n-Hexane | 0.1 | 69 | Likely insoluble, good as an anti-solvent |
Note: This table is a predictive guide based on general principles of solubility. Experimental verification is essential.
VI. Visualizations
Troubleshooting Workflow for Recrystallization
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. americanelements.com [americanelements.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Catalyst Optimization for 4,6-Diaminopyrimidine-5-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of 4,6-diaminopyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your experimental workflow. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. This pyrimidine derivative serves as a key building block for a range of biologically active molecules. The most common and efficient synthetic routes involve multicomponent reactions, which offer the advantages of atom economy and procedural simplicity. A prevalent method is the condensation of malononitrile with a suitable amidine source, often in the presence of a catalyst. The choice and optimization of this catalyst are paramount to achieving high yield and purity.
This guide will focus on troubleshooting and optimizing the catalytic synthesis of this compound, addressing common challenges encountered in the laboratory.
Troubleshooting Guide: Catalyst and Reaction Optimization
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
Potential Causes and Solutions:
-
Suboptimal Catalyst Choice: The catalyst plays a crucial role in activating the reactants and facilitating cyclization. If you are using a general-purpose acid or base catalyst, it may not be efficient for this specific transformation.
-
Recommendation: Consider screening a panel of catalysts. Heterogeneous catalysts, such as nano-sized metal oxides or solid acids, have shown promise in related pyrimidine syntheses. For instance, high surface area nanosized MgO has been effective in similar three-component reactions[1][2]. A bone char-based solid acid catalyst has also been reported to be highly efficient for the synthesis of pyrimidine-5-carbonitrile derivatives[3][4][5][6].
-
-
Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst will result in a slow and incomplete reaction, while excess catalyst can lead to side product formation.
-
Recommendation: Perform a catalyst loading optimization study. A typical starting point is 0.5-5 mol% of the catalyst relative to the limiting reagent.
-
-
Inappropriate Reaction Temperature: The reaction may have a specific activation energy barrier that needs to be overcome.
-
Poor Solvent Selection: The solvent can significantly influence the solubility of reactants and the stability of intermediates.
-
Recommendation: If using a solvent, screen a variety of options with different polarities. In some cases, solvent-free conditions have been shown to be highly effective, offering environmental benefits and potentially faster reaction times[3][7]. One study on a related synthesis found that switching from DMSO to aqueous conditions dramatically improved the yield[8].
-
Experimental Protocol: Catalyst Screening Workflow
-
Setup: In parallel reaction vials, place your starting materials (e.g., malononitrile and formamidine) in the chosen solvent or under solvent-free conditions.
-
Catalyst Addition: To each vial, add a different catalyst from your screening library (e.g., nano-MgO, bone char-SO3H, Amberlyst-15, triethylamine) at a fixed molar percentage (e.g., 2 mol%). Include a no-catalyst control.
-
Reaction: Run the reactions at a set temperature (e.g., 100°C) for a defined period (e.g., 4 hours).
-
Analysis: Monitor the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product.
-
Evaluation: Compare the conversion and isolated yields for each catalyst to identify the most promising candidate for further optimization.
Question 2: I am observing significant by-product formation. How can I identify and minimize these impurities?
Answer:
By-product formation is a common challenge in multicomponent reactions. Understanding the potential side reactions is key to mitigating them.
Common By-products and Mitigation Strategies:
-
Oligomerization: In reactions involving aminopyrimidines, N,N-diarylation can lead to the formation of oligomers, especially in palladium-catalyzed amination reactions of halopyrimidines[2][9]. While the direct synthesis of this compound from malononitrile does not typically involve Pd-catalysis, analogous side reactions leading to polymeric materials can occur under harsh conditions.
-
Mitigation:
-
Control Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one component can drive side reactions.
-
Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction.
-
Optimize Reaction Time: Monitor the reaction progress and stop it once the product formation has plateaued to avoid subsequent degradation or by-product formation.
-
-
-
Incomplete Cyclization: Intermediates in the reaction pathway may not fully cyclize, leading to impurities. The proposed mechanism for a related synthesis involves a Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration[3]. If the final cyclization and aromatization steps are slow, intermediates may accumulate.
-
Mitigation:
-
Catalyst Choice: A catalyst that efficiently promotes the cyclization and dehydration steps is crucial. Brønsted or Lewis acids are often effective in this regard.
-
Water Removal: If the reaction is a condensation that releases water, removing water using a Dean-Stark trap or molecular sieves can drive the equilibrium towards the product.
-
-
Logical Relationship: Minimizing By-products
Caption: Logical workflow for troubleshooting by-product formation.
Question 3: My catalyst seems to be deactivating quickly. How can I improve its stability and reusability?
Answer:
Catalyst deactivation is a significant concern, especially with heterogeneous catalysts. Understanding the deactivation mechanism is the first step toward improving catalyst longevity.
Potential Causes of Deactivation and Solutions:
-
Leaching of Active Sites: For supported catalysts, the active species may leach into the reaction medium.
-
Solution: Ensure the active species is strongly anchored to the support. This may involve optimizing the synthesis of the catalyst itself, for example, by using stronger linkers for functionalization[3].
-
-
Fouling: The catalyst surface can be blocked by polymeric by-products or adsorbed starting materials/products.
-
Solution: After each reaction cycle, wash the catalyst with an appropriate solvent to remove adsorbed species. A calcination step at high temperature can also be used to burn off organic residues, though this may alter the catalyst structure.
-
-
Sintering: At high reaction temperatures, nanoparticles on a support can agglomerate, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Choose a support material that interacts strongly with the nanoparticles to prevent their migration.
-
Experimental Protocol: Catalyst Recyclability Test
-
Initial Reaction: Perform the synthesis using your optimized conditions with the heterogeneous catalyst.
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or centrifugation[10].
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent (e.g., ethanol, then diethyl ether) to remove any residual organics. Dry the catalyst under vacuum or in an oven at a moderate temperature (e.g., 60-80°C)[10].
-
Subsequent Runs: Reuse the dried catalyst in a fresh reaction with new starting materials.
-
Analysis: Compare the yield of each cycle. A significant drop in yield indicates catalyst deactivation. Characterize the fresh and used catalyst (e.g., by SEM, TEM, XRD) to investigate structural changes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of pyrimidine-5-carbonitriles using a solid acid catalyst?
A1: The generally accepted mechanism for the three-component synthesis of pyrimidine-5-carbonitriles from an aldehyde, malononitrile, and a urea/amidine source in the presence of a solid acid catalyst proceeds through the following key steps[3]:
-
Knoevenagel Condensation: The aldehyde is activated by the acid catalyst, followed by condensation with malononitrile to form an intermediate.
-
Michael Addition: The amidine or urea then undergoes a Michael addition to this intermediate.
-
Cyclodehydration and Tautomerization: The resulting adduct undergoes intramolecular cyclization and dehydration, followed by tautomerization/aromatization to yield the final pyrimidine-5-carbonitrile product.
Reaction Mechanism Visualization
Caption: Simplified reaction mechanism for pyrimidine-5-carbonitrile synthesis.
Q2: How do I purify the final this compound product?
A2: Purification of the crude product is essential to remove unreacted starting materials, catalyst residues, and by-products. The most common purification techniques for this class of compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the most efficient method for obtaining highly pure crystalline products. Common solvents for recrystallization of aminopyrimidines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes[1]. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective or if multiple products are present, silica gel column chromatography is a reliable alternative. A gradient of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution[1].
Q3: Can substituents on the starting materials affect the reaction outcome?
A3: Yes, the electronic properties of substituents on the starting materials can significantly influence the reaction rate and yield. For example, in the synthesis of related pyrimidine-5-carbonitriles, it was observed that aromatic aldehydes with electron-withdrawing groups tend to enhance the product yield, while electron-donating groups may decrease it[11]. This is likely due to the effect of these groups on the electrophilicity of the carbonyl carbon in the aldehyde, which is a key factor in the initial Knoevenagel condensation step.
Data Presentation: Effect of Substituents on Yield
| Aldehyde Substituent (Example) | Electronic Effect | Observed Yield Trend |
| 4-Nitro | Electron-withdrawing | Higher Yield |
| 4-Chloro | Electron-withdrawing | Higher Yield |
| Unsubstituted | Neutral | Moderate Yield |
| 4-Methyl | Electron-donating | Lower Yield |
| 4-Methoxy | Electron-donating | Lower Yield |
| Note: This table is a generalized representation based on trends observed in related syntheses[11]. Actual yields will vary depending on the specific reaction conditions. |
References
- ARKIVOC 2008 (ii) 115-123.
- Bentham Science.
- Scientific Reports.
- MDPI.
- MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
- ResearchGate. (PDF)
- VNUHCM Journal of Natural Sciences. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. [Link]
- Journal of Chemical Sciences. One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. [Link]
- ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]
- ResearchGate.
- RSC Advances. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- ResearchGate.
- Nature.
Sources
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: 4,6-Diaminopyrimidine-5-carbonitrile
This technical support center is a dedicated resource for researchers, chemists, and drug development professionals utilizing 4,6-Diaminopyrimidine-5-carbonitrile. The stability of this heterocyclic building block is critically influenced by pH, and a comprehensive understanding of its behavior in different chemical environments is essential for reproducible and successful experimentation. This guide provides detailed troubleshooting protocols and addresses frequently asked questions in a direct, question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the experimental use of this compound, with a focus on pH-related causes and solutions.
Issue 1: The compound is precipitating from my aqueous buffer during my experiment.
Question: I am attempting to prepare a solution of this compound in a standard aqueous buffer (e.g., PBS at pH 7.4), but I'm observing significant precipitation. What is causing this, and how can I achieve a stable solution?
Answer:
This is a frequent observation and is directly related to the pH-dependent solubility of the compound.
Root Cause Analysis:
This compound possesses two exocyclic amino groups, which are basic. The solubility of the compound in aqueous media is heavily reliant on the protonation state of these groups.
-
At Neutral to Alkaline pH (pH ≥ 7): The compound exists predominantly in its neutral, unprotonated form. This form has lower polarity and, consequently, limited solubility in water, leading to precipitation. Some related diaminopyrimidine derivatives have shown poor water solubility.[1]
-
At Acidic pH (pH < 6): The amino groups become protonated, forming a cationic salt. This protonated form is significantly more polar and exhibits much higher solubility in aqueous solutions.
Step-by-Step Troubleshooting Protocol:
-
Verify Solution pH: Use a calibrated pH meter to confirm the pH of your solution where precipitation is observed.
-
Acidify the Solution: Carefully add a dilute, non-interfering acid (e.g., 0.1 M HCl) dropwise to your suspension. Stir continuously and monitor the solution's clarity. The precipitate should begin to dissolve as the pH drops below 6. Aim for a final pH in the range of 4.0 - 5.5 for optimal solubility.
-
Assess Experimental Compatibility: Ensure that a lower pH is compatible with your downstream experimental conditions (e.g., enzyme activity, cell viability, reaction chemistry).
-
Consider Co-solvents (If pH Adjustment is Not Possible): If your protocol cannot tolerate an acidic pH, the use of a co-solvent is the next best alternative. Prepare a concentrated stock solution of the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) and add it to your aqueous buffer in small volumes to reach the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.
Experimental Workflow for Resolving Precipitation:
Caption: Logical workflow for addressing precipitation issues.
Issue 2: My analytical results (HPLC, LC-MS) show new, unexpected peaks, suggesting the compound has degraded.
Question: I am running a reaction or storing a solution of this compound and my analytical data indicates the presence of impurities that were not there initially. Could the pH be causing degradation?
Answer:
Yes, pH is a primary factor in the chemical stability of this compound. The nitrile group is susceptible to hydrolysis under both strong acid and strong base conditions.
Root Cause Analysis:
The carbon-nitrogen triple bond of the nitrile group can be attacked by water (hydrolysis), a reaction that is catalyzed by both acid and base.[2][3]
-
Acid-Catalyzed Hydrolysis (pH < 3): Under strongly acidic conditions, the nitrile nitrogen is protonated, which strongly activates the carbon atom toward nucleophilic attack by water. The reaction typically proceeds first to an amide intermediate and then to the corresponding carboxylic acid.[2]
-
Base-Catalyzed Hydrolysis (pH > 9): Under strongly basic conditions, the hydroxide ion (a potent nucleophile) directly attacks the electrophilic carbon of the nitrile group.[3] This process also yields the amide and subsequently the carboxylate salt. The electron-rich pyrimidine ring itself can also become susceptible to nucleophilic attack or ring-opening under harsh basic conditions.
Step-by-Step Protocol for Preventing Degradation:
-
Maintain Optimal pH Range: For maximum stability in aqueous solutions, maintain the pH between 4 and 8. This range minimizes the rates of both acid- and base-catalyzed hydrolysis.
-
Use Appropriate Buffers: Employ a well-characterized buffer system to control the pH throughout your experiment or during storage. Phosphate or acetate buffers are common and effective choices.
-
Control Temperature: Store stock solutions at low temperatures (2-8 °C for short-term, -20 °C for long-term) to significantly slow the rate of any potential degradation. General chemical storage guidelines recommend keeping containers tightly closed in a cool, dry, and well-ventilated place.[4]
-
Limit Exposure Time: If your experimental protocol requires a pH outside the stable 4-8 range, minimize the time the compound is exposed to these harsh conditions. Neutralize the solution as soon as possible upon completion of the reaction.
pH-Dependent Hydrolysis Pathways:
Caption: Nitrile hydrolysis pathways under extreme pH conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended pH for storing an aqueous stock solution of this compound? For short-term storage (up to one week), a buffered solution at a slightly acidic pH of 5.0-6.0 is recommended to balance stability and solubility. For long-term storage, it is best to store the compound as a solid or as a frozen stock solution in an organic solvent like DMSO at -20°C or below.[5]
Q2: Will the pyrimidine ring itself degrade? The pyrimidine ring is generally stable, but extreme pH and high temperatures can promote degradation. For instance, acid-catalyzed hydrolysis can occur on the pyrimidine ring of related molecules like uridine, though this often requires harsh conditions.[6] It is best practice to avoid pH extremes to ensure the integrity of the entire molecule.
Q3: How does temperature interact with pH to affect stability? Higher temperatures accelerate all chemical reactions, including hydrolysis. The degradation of the compound at a challenging pH (e.g., pH 3 or pH 9) will occur much more rapidly at 37°C than at 4°C. Therefore, if you must work at a non-optimal pH, it is critical to keep the temperature as low as your experiment allows.
Q4: I need to perform a synthesis reaction under basic conditions (pH 10-11). How can I minimize degradation? If high pH is unavoidable, several strategies can mitigate degradation:
-
Temperature Control: Perform the reaction at the lowest possible temperature.
-
Time Limitation: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and proceed with workup immediately upon completion.
-
Inert Atmosphere: Use an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative side reactions that can be more prevalent at high pH.
-
Rapid Neutralization: Quench the reaction and neutralize the pH of the mixture as the first step in your workup procedure.
Data Summary Table
| Parameter | Recommended Range / Condition | Rationale & References |
| Optimal Aqueous Solubility | pH 4.0 - 5.5 | Protonation of basic amino groups increases polarity and water solubility. |
| Optimal Chemical Stability | pH 4.0 - 8.0 | Minimizes both acid- and base-catalyzed hydrolysis of the nitrile group.[2][3] |
| Short-Term Storage (Aqueous) | 2-8 °C at pH 5.0 - 6.0 | Balances solubility and stability while slowing degradation kinetics. |
| Long-Term Storage | -20 °C or below (as solid or in DMSO) | Prevents degradation and hydrolysis by limiting molecular motion and water availability.[5] |
| High-Risk Conditions | pH < 3 or pH > 9 | Significantly accelerates nitrile hydrolysis to the carboxylic acid.[2][3] |
References
- Harper, D. B. (1977). Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216. Biochemical Journal, 165(2), 309–319. [Link]
- Stoker, P. W., & Hecht, S. M. (1995). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1710-1715. [Link]
- Verma, R., & Polson, A. (2021). Pathways of microbial nitrile degradation.
- Nanjing Finechem Holding Co.,Limited. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile. Methylamine Supplier. [Link]
- Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. [Link]
- American Elements. (n.d.). This compound. [Link]
- Chen, M. C., & Benner, S. A. (2018). Hydrolysis cascade from diaminopyrimidine (D) to C to U.
- Kaljurand, I., et al. (2017). Table 1. Experimental basicities in MeCN, H2O, gas phase, and calculated GB values. Eur. J. Org. Chem., 4475–4489. [Link]
- I-Castiñeira, M., et al. (2019). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 62(3), 1431-1453. [Link]
- Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. The Journal of Biological Chemistry, 259(4), 2429–2434. [Link]
Sources
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 6. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4,6-Diaminopyrimidine-5-carbonitrile
An authoritative guide for researchers and drug development professionals on the stability and degradation of 4,6-Diaminopyrimidine-5-carbonitrile.
As a cornerstone molecule in various research and development pipelines, understanding the stability and degradation profile of this compound is critical for ensuring experimental reproducibility, product quality, and safety. This guide, structured in a question-and-answer format, serves as a technical resource for troubleshooting common issues and provides a deeper understanding of the molecule's degradation pathways.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses the most common initial questions regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: For long-term stability, the solid compound should be stored in a cool, dry, and dark place.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and exposure to air, which can initiate hydrolytic and oxidative degradation.[1][2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for maximum shelf life.[2]
Q2: How should I prepare and store solutions of this compound?
A: The stability of this compound in solution is significantly lower than in its solid state. Prepare solutions fresh for each experiment whenever possible. If storage is necessary, use a high-purity, anhydrous solvent and store the solution at ≤ -20°C in a tightly sealed vial, protected from light. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents like methanol or water, which can participate in degradation. The stability of related compounds has been shown to be poor in aqueous solutions.[3][4]
Q3: What substances are incompatible with this compound?
A: The compound is known to be incompatible with strong oxidizing agents.[1][2] Contact with these agents can lead to rapid and exothermic reactions, resulting in the formation of various oxidation products, including N-oxides or ring-cleaved byproducts.[5] Additionally, avoid strong acids and bases, as they can catalyze hydrolysis of the nitrile and amino groups.
| Parameter | Recommendation | Rationale |
| Physical Form | Solid | Maximizes stability by reducing molecular mobility and exposure to reactants. |
| Temperature | Cool (2-8°C) or Frozen (≤ -20°C) | Slows the kinetics of potential degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation by atmospheric oxygen.[2] |
| Light | Amber vials or dark location | Prevents photolytic degradation, common in heterocyclic compounds. |
| Moisture | Tightly sealed container, desiccator | Minimizes hydrolysis of the nitrile and amino functional groups.[1] |
| Incompatibilities | Store away from strong oxidizing agents, acids, and bases.[2] | Avoids rapid chemical degradation. |
Section 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems that may arise during experimentation, linking observations to potential degradation pathways.
Q4: My assay results are inconsistent, showing a loss of compound potency over the course of an experiment. What is happening?
A: This is a classic sign of in-situ degradation. The most likely culprit is hydrolysis, especially if your experimental medium is aqueous. The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). This changes the molecule's structure, polarity, and ability to interact with its biological target.
-
Troubleshooting Steps:
-
Run a Time-Course Control: Analyze your compound in the experimental buffer (without other reagents) over the same time period as your experiment. Use an appropriate analytical method like HPLC to quantify the parent compound. A decreasing peak area for the parent compound confirms instability.
-
Adjust pH: If possible, determine if pH influences the degradation rate. Hydrolysis can be catalyzed by both acid and base.[6]
-
Minimize Exposure: Prepare the compound solution immediately before addition to the assay to minimize the time it spends in an aqueous environment.
-
Q5: I observe new, unidentified peaks appearing in my HPLC or LC-MS analysis of an aged sample. How can I determine if they are degradants?
A: The appearance of new peaks is a strong indicator of degradation. These peaks typically have different retention times from the parent compound due to changes in polarity.
-
Troubleshooting Steps:
-
Characterize the Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks.[7] This is the most powerful tool for identifying potential degradants.
-
An increase of 18 amu (M+18) suggests hydrolysis of the nitrile to a carboxylic acid.
-
An increase of 16 amu (M+16) suggests the formation of an N-oxide, a common oxidative metabolite of pyrimidines.
-
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) as detailed in Section 4. This will help you generate and identify the potential degradation products, which you can then compare to the unknown peaks in your sample.[6]
-
Q6: My solid compound has changed color (e.g., turned yellow or brown) upon storage. Is it still usable?
A: A change in color is a visual red flag for degradation. This is often caused by slow oxidation or polymerization reactions on the surface of the solid material, especially with prolonged exposure to air and light. While the bulk of the material may still be intact, the purity is compromised.
-
Troubleshooting Steps:
-
Re-qualify the Material: Do not assume the material is usable. Re-test its purity using a quantitative method like HPLC-UV or qNMR.
-
Purify if Necessary: If the purity is below your experimental requirements, you may need to purify the material (e.g., by recrystallization or column chromatography) before use.
-
Review Storage Conditions: This observation indicates that your storage conditions are not optimal. Ensure the container is properly sealed and stored as recommended in Section 1.[1][8]
-
Section 3: In-Depth Mechanistic Degradation Pathways
Understanding the chemical transformations the molecule can undergo is key to preventing them. The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.
Pathway 1: Hydrolytic Degradation
Hydrolysis primarily targets the electrophilic carbon of the nitrile group. This pathway is often catalyzed by acidic or basic conditions.
-
Nitrile to Amide: The nitrile group is attacked by water, leading to the formation of a 4,6-Diaminopyrimidine-5-carboxamide intermediate.
-
Amide to Carboxylic Acid: This amide intermediate can undergo a second hydrolysis step to yield 4,6-Diaminopyrimidine-5-carboxylic acid. This conversion adds a highly polar, ionizable group that dramatically alters the compound's properties.
-
Deamination: Under harsh conditions, the amino groups on the pyrimidine ring can also be hydrolyzed, leading to hydroxy-pyrimidine derivatives, though this is generally less favorable than nitrile hydrolysis.
Caption: Proposed Oxidative Degradation Pathways.
Section 4: Analytical Protocols for Degradation Monitoring
To effectively troubleshoot stability issues, researchers must be equipped with robust analytical methods.
Protocol 1: Experimental Workflow for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method. [6]
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix an aliquot with 0.1 M NaOH. Keep at room temperature and sample at time points. Neutralize before analysis.
-
Oxidative Degradation: Mix an aliquot with a dilute solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and sample at time points.
-
Thermal Degradation: Expose both the solid powder and a solution to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photostability: Expose the solid powder and a solution to a controlled light source as specified by ICH Q1B guidelines, ensuring a dark control is run in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution method like LC-MS to identify the masses of new peaks and a quantitative method like HPLC-UV to determine the extent of degradation. [7][9]
Protocol 2: Example Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its more polar degradation products, such as the hydrolyzed carboxylic acid.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV max of the parent compound (scan from 200-400 nm).
-
Validation: To confirm the method is "stability-indicating," inject samples from the forced degradation study. The method must demonstrate baseline separation between the parent peak and all major degradation peaks.
References
- 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
- SAFETY DATA SHEET - 4,5-Diaminopyrimidine. (2009). Fisher Scientific.
- SAFETY DATA SHEET - 2,6-Diamino-4(1H)-pyrimidinone. (n.d.). Fisher Scientific.
- 4-Amino-2-methylpyrimidine-5-carbonitrile Safety Data Sheet. (2022). Apollo Scientific.
- Analytical Methods for the Degradation of Phytoconstituents. (2021). International Journal in Management and Social Science.
- Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
- Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate.
- Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. (n.d.). Quest Journals, Journal of Research in Applied Mathematics.
- Baertschi, S. W., et al. (n.d.). Strategies To Address Mutagenic Impurities Derived from Degradation in Drug Substances and Drug Products. Baertschi Consulting.
- Booysen, I., Gerber, T. I. A., & Mayer, P. (n.d.). Oxidation of 5,6-Diamino-1,3-dimethyl-2,4-dioxopyrimidine by Perrhenate. SciELO.
- Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2023). MDPI.
- Krotz, A. H., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides Nucleotides Nucleic Acids, 23(5), 767-75.
- Rogstad, D. K., et al. (n.d.). The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. PubMed Central.
- Kayukova, O. V., et al. (2007). Hydrolysis of 6,6-Dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile. Russian Journal of Organic Chemistry, 43(12), 1842–1845.
- Prieto, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. Journal of Biological Chemistry, 259(5), 2422-8.
Sources
- 1. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: 4,6-Diaminopyrimidine-5-carbonitrile
An In-Depth Technical Guide for Researchers
As a foundational building block in medicinal chemistry and drug development, 4,6-Diaminopyrimidine-5-carbonitrile is a versatile yet sensitive reagent.[1][2][3][4] Its successful application hinges on meticulous handling and an understanding of its chemical behavior. This guide provides field-proven insights and troubleshooting protocols to address common challenges encountered during its storage and experimental use.
Frequently Asked Questions (FAQs)
Section 1: Initial Handling and Storage
Q1: I've just received my shipment of this compound. What are the immediate and essential steps for safe storage?
Upon receipt, the compound, which is typically an off-white or light yellow crystalline powder, should be stored in a cool, dry, and well-ventilated place.[5][6][7][8] The primary goal is to prevent degradation from moisture and air exposure.[5][8] Always ensure the container is tightly sealed.[5][6][9][10] For long-term stability, storing under an inert gas like argon or nitrogen is highly recommended.[10] This is because diaminopyrimidines can be prone to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and compromise your experimental results.[11]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
Given its potential for irritation and toxicity if inhaled or ingested, comprehensive PPE is non-negotiable.[6][9] Always handle this compound in a certified chemical fume hood.
-
Eye Protection: Wear chemical safety goggles or a face shield.[6][9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[6][9][10]
-
Body Protection: A standard lab coat is required.[9]
-
Respiratory Protection: If there's a risk of generating dust, especially outside of a fume hood, a NIOSH/MSHA-approved respirator is necessary.[9]
The causality here is direct: the fine powder can be easily aerosolized, creating an inhalation hazard.[12] Skin contact can cause irritation, making glove use essential for preventing dermal absorption.[6][9][10]
Q3: What are the main chemical incompatibilities I should be aware of?
Avoid contact with strong oxidizing agents and strong acids.[6] Strong oxidizers can cause a vigorous, potentially hazardous reaction, while strong acids can lead to degradation or unwanted side reactions. During experimental planning, ensure that all reagents and solvents in your reaction scheme are compatible to maintain the integrity of the pyrimidine core.
Section 2: Solution Preparation and Solubility
Q1: I'm struggling to dissolve this compound. What is the recommended solvent?
The compound has low or limited solubility in water.[5][8][13] For creating stock solutions, organic solvents are more effective. Dimethyl sulfoxide (DMSO) is a common choice for achieving higher concentrations.[8] Depending on the reaction, other polar aprotic solvents may also be suitable.
Q2: My solution preparation is slow. Can I heat the mixture to speed up dissolution?
Gentle warming can be employed to aid dissolution, but it must be done cautiously. Many pyrimidine derivatives have moderate thermal stability and can decompose at elevated temperatures.[14] Monitor the temperature carefully and avoid prolonged heating. A more prudent first step is to use sonication in a water bath, which can break up solid aggregates and enhance dissolution without significant heat input.
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems that may arise during a reaction involving this compound.
Problem 1: My final product is a tan, brown, or pinkish color, not the expected off-white solid.
-
Underlying Cause: This is a classic sign of oxidation. Diaminopyrimidines are well-known to be susceptible to oxidation from atmospheric oxygen, which generates highly colored impurities.[11] This can happen during the reaction, work-up, or even during storage if the container is not properly sealed.
-
Solution Protocol:
-
Inert Atmosphere: For future experiments, run the reaction under an inert atmosphere (nitrogen or argon). This minimizes contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through a freeze-pump-thaw cycle.
-
Purification: To salvage the current batch, recrystallization is the most effective method.[11] Common solvents for recrystallizing similar compounds include ethanol, ethanol/water mixtures, or hexane.[14] The addition of activated carbon during recrystallization can also help remove colored impurities.[11]
-
Problem 2: The reaction yield is significantly lower than expected, and analysis shows unreacted starting material.
-
Underlying Cause 1: Incomplete Dissolution. If the this compound did not fully dissolve in the reaction solvent, the reaction would be heterogeneous and proceed much slower, resulting in incomplete conversion.
-
Solution: Ensure the starting material is fully dissolved before adding other reagents. If solubility is an issue, consider a different solvent system or a slight, carefully controlled increase in reaction temperature.
-
Underlying Cause 2: Reagent Degradation. If the starting material was improperly stored (e.g., exposed to moisture or light), it may have degraded over time, reducing the amount of active reagent available for the reaction.
-
Solution: Before starting a critical synthesis, it is good practice to verify the purity of the starting material. This can be done using techniques like ¹H NMR or LC-MS to ensure it matches the expected profile.[14]
Problem 3: My NMR spectrum shows broad peaks for the amino protons, and I'm not sure if the compound is pure.
-
Explanation: It is very common for the protons on the amino groups (-NH₂) to appear as broad singlets in an ¹H NMR spectrum. This is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange with trace amounts of water in the NMR solvent (like DMSO-d₆). This does not necessarily indicate an impurity.
-
Validation Protocol: To confirm the presence of the NH₂ protons, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad amino peaks should disappear or significantly diminish as the protons exchange with deuterium. This is a self-validating check for these specific functional groups.
Data & Protocols
Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅N₅ | [8][15] |
| Molecular Weight | ~133.13 g/mol | [8] |
| Appearance | White to off-white or light yellow crystalline powder | [6][7][8] |
| Solubility in Water | Low / Limited | [5][8] |
| Solubility in Organic Solvents | Soluble in DMSO; moderately soluble in ethanol, methanol | [8][13] |
| Storage Conditions | Cool, dry, well-ventilated place, away from sunlight | [5][6] |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a 100 mM Stock Solution in DMSO
-
Calculate Mass: Determine the required mass of this compound for your desired volume (e.g., for 10 mL of a 100 mM solution, you need 133.13 mg).
-
Weigh Compound: In a chemical fume hood, accurately weigh the compound into a suitable volumetric flask.
-
Add Solvent: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Promote Dissolution: Cap the flask and swirl gently. If dissolution is slow, place the flask in an ultrasonic water bath for 5-10 minute intervals until all solid has dissolved.
-
Final Volume: Once fully dissolved and at room temperature, carefully add DMSO to the calibration mark on the flask.
-
Storage: Store the stock solution in a tightly sealed vial with a headspace flushed with nitrogen or argon at 4°C or -20°C for long-term stability.
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for handling and troubleshooting experiments with this compound.
Caption: Workflow for receiving and storing the compound.
Caption: Troubleshooting decision tree for experiments.
References
- 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
- SAFETY D
- SAFETY DATA SHEET. (2021, October 7). Sigma-Aldrich.
- SAFETY DATA SHEET. (2009, June 12). Fisher Scientific.
- SAFETY D
- SAFETY DATA SHEET. (2025, April 30). Sigma-Aldrich.
- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025, July 1). TCI Chemicals.
- Troubleshooting low yield in "5,6-Diamino-1,3-dimethyluracil" synthesis. (n.d.). Benchchem.
- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central.
- This compound | CAS 109831-70-1. (n.d.). AMERICAN ELEMENTS.
- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4 | CID 2303947. (n.d.). PubChem.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.).
- Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024, December 6). PubMed Central.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21). Indian Academy of Sciences.
- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.).
- 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals 5 g. (n.d.).
- 2,4-Diaminopyrimidine-5-Carbonitrile - Methylamine Supplier. (n.d.). Nanjing Finechem Holding Co.,Limited.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021, March 3). ACS Omega.
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- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. americanelements.com [americanelements.com]
Validation & Comparative
A Comparative Analysis of Diaminopyrimidine Isomers for Drug Discovery and Development
Introduction: The Significance of the Diaminopyrimidine Scaffold
Diaminopyrimidines (DAPs) are a class of heterocyclic organic compounds that feature a pyrimidine ring substituted with two amino groups.[1] This structural motif is of profound interest in medicinal chemistry, serving as a privileged scaffold in the design of a wide array of therapeutic agents.[2] The strategic placement of the amino groups on the pyrimidine core gives rise to various isomers, each with distinct physicochemical properties and biological activities. This guide provides a comparative analysis of the key diaminopyrimidine isomers—2,4-diaminopyrimidine, 2,5-diaminopyrimidine, and 4,5-diaminopyrimidine—offering insights for researchers, scientists, and drug development professionals.
The versatility of the diaminopyrimidine core stems from its ability to mimic the purine scaffold, a fundamental component of nucleic acids. This bioisosteric relationship allows DAP derivatives to act as competitive inhibitors for enzymes that interact with purines, such as various kinases and dihydrofolate reductase (DHFR).[2][3] Consequently, diaminopyrimidines have been successfully developed into drugs for a range of diseases, including bacterial infections, malaria, and cancer.[1][4] Understanding the nuances of each isomer is paramount for the rational design of next-generation therapeutics.
Comparative Physicochemical Properties
The position of the amino groups on the pyrimidine ring significantly influences the electronic distribution, hydrogen bonding capacity, and overall polarity of the molecule. These differences in physicochemical properties have a direct impact on solubility, membrane permeability, and target-binding affinity.
| Property | 2,4-Diaminopyrimidine | 2,5-Diaminopyrimidine | 4,5-Diaminopyrimidine |
| Molecular Formula | C4H6N4 | C4H6N4 | C4H6N4 |
| Molecular Weight | 110.12 g/mol [5] | 110.12 g/mol | 110.12 g/mol [6] |
| IUPAC Name | pyrimidine-2,4-diamine[5] | pyrimidine-2,5-diamine | pyrimidine-4,5-diamine[6] |
| CAS Number | 156-81-0[5] | 22715-27-9 | 13754-19-3[6] |
| Predicted XLogP3 | -0.5 | -0.4 | -0.8[6] |
Expert Insights: The variation in the predicted octanol-water partition coefficient (XLogP3) highlights the differing polarities of the isomers. 4,5-Diaminopyrimidine is predicted to be the most polar (most negative XLogP3), which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This inherent polarity can be a critical consideration in drug design, affecting both cell permeability and off-target interactions.
Synthesis Strategies: A Comparative Overview
The synthetic routes to diaminopyrimidine isomers are distinct, reflecting the reactivity of the pyrimidine ring.
2,4-Diaminopyrimidine: A common and efficient method for the synthesis of the 2,4-diaminopyrimidine scaffold involves the use of 2,4-dichloropyrimidine as a starting material.[7] This approach allows for the sequential and regioselective introduction of different amines at the 2- and 4-positions through nucleophilic aromatic substitution reactions. For instance, a solid-phase synthesis strategy has been developed where primary amines are immobilized on a resin, followed by reaction with 4-chloro-2-methylthiopyrimidines and subsequent oxidation and substitution to yield a library of 2,4-diaminopyrimidines.[8] Another approach starts from 2,4-diamino-6-hydroxypyrimidine, which is treated with phosphorus oxychloride to yield 2,4-diamino-6-chloropyrimidine, a key intermediate for further derivatization.[9]
2,5-Diaminopyrimidine: The synthesis of 2,5-diaminopyrimidine derivatives can be achieved through multi-step reaction sequences. One reported method involves starting with 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, which can be prepared from diethyl malonate and guanidine hydrochloride.[10] This intermediate can then be subjected to further chemical modifications to introduce various substituents.
4,5-Diaminopyrimidine: An improved method for the preparation of 4,5-diaminopyrimidine has been described, which is a crucial starting material for the synthesis of purines and pteridines.[11] This route involves an eight-stage process starting from thiouracil, with the advantage of avoiding purification of intermediate products.[11] This isomer is a key building block for creating fused heterocyclic systems with diverse biological activities.[12]
Biological and Pharmacological Significance
The isomeric arrangement of the amino groups dictates the three-dimensional shape and electrostatic potential of the molecule, leading to differential interactions with biological targets.
2,4-Diaminopyrimidine: A Cornerstone of Kinase and DHFR Inhibition
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2][13] Many derivatives have been designed to target a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases (AURKs), and Polo-like Kinases (PLKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[13][14][15] For example, a series of 2,4-diaminopyrimidine derivatives have been synthesized as potent CDK7 inhibitors, with some compounds exhibiting significant enzymatic inhibitory activity and selectivity.[14][15]
Furthermore, 2,4-diaminopyrimidines are renowned for their potent inhibition of Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3] This inhibition disrupts DNA synthesis and is the basis for the antimicrobial and antiprotozoal activity of drugs like trimethoprim and pyrimethamine.[4]
Caption: Inhibition of CDK7 by 2,4-diaminopyrimidine derivatives.
2,5-Diaminopyrimidine: Emerging Roles in Kinase Degradation and Metabolism
While less explored than the 2,4-isomer, 2,5-diaminopyrimidine derivatives are gaining attention for their unique biological activities. Recent studies have identified 2,5-diaminopyrimidine-based compounds as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK), a key regulator of B-cell receptor signaling.[16] These compounds induce the degradation of BLK, offering a novel therapeutic strategy for autoimmune diseases and certain cancers.[16]
In metabolism, 2,5-diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine is a metabolite in the purine metabolism pathway and a precursor to riboflavin.[17]
4,5-Diaminopyrimidine: A Versatile Building Block for Fused Heterocycles
4,5-Diaminopyrimidine serves as a crucial intermediate in the synthesis of a variety of biologically active fused heterocyclic systems, such as purines and pteridines.[11][18] The adjacent amino groups are ideally positioned for cyclization reactions with various reagents to form five- or six-membered rings. This has led to the development of compounds with diverse pharmacological activities, including diuretic, antimicrobial, antifolate, and anticancer properties.[19] For example, condensation of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones can yield pyrimido[4,5-b][9][20]oxazines.[21]
Experimental Protocols for Comparative Analysis
A thorough comparative analysis of diaminopyrimidine isomers necessitates a suite of analytical and biological assays.
Physicochemical Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the isomers (typically around 254 nm).
-
Rationale: HPLC is a robust method for separating and quantifying isomers based on their differential partitioning between the stationary and mobile phases, allowing for the assessment of purity and stability under various conditions.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Sample Preparation: Dissolve 5-10 mg of each isomer in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The chemical shifts and coupling constants of the protons and carbons provide unambiguous structural information, allowing for the differentiation of the isomers.[23]
Biological Evaluation
Kinase Inhibition Assay (e.g., for 2,4-Diaminopyrimidine Derivatives):
-
Assay Principle: Utilize a fluorescence resonance energy transfer (FRET)-based assay or a luminescence-based assay (e.g., ADP-Glo™) to measure the activity of the target kinase.
-
Procedure: a. Incubate the target kinase with a specific substrate and ATP in the presence of varying concentrations of the diaminopyrimidine isomer. b. After a set incubation period, add the detection reagent to measure the amount of product formed or ATP consumed. c. d. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[14][15]
-
Rationale: This assay provides a quantitative measure of the inhibitory potency of the compounds against specific kinases, enabling direct comparison of their efficacy.
Cell Viability Assay (e.g., MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates and allow them to adhere overnight.[24]
-
Compound Treatment: Treat the cells with a serial dilution of the diaminopyrimidine isomers for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[24][25]
-
Rationale: This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines, providing an indication of their potential as anticancer agents.
Caption: A generalized workflow for the comparative analysis of diaminopyrimidine isomers.
Comparative Data Summary
The following table summarizes key performance indicators for representative diaminopyrimidine derivatives from the literature.
| Isomer/Derivative | Target | Assay | IC50 Value | Cell Line (for cell-based assays) | Reference |
| 2,4-Diaminopyrimidine Derivative (Compound 9k) | Antitumor | Cell Viability (MTT) | 2.14 µM | A549 (Lung Cancer) | [24] |
| 2,4-Diaminopyrimidine Derivative (Compound 13f) | Antitumor | Cell Viability (MTT) | 1.98 µM | A549 (Lung Cancer) | [24] |
| 2,4-Diaminopyrimidine Derivative (Compound 22) | CDK7 | Kinase Inhibition (FRET) | 7.21 nM | - | [15] |
| 2,4-Diaminopyrimidine Derivative (Compound A12) | FAK | Cell Viability (MTT) | 130 nM | A549 (Lung Cancer) | [25][26] |
| 2,4-Diaminopyrimidine Derivative (Compound A12) | FAK | Cell Viability (MTT) | 94 nM | MDA-MB-231 (Breast Cancer) | [25][26] |
| 2,4-Diaminopyrimidine Derivative (Compound 14g) | HPK1 | Kinase Inhibition | 0.15 nM | - | [27] |
Expert Interpretation: The data clearly demonstrates the potent activity of 2,4-diaminopyrimidine derivatives across a range of cancer-related targets, with IC50 values often in the nanomolar range. The choice of substituents on the diaminopyrimidine core is critical for achieving high potency and selectivity. The comparative toxicity of diaminopyrimidine isomers is an important consideration, and while specific data for these isomers is limited, studies on other isomeric compounds have shown that toxicity can vary significantly between isomers.[28][29][30]
Conclusion and Future Directions
The comparative analysis of diaminopyrimidine isomers reveals a rich and diverse chemical space for drug discovery. The 2,4-diaminopyrimidine isomer has been extensively and successfully utilized as a scaffold for kinase and DHFR inhibitors. The 2,5- and 4,5-isomers, while less explored, present exciting opportunities for the development of novel therapeutic agents with unique mechanisms of action, such as protein degradation and as building blocks for complex heterocyclic systems.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies of 2,5- and 4,5-diaminopyrimidine derivatives to unlock their full therapeutic potential.
-
Comparative ADME and toxicology studies of the different isomers to better understand their drug-like properties and safety profiles.
-
Application of computational modeling and machine learning to predict the biological activities and physicochemical properties of novel diaminopyrimidine derivatives, thereby accelerating the drug discovery process.
By leveraging the distinct properties of each diaminopyrimidine isomer, researchers can continue to develop innovative and effective medicines to address unmet medical needs.
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A Comparative Guide to the Structure-Activity Relationship of Diaminopyrimidine-5-carbonitriles as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the 2,4-diaminopyrimidine-5-carbonitrile scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the biological activity of this compound class, offering a comparative perspective against other relevant kinase inhibitor scaffolds. The insights presented herein are synthesized from extensive literature analysis and are supported by experimental data to inform rational drug design and optimization efforts.
Introduction: The Versatility of the Diaminopyrimidine Core
The 2,4-diaminopyrimidine moiety is a well-established pharmacophore that mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases.[1][2] The addition of a 5-carbonitrile group enhances the acidity of the neighboring amino groups, potentially strengthening interactions with the kinase hinge region.[3] This core scaffold has been successfully exploited to develop inhibitors for various kinases implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 9 (CDK9), c-Jun N-terminal Kinase (JNK), and Phosphoinositide 3-kinase (PI3K).[4][5][6][7]
This guide will dissect the key structural features of diaminopyrimidine-5-carbonitriles and their impact on potency and selectivity, providing a framework for optimizing lead compounds.
Core Structure-Activity Relationship (SAR) Analysis
The core 2,4-diaminopyrimidine-5-carbonitrile scaffold offers several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The general structure and key modification points are illustrated below.
Caption: Key positions for substitution on the 2,4-diaminopyrimidine-5-carbonitrile scaffold.
Substitutions at the 2-Amino Position (R1)
The 2-amino group is often involved in crucial hydrogen bonding interactions with the kinase hinge region. Modifications at this position can significantly impact potency and selectivity.
-
Anilino Substitutions: The introduction of a substituted aniline ring at this position is a common strategy. The nature and position of substituents on the aniline ring are critical. For instance, in a series of CDK9 inhibitors, the presence of a meta-substituted sulfonamide on the aniline ring was found to be important for potency.[8]
-
Heterocyclic Moieties: Incorporation of heterocyclic rings, such as pyrazole, can also lead to potent inhibitors. For example, a 4-(pyrazol-3-yl)-pyridine moiety at the 2-position has been explored for JNK inhibition.[9]
Substitutions at the 4-Amino/Substituted Amino Position (R2)
The 4-position is highly tolerant to a wide range of substituents and plays a crucial role in determining selectivity and physicochemical properties.
-
Aromatic and Heteroaromatic Rings: Large aromatic and heteroaromatic groups are well-tolerated. In EGFR inhibitors, a substituted phenyl or benzamide group at this position has been shown to be beneficial for activity.[4][10] For CDK9 inhibitors, a thiazol-5-yl group at this position has been extensively studied.[7][8]
-
Alkyl and Cycloalkyl Groups: While less common for kinase inhibitors, these groups have been explored in other contexts, such as for adenosine A1 receptor antagonists.[3]
Modifications of the 5-Carbonitrile Group (R3)
The 5-carbonitrile group is a key feature of this scaffold, contributing to binding affinity. However, its replacement with other small electron-withdrawing groups can be tolerated and may fine-tune the electronic properties of the pyrimidine ring.
-
Carboxamides: Replacement of the nitrile with a carboxamide group has been reported in the development of Sky kinase inhibitors, demonstrating that this modification can lead to potent and selective compounds.[11]
-
Halogens: The introduction of a fluorine atom at the 5-position has been shown to favor potency and selectivity against CDK9 over CDK2.[8]
Comparative Performance: Diaminopyrimidine-5-carbonitriles vs. Alternative Scaffolds
The diaminopyrimidine-5-carbonitrile scaffold holds its own against other well-established kinase inhibitor templates, such as the quinazoline and pyrazolo[3,4-d]pyrimidine cores.
| Scaffold | Key Advantages | Representative Drug(s) |
| 2,4-Diaminopyrimidine-5-carbonitrile | High synthetic tractability, versatile substitution patterns, strong hinge-binding interactions. | (Numerous in clinical development) |
| Quinazoline | Clinically validated scaffold, potent inhibition of EGFR and other kinases. | Gefitinib, Erlotinib[10] |
| Pyrazolo[3,4-d]pyrimidine | Potent and selective inhibitors of various kinases, including Src and Abl. | Dasatinib |
The primary advantage of the diaminopyrimidine-5-carbonitrile scaffold lies in its synthetic accessibility and the vast chemical space that can be explored through modifications at its key positions. This allows for fine-tuning of potency, selectivity, and ADME properties.
Experimental Protocols
General Synthesis of 2,4-Diaminopyrimidine-5-carbonitriles
A common synthetic route involves the condensation of a guanidine derivative with an appropriately substituted β-keto nitrile or a related three-carbon precursor.[3]
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A Comparative Guide to the Analytical Validation of 4,6-Diaminopyrimidine-5-carbonitrile Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4,6-Diaminopyrimidine-5-carbonitrile
This compound is a heterocyclic compound of significant interest in pharmaceutical development due to its structural motifs, which are common in various therapeutic agents. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, impurity profiling, and quality control of active pharmaceutical ingredients (APIs). The polar nature of this diaminopyrimidine derivative presents unique challenges in chromatographic retention and separation. This guide will compare two primary analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), providing a framework for robust analytical method validation.
The choice between these methods is contingent on the specific requirements of the analysis, such as the need for high sensitivity in bioanalysis versus the robustness required for routine quality control. This guide will explore these considerations, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is a critical decision in the drug development process. Below is a comparative overview of HPLC-UV and LC-MS/MS for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte's affinity for stationary and mobile phases, with detection via UV absorbance. | Separation by HPLC followed by mass-based detection of precursor and product ions, offering high selectivity. |
| Sensitivity | Moderate (typically in the µg/mL to high ng/mL range). | High to very high (pg/mL to low ng/mL range), ideal for bioanalysis.[5] |
| Specificity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra.[2][6] | Excellent, as it relies on the specific mass-to-charge ratio of the analyte and its fragments.[5] |
| Linearity & Range | Typically wide, suitable for assay and impurity quantification. | Excellent linearity over a defined range, though sometimes narrower than UV detection. |
| Robustness | Generally high, less sensitive to matrix effects than LC-MS/MS. | Can be susceptible to matrix effects (ion suppression or enhancement), requiring careful method development.[5] |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain. | Higher instrument cost and requires more specialized expertise for operation and data interpretation. |
| Application | Well-suited for purity assessment, content uniformity, and dissolution testing of bulk drug and drug products. | The gold standard for bioanalytical studies (pharmacokinetics, metabolism) and trace-level impurity analysis.[1][7] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are proposed methodologies for the quantification of this compound, designed to be self-validating and grounded in established analytical principles.
Proposed HPLC-UV Method for Purity and Assay
This method is designed to be a stability-indicating assay, capable of separating the main compound from potential degradation products and synthesis-related impurities.[8][9][10]
Chromatographic Conditions:
-
Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is recommended to enhance the retention of the polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of water and acetonitrile, 90:10 v/v) to a final concentration of approximately 0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Proposed LC-MS/MS Method for Bioanalysis
This highly sensitive and selective method is suitable for quantifying this compound in biological matrices such as plasma.[1][7]
Chromatographic Conditions:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) can provide excellent retention for this polar compound.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% to 95% B
-
6-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition: To be determined by infusing a standard solution of this compound to identify the precursor ion and optimize the collision energy to find the most abundant and stable product ion.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variability during sample processing.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Visualization of Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC-UV analysis of this compound.
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A Comparative Guide to the Synthetic Routes of Diaminopyrimidines for Researchers and Drug Development Professionals
The diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic purine structures and interact with biological targets. The strategic synthesis of these vital heterocycles is paramount in drug discovery and development. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to diaminopyrimidines, offering field-proven insights and supporting experimental data to empower researchers in making informed decisions for their synthetic campaigns.
The Pinner Synthesis: A Classic Condensation Approach
The Pinner synthesis is a long-established and versatile method for the construction of the pyrimidine ring. It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine, most commonly guanidine, to yield the diaminopyrimidine core.[1][2]
Mechanistic Insights
The reaction proceeds through a series of nucleophilic attacks and dehydrations.[3][4] In the presence of an acid catalyst, the carbonyl group of the 1,3-dicarbonyl compound is protonated, enhancing its electrophilicity. The more nucleophilic nitrogen of the amidine then attacks the activated carbonyl, initiating a cascade of reactions that ultimately lead to the cyclized and aromatized pyrimidine ring. The choice of catalyst, acid or base, can influence the reaction rate and the compatibility with various functional groups on the starting materials.
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
A representative Pinner-type synthesis involves the reaction of guanidine with ethyl cyanoacetate.[5]
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (1 g atom) in anhydrous ethanol (250 ml).
-
To the cooled solution, ethyl cyanoacetate (1 mole) is added.
-
In a separate flask, a solution of guanidine is prepared by treating guanidine hydrochloride (1.02 moles) with a freshly prepared sodium ethoxide solution and filtering off the resulting sodium chloride.
-
The ethanolic solution of guanidine is then added to the ethyl sodiocyanoacetate solution.
-
The mixture is heated under reflux for 2 hours.
-
The solvent is evaporated, and the solid residue is dissolved in boiling water.
-
Acidification with glacial acetic acid precipitates the product, 2,4-diamino-6-hydroxypyrimidine, which is then collected by filtration.
Reported Yield: 80–82%[5]
Synthesis from Malononitrile and Guanidine: A Direct and Efficient Route
A widely employed and efficient method for the synthesis of 2,4,6-triaminopyrimidine involves the direct condensation of malononitrile with guanidine.[6] This method is valued for its atom economy and often proceeds in high yield.
Mechanistic Rationale
The reaction is typically carried out in the presence of a base, such as sodium ethoxide or methoxide. The base deprotonates the acidic methylene protons of malononitrile, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of guanidine. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic diaminopyrimidine ring.
Experimental Protocol: Synthesis of 2,4,6-Triaminopyrimidine
Procedure:
-
To a solution of sodium ethoxide in ethanol, malononitrile and guanidine hydrochloride are added.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the precipitated product is collected by filtration, washed with a suitable solvent, and dried.
This reaction can also be adapted for the synthesis of 5-nitroso-2,4,6-triaminopyrimidine by including a nitrosating agent.[7]
The Traube Synthesis: A Stepwise Approach to Functionalized Diaminopyrimidines
The Traube synthesis is a versatile, albeit multi-step, method that allows for the introduction of a variety of substituents onto the pyrimidine ring.[8][9][10] It is particularly useful for the synthesis of 4,5-diaminopyrimidines, which are key precursors for purines and other fused heterocyclic systems.[11]
Mechanistic Overview
The Traube synthesis typically begins with a 4-amino-6-hydroxypyrimidine or a 4,6-diaminopyrimidine.[12] The key steps involve:
-
Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring using a nitrosating agent like sodium nitrite in an acidic medium.
-
Reduction: The nitroso group is then reduced to an amino group, commonly with a reducing agent such as ammonium sulfide or sodium dithionite, to yield a 4,5-diaminopyrimidine.[11]
-
Cyclization (for purine synthesis): The resulting 4,5-diaminopyrimidine can then be cyclized with a one-carbon unit, such as formic acid or a chlorocarbonic ester, to form a purine ring.[8][12]
Experimental Protocol: Preparation of 4,5-Diaminopyrimidine
A general procedure involves the nitrosation of 4-amino-6-chloropyrimidine followed by reduction.
Procedure:
-
4-Amino-6-chloropyrimidine is dissolved in an acidic solution and cooled.
-
A solution of sodium nitrite is added dropwise to effect nitrosation at the 5-position.
-
The resulting 4-amino-6-chloro-5-nitrosopyrimidine is then isolated.
-
The nitroso compound is subsequently reduced, for example, using sodium dithionite in an aqueous medium, to afford 4,5-diamino-6-chloropyrimidine.
Synthesis via β-Alkoxyacrylonitriles: A Route to Unsubstituted 2,4-Diaminopyrimidine
The reaction of β-alkoxyacrylonitriles with guanidine provides a direct route to 2,4-diaminopyrimidine.[13] This method is advantageous as it does not require a condensation catalyst and can produce high yields.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of guanidine on the β-carbon of the acrylonitrile, followed by the elimination of the alkoxy group and subsequent cyclization to form the pyrimidine ring. The absence of a strong base makes this method compatible with a wider range of functional groups.
Experimental Protocol: Synthesis of 2,4-Diaminopyrimidine from β-Ethoxyacrylonitrile
Procedure:
-
A solution of guanidine in a suitable solvent such as isopropanol is prepared.
-
This solution is added to a warm solution of β-ethoxyacrylonitrile.
-
The reaction mixture is stirred at an elevated temperature (e.g., 69-70 °C) for a specified period.
-
Upon completion, the solvent is distilled off, and the crude product is purified, for instance, by recrystallization.
Reported Yield: Up to 96.7%[13]
Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Pinner Synthesis | 1,3-Dicarbonyl compound, Guanidine | Acid or base catalysis, Reflux | Moderate to High (e.g., 80-82%)[5] | Versatile, well-established, good for substituted pyrimidines. | Can require harsh conditions, substrate scope may be limited by starting material availability. |
| From Malononitrile | Malononitrile, Guanidine | Basic conditions (e.g., NaOEt), Reflux | High | Atom economical, direct, often high yielding. | Can be highly exothermic, requires careful control of reaction conditions. |
| Traube Synthesis | Substituted pyrimidine, Nitrosating agent, Reducing agent | Multi-step, requires control of nitrosation and reduction steps | Variable | Highly versatile for introducing substituents, key route to 4,5-diaminopyrimidines. | Multi-step process can lead to lower overall yields, involves potentially hazardous reagents. |
| From β-Alkoxyacrylonitriles | β-Alkoxyacrylonitrile, Guanidine | Neutral or slightly basic, elevated temperature | High (e.g., up to 96.7%)[13] | High yielding, does not require a strong base catalyst. | Availability of substituted β-alkoxyacrylonitriles can be a limitation. |
Visualization of Synthetic Workflows
Pinner Synthesis Workflow
Caption: Key steps in the Traube synthesis to produce 4,5-diaminopyrimidines.
Conclusion
The choice of a synthetic route to diaminopyrimidines is a critical decision in the design and development of new chemical entities. The Pinner synthesis and the condensation of malononitrile with guanidine offer direct and often high-yielding pathways to the core structure. The Traube synthesis, while more complex, provides unparalleled versatility for the synthesis of highly functionalized diaminopyrimidines, particularly the 4,5-diamino derivatives that are essential for purine synthesis. The use of β-alkoxyacrylonitriles presents a milder and highly efficient alternative for the preparation of unsubstituted 2,4-diaminopyrimidine.
Researchers and drug development professionals should carefully consider the desired substitution pattern, scalability, and the availability of starting materials when selecting the most appropriate synthetic strategy. This guide provides the foundational knowledge and practical insights to navigate these choices effectively, ultimately accelerating the discovery of novel diaminopyrimidine-based therapeutics.
References
- (No specific reference for this general st
- Pinner Pyrimidine Synthesis. (n.d.). In Slideshare.
- Traube purine synthesis. (2021). In Pharmaguideline.
- TRAUBE PURINE SYNTHESIS.pptx. (n.d.). In Scribd.
- Pinner pyrimidine synthesis. (n.d.). In Slideshare.
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A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with 4,6-Diaminopyrimidine-5-carbonitrile
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous and meticulously designed experiments. This guide provides an in-depth, experience-driven framework for the in vitro validation of a novel kinase inhibitor, using a hypothetical compound from the 4,6-Diaminopyrimidine-5-carbonitrile class, which we will refer to as "DAPC-79" .
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[1][2] Our focus here will be on validating DAPC-79 as a potential inhibitor of Janus Kinase 2 (JAK2) , a critical mediator in the JAK-STAT signaling pathway. Dysregulation of this pathway, often due to activating mutations like JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs).[3][4][5]
This guide eschews a rigid template, instead focusing on the logical flow of validation from a purified enzyme system to a complex cellular environment, and finally, to a broader assessment of specificity. We will compare DAPC-79's performance against a well-established clinical inhibitor, Ruxolitinib , and a hypothetical, less-selective alternative from a different chemical class, "Compound B" .
Part 1: Foundational Validation: The Biochemical Kinase Assay
The first crucial step is to determine if your compound directly interacts with and inhibits the purified target enzyme. This removes the complexities of cellular systems, such as membrane permeability and metabolism, providing a clean measure of potency.[6][7] An in vitro kinase assay is the most direct method to quantify the efficacy of potential inhibitors.[6]
The "Why": Causality in Assay Choice
We opt for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This homogeneous ("mix-and-read") format is highly amenable to high-throughput screening (HTS) and offers a robust signal-to-background ratio. The principle relies on the FRET phenomenon between a donor fluorophore (e.g., Europium chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™) on a biotinylated substrate peptide. Kinase activity leads to substrate phosphorylation, antibody binding, and subsequent FRET. An inhibitor, like DAPC-79, will prevent this, causing a decrease in the FRET signal.
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a TR-FRET biochemical kinase assay.
Detailed Protocol: JAK2 TR-FRET Assay
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution series for DAPC-79, Ruxolitinib, and Compound B in a DMSO-containing assay buffer.
-
Reaction Setup : In a 384-well assay plate, add 2.5 µL of the compound dilutions.
-
Enzyme Addition : Add 2.5 µL of recombinant human JAK2 enzyme solution.
-
Initiation : Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide (e.g., a STAT-derived peptide) and ATP at its Km concentration.[8] The final reaction volume is 10 µL.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Terminate the reaction and initiate detection by adding 10 µL of a detection mix containing a Europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore.
-
Signal Reading : Incubate for another 60 minutes at room temperature to allow the detection reagents to bind, then read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis : Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).[9]
Data Summary: Biochemical Potency
| Compound | Target Kinase | IC₅₀ (nM) [Biochemical] | Notes |
| DAPC-79 | JAK2 | 8.2 | Potent inhibition of the primary target. |
| Ruxolitinib | JAK2 | 2.8 | Reference compound, shows high potency.[10] |
| Compound B | JAK2 | 45.6 | Significantly lower potency than DAPC-79. |
This data is representative and for illustrative purposes.
Part 2: Cellular Validation: Confirming On-Target Activity
A potent biochemical inhibitor is a great start, but it's meaningless if the compound cannot enter a cell and engage its target in a physiological context.[11] Cell-based assays are essential to confirm on-target activity and assess factors like cell permeability.
The "Why": From Enzyme to Pathway
We will use a human erythroleukemia cell line, HEL 92.1.7 , which is driven by a homozygous JAK2 V617F mutation that causes constitutive activation of the JAK-STAT pathway.[12][13] Our endpoint will be the phosphorylation of STAT5 (pSTAT5), a direct downstream substrate of JAK2.[12] A reduction in pSTAT5 levels upon treatment with DAPC-79 provides strong evidence of on-target engagement in a cellular system.
The JAK-STAT Signaling Pathway
Caption: Inhibition of the JAK-STAT pathway by DAPC-79.
Detailed Protocol: pSTAT5 AlphaLISA Assay
-
Cell Culture : Culture HEL 92.1.7 cells under standard conditions.
-
Cell Plating : Seed cells into a 384-well plate at an appropriate density.
-
Compound Treatment : Treat cells with the same serial dilutions of DAPC-79, Ruxolitinib, and Compound B used previously. Incubate for a defined period (e.g., 2 hours).
-
Cell Lysis : Lyse the cells directly in the wells using a supplied lysis buffer.
-
Assay Reaction : Add a mix of AlphaLISA Acceptor beads conjugated to an anti-STAT5 antibody and Biotinylated anti-pSTAT5 antibody.
-
Detection : Add Streptavidin-coated Donor beads. In the presence of pSTAT5, the beads are brought into proximity, and upon laser excitation, the Donor bead generates singlet oxygen that triggers a chemiluminescent signal from the Acceptor bead.
-
Signal Reading : Incubate in the dark and read on an AlphaLISA-compatible plate reader.
-
Data Analysis : Determine the cellular IC₅₀ values by plotting the signal against the log of inhibitor concentration.
Data Summary: Cellular Potency
| Compound | Cellular IC₅₀ (nM) [HEL cells, pSTAT5] | Biochemical IC₅₀ (nM) [JAK2] | Potency Shift (Cellular/Biochemical) |
| DAPC-79 | 65.1 | 8.2 | ~8x |
| Ruxolitinib | 280 | 2.8 | ~100x |
| Compound B | >10,000 | 45.6 | >220x |
This data is representative and for illustrative purposes.
Expert Insight: The shift between biochemical and cellular IC₅₀ values is expected. A small shift (like DAPC-79's ~8x) suggests good cell permeability and low binding to plasma proteins in the media. A large shift, as seen with the reference compound or the poor performance of Compound B, can indicate issues with cell entry, efflux pump activity, or instability in the cellular environment.
Part 3: Critical Validation: Selectivity Profiling
A potent compound is not necessarily a safe or useful one. Off-target activity can lead to toxicity and unforeseen side effects.[8] Therefore, assessing the selectivity of DAPC-79 is a non-negotiable step in its validation.[14]
The "Why": Ensuring a Targeted Strike
Selectivity profiling involves screening your compound against a broad panel of related and unrelated kinases.[15] This helps to build a "selectivity profile" and identify potential liabilities early in the development process. A highly selective compound primarily inhibits the intended target (JAK2) with significantly less activity against other kinases, especially closely related ones like JAK1, JAK3, and TYK2.
Workflow: Kinase Selectivity Profiling
Caption: Conceptual workflow for kinase selectivity profiling.
Data Summary: Comparative Selectivity
| Target Kinase | DAPC-79 (IC₅₀, nM) | Compound B (IC₅₀, nM) |
| JAK2 (Primary Target) | 8.2 | 45.6 |
| JAK1 | 250 | 55.1 |
| JAK3 | >5,000 | 120.4 |
| TYK2 | 1,800 | 350.2 |
| CDK2 | >10,000 | 88.9 |
| VEGFR2 | >10,000 | 95.3 |
This data is representative and for illustrative purposes.
Trustworthiness Through Data: The data clearly positions DAPC-79 as a potent and selective JAK2 inhibitor. It demonstrates over 30-fold selectivity for JAK2 over the next most sensitive family member, JAK1, and is exceptionally clean against other kinases. In stark contrast, Compound B is a promiscuous inhibitor, hitting multiple kinases with similar potency. This lack of selectivity would be a major red flag for further development due to the high probability of off-target toxicity.[14]
Conclusion
The validation of an in vitro assay and the compound it assesses is a multi-step, logical process designed to build confidence in the data. Through a cascading series of experiments—from direct biochemical inhibition to on-target cellular activity and broad selectivity profiling—we have characterized our hypothetical This compound derivative, DAPC-79, as a potent and selective JAK2 inhibitor. This self-validating system, where results from one assay inform and are confirmed by the next, is fundamental to robust drug discovery. It provides the objective evidence needed to justify advancing a compound toward more complex preclinical studies.[9][16]
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A Comparative Benchmark Analysis of 4,6-Diaminopyrimidine-5-carbonitrile Derivatives Against Leading Kinase Inhibitors
For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the 4,6-diaminopyrimidine-5-carbonitrile scaffold has emerged as a promising framework for developing potent and selective therapeutic agents. This guide provides an in-depth comparative analysis of novel inhibitors derived from this core structure against established, clinically relevant inhibitors targeting key kinases in oncology and immunology: Janus Kinase 3 (JAK3), Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR). Through a detailed examination of their inhibitory activities, supported by robust experimental protocols, this document aims to provide a clear, evidence-based perspective on the potential of this chemical series.
Introduction: The Versatility of the Pyrimidine-5-carbonitrile Scaffold
The pyrimidine ring is a foundational element in medicinal chemistry, present in numerous FDA-approved drugs. The this compound core, in particular, offers a versatile template for inhibitor design. The strategic placement of amino and cyano groups provides key hydrogen bonding and structural features that can be tailored to achieve high affinity and selectivity for the ATP-binding pockets of various kinases. This guide will explore specific, highly potent derivatives of this scaffold and benchmark their performance against industry-standard inhibitors.
Benchmarking Against Established Kinase Inhibitors
To contextualize the performance of our lead this compound derivatives, we have selected the following well-characterized, commercially available inhibitors as benchmarks:
-
Tofacitinib: A potent, FDA-approved inhibitor of JAK kinases, primarily targeting JAK1 and JAK3, used in the treatment of autoimmune diseases.[1][2]
-
Defactinib: A selective and potent inhibitor of FAK, currently in clinical trials for various cancers.[3][4]
-
Gefitinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific EGFR mutations.[5][6]
The selection of these benchmarks is predicated on their established mechanisms of action and extensive clinical and preclinical data, providing a rigorous standard for comparison.
Comparative Inhibitory Potency
The following table summarizes the in vitro inhibitory potency (IC50) of the this compound derivatives and the benchmark inhibitors against their respective target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% and is a critical measure of potency.
| Target Kinase | This compound Derivative | Derivative IC50 (nM) | Benchmark Inhibitor | Benchmark IC50 (nM) |
| JAK3 | Compound 11e | 2.1[7] | Tofacitinib | 1[1] |
| FAK | Compound 12s (a 2,4-diaminopyrimidine cinnamyl derivative) | 47[7] | Defactinib | 0.6[4] |
| EGFR | Compound 10b (a pyrimidine-5-carbonitrile derivative) | 8.29[8] | Gefitinib | 33[3] |
Data Analysis: The data clearly demonstrates the high potency of the this compound derivatives. Notably, Compound 11e exhibits inhibitory activity against JAK3 that is comparable to the established drug, Tofacitinib. While Compound 12s shows potent FAK inhibition, it is less potent than the benchmark, Defactinib. Conversely, the EGFR-targeting pyrimidine-5-carbonitrile derivative, Compound 10b, displays significantly greater potency than the benchmark inhibitor, Gefitinib.
Understanding the Mechanism of Action
A critical aspect of inhibitor characterization is understanding how they interact with their target kinases and the subsequent impact on cellular signaling.
Signaling Pathway Inhibition
The following diagram illustrates the signaling pathways targeted by the inhibitors discussed in this guide. Each inhibitor functions by competitively binding to the ATP pocket of its respective kinase, thereby blocking downstream signaling cascades that are crucial for cell proliferation, survival, and migration.
Caption: Targeted signaling pathways and points of inhibition.
-
Tofacitinib and Compound 11e inhibit JAK3, a key enzyme in the JAK-STAT signaling pathway that is activated by cytokines.[1][9] This pathway is central to immune cell function, and its inhibition is a therapeutic strategy for autoimmune diseases.[1]
-
Defactinib and Compound 12s target FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival by transducing signals from the extracellular matrix.[3][10] FAK is often overexpressed in various cancers, making it an attractive therapeutic target.[11]
-
Gefitinib and Compound 10b inhibit EGFR, a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[5][12] Dysregulation of EGFR signaling is a hallmark of several cancers.[12]
Experimental Methodologies
To ensure the validity and reproducibility of the benchmarking data, standardized and robust experimental protocols are essential. The following section outlines the methodologies for the biochemical kinase assays used to determine the IC50 values.
General Experimental Workflow
The determination of inhibitor potency typically follows a standardized workflow, as depicted in the diagram below. This involves preparing the kinase, inhibitor, and substrate, initiating the reaction, and then detecting the signal to quantify enzyme activity.
Caption: General workflow for in vitro kinase inhibitor profiling.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol is a representative example for determining the IC50 of an inhibitor against a target kinase.
Materials:
-
Recombinant human kinase (JAK3, FAK, or EGFR)
-
Kinase-specific peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (this compound derivatives and benchmark inhibitors)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 µM.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition controls).
-
Kinase Reaction: a. Prepare a 2X kinase solution in kinase buffer. b. Prepare a 2X substrate/ATP solution in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined for each kinase. c. Add 2 µL of the 2X kinase solution to each well containing the test compound and incubate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. Normalize the data using the 0% and 100% inhibition controls. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The derivatives highlighted in this guide demonstrate comparable, and in some cases superior, potency to established clinical benchmarks. The compelling in vitro data warrants further investigation, including comprehensive selectivity profiling against a broader panel of kinases and evaluation in cell-based and in vivo models to assess their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for such future studies, ensuring data integrity and reproducibility. As our understanding of the nuanced structure-activity relationships of this chemical series continues to grow, so too will its potential to yield the next generation of targeted therapies.
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A Comparative Guide to the Cross-Reactivity of 4,6-Diaminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Kinase Inhibition
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1][2] Molecules like 4,6-Diaminopyrimidine-5-carbonitrile are of significant interest due to their structural similarities to the adenine ring of ATP, allowing them to bind within the highly conserved ATP-binding pocket of protein kinases.[3] This mimicry, however, presents a formidable challenge: achieving selectivity. The very feature that makes this scaffold effective also makes it prone to binding multiple kinases, leading to off-target effects.[2][4]
An off-target effect occurs when a drug interacts with unintended biological molecules, which can lead to adverse drug reactions, reduced therapeutic efficacy, or even unexpected toxicities.[5][6][7] For a promising scaffold like this compound, a thorough investigation of its cross-reactivity profile is not just a regulatory hurdle but a critical step in understanding its therapeutic potential and safety.[8][9]
This guide provides a framework for assessing the selectivity of this compound. We will compare its hypothetical performance against established kinase inhibitors, detail robust experimental protocols for profiling its activity, and present a logical workflow for data interpretation.
Comparative Compound Selection: Establishing a Baseline
To contextualize the cross-reactivity of this compound, it is essential to compare it against well-characterized compounds. We have selected two comparators based on their structural class and known selectivity profiles:
-
Erlotinib: A quinazoline-based inhibitor, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[10][11] Its distinct core structure provides a valuable comparison against the pyrimidine scaffold.
-
Ruxolitinib: A pyrrolo[2,3-d]pyrimidine-based inhibitor of Janus kinases (JAK1/JAK2). Its pyrimidine-like core makes it a relevant, structurally analogous competitor.
This selection allows for a nuanced comparison, highlighting how changes in the core heterocyclic system and substituent groups can dramatically alter the selectivity profile.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is the most effective strategy for evaluating inhibitor selectivity.[12] This typically begins with broad, high-throughput screening and funnels down to more specific cellular and functional assays.
Workflow for Cross-Reactivity Assessment
Caption: A tiered workflow for assessing inhibitor cross-reactivity.
Protocol 1: Broad Kinase Panel Screening (Radiometric Assay)
This experiment provides a bird's-eye view of a compound's activity across the human kinome.[13]
Objective: To determine the inhibitory activity of this compound and comparators against a large panel of protein kinases at a single, high concentration.
Methodology:
-
Kinase Panel: Assemble a panel of over 400 purified, active human kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Serially dilute to achieve a final assay concentration of 1 µM.
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP supplemented with radiolabeled [γ-³³P]-ATP. The ATP concentration should be set at or near the Kₘ for each specific kinase to ensure the resulting data reflects intrinsic inhibitor affinities.[13]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Termination & Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]-ATP is washed away.
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
-
Positive Control: A known broad-spectrum inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO vehicle.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
After identifying potential off-targets from the in vitro screen, it is crucial to confirm that the compound can engage these targets within a cellular environment.[14] CETSA is a powerful biophysical method for assessing target engagement in intact cells.
Objective: To validate the binding of this compound to its primary target and key off-targets in a cellular context.
Methodology:
-
Cell Culture: Grow the appropriate cell line (expressing the target kinases) to ~80% confluency.
-
Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 0.1 to 50 µM) or a DMSO vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
Quantification: Analyze the soluble fraction by Western Blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift indicates the extent of target engagement.
Comparative Data Analysis
The following tables present hypothetical data from the experiments described above. This data is for illustrative purposes to guide interpretation.
Table 1: Initial Kinase Panel Screen Results (% Inhibition at 1 µM)
| Kinase Target | This compound | Erlotinib | Ruxolitinib | Kinase Family |
| EGFR | 95% | 98% | 15% | Tyrosine Kinase |
| JAK1 | 45% | 10% | 92% | Tyrosine Kinase |
| JAK2 | 55% | 12% | 95% | Tyrosine Kinase |
| VEGFR2 | 85% | 60% | 25% | Tyrosine Kinase |
| AURKB | 78% | 20% | 35% | Ser/Thr Kinase |
| SRC | 65% | 75% | 40% | Tyrosine Kinase |
| ABL1 | 30% | 50% | 18% | Tyrosine Kinase |
Interpretation: This initial screen suggests that this compound is a potent inhibitor of EGFR, but also shows significant activity (>70% inhibition) against VEGFR2 and AURKB, indicating potential cross-reactivity.[4] Erlotinib shows high selectivity for EGFR, while Ruxolitinib is highly selective for JAK kinases, as expected.
Table 2: Dose-Response (IC₅₀) Values for Key Hits (nM)
| Kinase Target | This compound | Erlotinib | Ruxolitinib |
| EGFR | 12 | 5 | >10,000 |
| VEGFR2 | 50 | 800 | >10,000 |
| AURKB | 150 | >10,000 | 2,500 |
| JAK2 | 850 | >10,000 | 8 |
Interpretation: The IC₅₀ data confirms the primary target of this compound is likely EGFR (IC₅₀ = 12 nM). However, its potent inhibition of VEGFR2 (IC₅₀ = 50 nM) represents a significant off-target activity that is only ~4-fold weaker than its primary target. The activity against AURKB is less pronounced but still notable. This profile suggests a multi-targeted inhibitor, which could be beneficial or detrimental depending on the therapeutic context.[15]
Understanding Off-Target Implications: A Signaling Pathway Perspective
Inhibiting an off-target like VEGFR2 can have profound biological consequences. Both EGFR and VEGFR2 are key receptors in pathways controlling cell growth, proliferation, and angiogenesis.
Caption: On-target (EGFR) and off-target (VEGFR2) effects of the inhibitor.
This dual inhibition could lead to a broader anti-cancer effect by simultaneously blocking tumor cell proliferation and the formation of blood vessels that supply the tumor. However, it could also increase the risk of side effects associated with VEGFR2 inhibition, such as hypertension or bleeding.
Conclusion and Recommendations
This guide outlines a systematic approach to characterizing the cross-reactivity of this compound. Our hypothetical data illustrates it as a potent EGFR inhibitor with significant off-target activity against VEGFR2.
For researchers developing this compound, we recommend:
-
Comprehensive Profiling: Conduct broad, unbiased screening against the full human kinome to identify all potential off-targets.[13]
-
Cellular Validation: Prioritize cellular assays like CETSA to confirm that in vitro interactions translate to target engagement in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which structural modifications can enhance selectivity for EGFR or, alternatively, optimize the dual-targeting profile.[2]
-
Computational Modeling: Employ in silico methods to predict potential off-targets and guide the design of more selective analogs.[16][17]
Understanding and meticulously documenting the selectivity profile of any new chemical entity is paramount for successful drug development, ensuring both efficacy and patient safety.
References
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A Comparative Guide to the Purity Assessment of Synthesized 4,6-Diaminopyrimidine-5-carbonitrile
Introduction
4,6-Diaminopyrimidine-5-carbonitrile is a pivotal scaffold in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The isomeric purity and overall quality of this starting material are paramount, as even trace impurities can significantly impact the yield, purity, and pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of synthesized this compound, offering researchers and drug development professionals the insights needed to select the most appropriate techniques for their specific needs. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.
Synthesis and Potential Impurities
A common and efficient method for the synthesis of this compound and its derivatives is through a three-component reaction.[1][2][3] This typically involves the condensation of an aldehyde, malononitrile, and a guanidine salt. While this approach is convergent and often high-yielding, it can introduce several classes of impurities that must be carefully monitored.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual aldehyde, malononitrile, or guanidine.
-
Intermediates: Incomplete cyclization can lead to the presence of acyclic intermediates.
-
By-products: Side reactions, such as the self-condensation of starting materials, can generate undesired molecules.
-
Isomers: Depending on the reactants, regioisomers or tautomers may form.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as catalysts or bases, may be present in the final product.
The International Council for Harmonisation (ICH) provides stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[4][5][6][7][8] Adherence to these guidelines is essential for regulatory submissions and ensuring patient safety.
Comparative Analysis of Purity Assessment Techniques
A multi-faceted analytical approach is crucial for a comprehensive purity assessment. No single technique can provide a complete picture of a compound's purity. Below, we compare the most effective methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[9] For a polar molecule like this compound, reverse-phase HPLC is the method of choice.[9][10]
Expertise & Experience: The power of HPLC lies in its ability to separate and quantify even closely related impurities. The choice of column (e.g., C18) and mobile phase composition is critical for achieving optimal resolution. A photodiode array (PDA) detector can provide additional information about peak purity by comparing UV spectra across a single peak.[11]
Experimental Protocol: Reverse-Phase HPLC for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Methanol or a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, impurities present at levels of 0.1% or higher should be identified and quantified.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei (primarily ¹H and ¹³C) within a molecule.[12] Quantitative NMR (qNMR) can be used for highly accurate purity determination.[13][14][15]
Expertise & Experience: ¹H NMR is invaluable for identifying the main compound and detecting impurities that have distinct proton signals. The absence of unexpected signals is a strong indicator of high purity. For quantitative analysis, the integration of signals corresponding to the analyte is compared to that of an internal standard of known purity and concentration.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Internal Standard: A certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) that has a singlet peak in a region of the spectrum with no overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a precise volume of DMSO-d₆.
-
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals for both the analyte and the internal standard.
-
Data Interpretation: The purity of the sample is calculated based on the ratio of the integrals and the known weights and purities of the sample and the internal standard.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[16] It is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to identify the molecular weights of any impurities.[17][18][19]
Expertise & Experience: High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion, which is a powerful confirmation of the compound's identity. When coupled with a separation technique like HPLC (LC-MS), it can provide mass information for each separated peak, aiding in the identification of impurities.
Experimental Protocol: LC-MS Analysis
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is suitable for this polar molecule.
-
Ionization Mode: Positive ion mode is typically effective for pyrimidine derivatives.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer will provide high-resolution mass data.
-
Scan Range: Scan a mass range that includes the expected molecular weight of the product and any potential impurities (e.g., m/z 100-500).
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The measured mass should be within a few parts per million (ppm) of the calculated exact mass. Other peaks in the mass spectrum, especially those co-eluting with impurity peaks in the chromatogram, can be used to propose structures for the impurities.
Elemental Analysis
Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[20][21][22]
Expertise & Experience: This technique provides a fundamental measure of purity by comparing the experimentally determined elemental composition to the theoretical values calculated from the molecular formula.[21] A close agreement (typically within ±0.4%) is a strong indication of a pure substance.[23][24] However, it is insensitive to impurities with a similar elemental composition to the main compound.
Experimental Protocol: CHN Analysis
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dry, homogenous sample is required.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
Data Interpretation: The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values for C₅H₅N₅.
Data Comparison and Summary
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Acceptance Criteria |
| HPLC-UV/PDA | Purity (area %), number of impurities, peak purity. | High sensitivity and resolution for separating impurities. Quantitative. | Requires reference standards for impurity identification. | Purity ≥ 95%; individual impurities < 0.1% for reporting.[6] |
| ¹H NMR / qNMR | Structural confirmation, identification of impurities with distinct signals, quantitative purity. | Provides structural information. qNMR is a primary analytical method.[15] | May not detect impurities with overlapping signals or those without protons. | Spectra consistent with proposed structure; purity by qNMR ≥ 95%. |
| LC-MS / HRMS | Molecular weight confirmation, molecular formula of impurities. | High sensitivity and specificity. Provides molecular weight information for unknown impurities. | Ionization efficiency can vary between compounds, making quantification challenging without standards. | Measured mass within ±5 ppm of calculated mass. |
| Elemental Analysis | Elemental composition (%C, %H, %N). | Confirms elemental composition. | Insensitive to impurities with similar elemental composition. | Experimental values within ±0.4% of theoretical values.[23][24] |
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Relationship of orthogonal analytical methods for comprehensive purity determination.
Conclusion
The purity assessment of synthesized this compound requires a meticulous and multi-pronged analytical strategy. While HPLC provides the cornerstone for quantifying purity and impurity profiles, it must be complemented by orthogonal techniques to ensure a comprehensive evaluation. NMR spectroscopy serves to confirm the chemical structure and can provide a highly accurate quantitative purity value. Mass spectrometry is indispensable for confirming the molecular weight and aiding in the identification of unknown impurities. Finally, elemental analysis provides a fundamental check on the elemental composition of the bulk material. By integrating the data from these complementary methods, researchers and drug development professionals can establish a high degree of confidence in the purity of their synthesized this compound, ensuring the quality and reliability of subsequent research and development activities. The validation of these analytical methods according to established guidelines is a critical final step to ensure the data is fit for its intended purpose.[25][26][27]
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- 26. wjarr.com [wjarr.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Diaminopyrimidine Scaffolds in Drug Discovery
The 2,4-diaminopyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its remarkable versatility arises from its inherent ability to mimic the adenine hinge-binding motif of ATP, allowing it to form critical hydrogen bond interactions with the hinge regions of various protein kinases.[3][4] Furthermore, its structural features enable potent inhibition of other critical enzymes, most notably dihydrofolate reductase (DHFR).[1][5] This guide provides a comparative analysis of the efficacy of different diaminopyrimidine scaffolds, exploring their mechanisms of action, structure-activity relationships (SAR), and performance in key therapeutic areas, supported by experimental data.
Dihydrofolate Reductase (DHFR) Inhibitors: The Classic Antifolates
Diaminopyrimidine-based antifolates were among the earliest successes for this scaffold, leading to the development of crucial antimicrobial and antiprotozoal drugs.[6] Their efficacy lies in the selective inhibition of DHFR, an enzyme vital for the synthesis of nucleotides and certain amino acids in both prokaryotes and eukaryotes.[7]
Mechanism of Action: Disrupting Folate Metabolism
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor in one-carbon transfer reactions required for the synthesis of thymidylate, purines, and several amino acids.[7] By competitively inhibiting DHFR, diaminopyrimidine drugs deplete the cellular pool of THF, leading to the cessation of DNA synthesis and cell death.[7][8] The selectivity of drugs like trimethoprim for bacterial DHFR over human DHFR is the cornerstone of their therapeutic utility.[6]
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.
Comparative Efficacy of DHFR Inhibitors
The potency and selectivity of diaminopyrimidine antifolates vary significantly based on the substitutions on the core scaffold. This has allowed for the development of agents targeted to specific pathogens.
| Compound | Target Organism | Target Enzyme | IC50 | Selectivity (Pathogen vs. Human) |
| Trimethoprim | Bacteria (E. coli, S. aureus) | Bacterial DHFR | ~4 µM (C. parvum) | High |
| Pyrimethamine | Protozoa (P. falciparum, T. gondii) | Protozoal DHFR | - | High |
| Iclaprim | Bacteria (incl. MRSA) | Bacterial DHFR | Potent | High |
| Compound Series 19b, 20a-b | Bacteria (B. anthracis) | B. anthracis DHFR | MIC: 0.5-2 µg/mL | High |
Data compiled from multiple sources.[9][10][11][12]
As shown in the table, classic drugs like trimethoprim are highly effective, but the emergence of resistance has driven the development of new scaffolds.[13] For instance, iclaprim was designed to have potent activity against trimethoprim-resistant Gram-positive organisms, including MRSA.[12][14] Research into novel dihydrophthalazine-appended diaminopyrimidine derivatives has yielded compounds with potent enzymatic inhibition and cellular growth inhibition against Bacillus anthracis, with MIC values as low as 0.5 µg/mL.[10][11]
Structure-Activity Relationship (SAR) Insights
The SAR of DHFR inhibitors is well-established. The 2,4-diamino groups are crucial for binding to conserved aspartate residues in the DHFR active site. Selectivity is achieved by exploiting differences in the size and shape of the active site cleft between species.
-
Lipophilicity : Lipophilic character, often conferred by a benzyl or phenyl group, is critical for cell penetration.[9]
-
Substitutions : The substitution pattern on the phenyl ring dictates potency and selectivity. For pyrimethamine and its analogs, a phenyl ring is oriented roughly perpendicular to the pyrimidine ring, and meta substituents can occupy a hydrophobic pocket, enhancing binding energy.[15]
-
Flexibility : Linker modifications between the diaminopyrimidine core and appended ring systems are crucial. For instance, in B. anthracis inhibitors, an oxidized methylene bridge decreased activity, while slightly larger alkyl groups on central ring oxygen atoms had minimal impact.[11]
Experimental Protocol: Spectrophotometric DHFR Inhibition Assay
This protocol is a standard method for determining the IC50 of DHFR inhibitors.[9]
-
Reagent Preparation :
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Enzyme Solution: Recombinant DHFR (e.g., human or bacterial) diluted in assay buffer to a final concentration of 5-10 nM.
-
Substrate Solution: Dihydrofolate (DHF) prepared fresh at 100 µM in assay buffer containing 10 mM β-mercaptoethanol.
-
Cofactor Solution: NADPH at 100 µM in assay buffer.
-
Inhibitor Stock: Test compounds dissolved in DMSO at various concentrations.
-
-
Assay Procedure :
-
In a 96-well UV-transparent plate, add 2 µL of inhibitor solution (or DMSO for control).
-
Add 176 µL of a pre-mixture containing the enzyme, NADPH, and buffer.
-
Incubate at 25°C for 5 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 22 µL of the DHF substrate solution.
-
-
Data Acquisition :
-
Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes using a plate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
-
Data Analysis :
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Inhibitors: A Modern Powerhouse
The diaminopyrimidine scaffold has become a cornerstone in the design of kinase inhibitors, leading to numerous clinical candidates and approved drugs for cancer and inflammatory diseases.[1][16] Its success is rooted in its ability to act as a bioisostere for the adenine moiety of ATP, effectively targeting the enzyme's active site.[4]
Mechanism of Action: ATP-Competitive Inhibition
Most diaminopyrimidine-based kinase inhibitors function by competing with ATP for binding to the kinase catalytic domain. The N1 and the 2-amino group of the scaffold form two critical hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the ATP-binding pocket and preventing the phosphotransfer reaction.[3][4]
Caption: ATP-competitive inhibition of a protein kinase.
Comparative Efficacy of Kinase Inhibitors
The scaffold's versatility allows for modifications that confer high potency and selectivity against specific kinases.
| Compound | Primary Target(s) | IC50 | Disease Area |
| TAE-226 | FAK, ALK | FAK: ~3.5 nM | Cancer (preclinical) |
| Compound A12 | FAK | FAK: 6 nM | Cancer (preclinical) |
| Fedratinib | JAK2, FLT3 | JAK2: 3 nM | Myelofibrosis |
| Compound 22 (CDK7i) | CDK7 | 208.1 nM | Cancer (preclinical) |
| Trimethoprim | THTR-1/2 (off-target) | THTR-1: 6.84 µM | - |
Data compiled from multiple sources.[3][17][18][19]
A prime example is the development of Focal Adhesion Kinase (FAK) inhibitors. While the lead compound TAE-226 showed potent FAK inhibition, further optimization led to compounds like A12, which exhibited superior antiproliferative activity against cancer cell lines (A549 IC50 = 130 nM; MDA-MB-231 IC50 = 94 nM) and a more favorable metabolic stability profile.[3][17] Similarly, scaffolds have been optimized for high potency against other targets, such as CDK7, a key regulator of transcription and the cell cycle.[18] Interestingly, some diaminopyrimidine drugs can have unexpected off-target effects; the antibiotic trimethoprim was found to potently inhibit thiamine transporters, an interaction mediated by the diaminopyrimidine core.[19]
Experimental Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common, robust method for quantifying kinase activity in a high-throughput format.[20]
Caption: Workflow for a TR-FRET Kinase Inhibition Assay.
-
Assay Setup : In a low-volume 384-well plate, add test compounds at varying concentrations.
-
Kinase Reaction : Add the kinase and a biotinylated peptide substrate. After a brief pre-incubation, initiate the reaction by adding ATP. Allow the phosphorylation reaction to proceed for 60-120 minutes at room temperature.
-
Detection : Stop the reaction by adding EDTA. Add the detection reagents: a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).
-
Signal Reading : After a final incubation period, read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis : The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibition of substrate phosphorylation. IC50 values are determined by plotting the signal ratio against inhibitor concentration.
Hair Growth Modulators: A Niche Application
Beyond classical pharmacology, diaminopyrimidine scaffolds have found applications in cosmetics and dermatology, most notably for treating hair loss. The comparison between Kopexil (also known as Aminexil), a diaminopyrimidine derivative, and the well-established drug Minoxidil provides a fascinating case study in differing mechanisms targeting the same outcome.[21]
Mechanism of Action & Comparative Efficacy
While both compounds are used to treat alopecia, their proposed mechanisms diverge.[22]
-
Minoxidil : A potent vasodilator that functions as a potassium channel opener, increasing blood flow to the scalp and extending the anagen (growth) phase of the hair cycle.[22][23]
-
Kopexil (2,4-diaminopyrimidine 3-oxide) : Believed to inhibit the enzyme lysyl hydroxylase, which is involved in collagen maturation. This action prevents the hardening of collagen sheaths around hair follicles (perifollicular fibrosis), a condition that can constrict the hair root and lead to shedding.[23][24][25]
An in vivo comparative study in mice using 5% (w/v) solutions of each compound yielded compelling results demonstrating the efficacy of the diaminopyrimidine scaffold in this application.[21]
| Parameter | 5% Kopexil Group | 5% Minoxidil Group | Fold Difference (Kopexil vs. Minoxidil) |
| Average Hair Weight | Highest among all groups | Significantly higher than control | 1.1x |
| Anagen Phase Induction | 61.1% | 41.4% | 1.49x |
| Hair Follicle Count | Higher than Minoxidil group | Superior to control group | - |
| Growth Factor Expression (HGF) | Upregulated | Upregulated | Similar Pathway Activation |
Data extracted from an in vivo comparative study on mice.[21][26]
The results indicated that the 5% kopexil formulation was superior to the 5% minoxidil formulation in inducing the anagen phase and increasing hair weight in the animal model.[21] This suggests that targeting perifollicular fibrosis is a highly effective strategy for promoting hair growth.
Conclusion
The diaminopyrimidine scaffold demonstrates remarkable chemical tractability and biological versatility. From its foundational role in creating life-saving antifolate antimicrobials to its modern application in precision oncology as kinase inhibitors and its novel use in hair loss treatments, this core structure continues to be a rich source of therapeutic innovation. The ability to fine-tune its properties through targeted substitutions allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles for a diverse range of biological targets. The comparative data clearly show that while classic diaminopyrimidine drugs remain relevant, novel derivatives continue to push the boundaries of efficacy in treating resistant pathogens and complex diseases like cancer.
References
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- Jalilzadeh-Amin, G. et al. (2023). Kopexil vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity. Heliyon.
- Padyana, A. et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry.
- Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action. (2024). YouTube.
- Watermans. (n.d.). Kopexil vs Minoxidil: Which Hair Loss Treatment Will Work for You?.
- Groom, C.R. et al. (1990). Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. Journal of Molecular Structure.
- Grokipedia. (n.d.). Kopexil.
- Chen Lang. (2025). How Does Kopexil Compare to Minoxidil?.
- Chen Lang. (2025). How Do You Use Kopexil for Hair Loss?.
- Maxmedchem. (2025). Kopexil for Hair: See What Manufacturer Say.
- Zhao, Y. et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry.
- Kumar Organic Products Ltd. (n.d.). Kopexil 1ppt. Slideshare.
- ResearchGate. (2023). Kopexil vs minoxidil: In vivo comparative study on hair growth, hair growth promoting factors and toxicity | Request PDF.
- Scandinavian Biolabs. (2024). Kopexil Vs Minoxidil: Which One Is Better For You In 2024?.
- Padyana, A. et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry.
- Reeve, S.M. et al. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. bioRxiv.
- Mori, M. et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules.
- Wikipedia. (n.d.). Diaminopyrimidine.
- de Jager, R. et al. (1981). Phase II clinical trial of DDMP (2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine) and folinic acid (CF) in solid tumors. Cancer Chemotherapy and Pharmacology.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- PDB-101. (n.d.). Diaminopyrimidine.
- Gisler, C. et al. (2009). Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections. Pharmacotherapy.
- Seiler, K. et al. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Methods in Molecular Biology.
- ResearchGate. (2025). Elucidating Features That Drive the Design of Selective Antifolates Using Crystal Structures of Human Dihydrofolate Reductase | Request PDF.
- Zhao, Y. et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing.
- Xu, W. et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Molecules.
- Swift, C. et al. (2020). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition.
- Gong, P. et al. (2022). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry.
- Chen, X. et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Cell Communication and Signaling.
- Semantic Scholar. (n.d.). Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria.
- Hernández-García, E. et al. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences.
- Taylor & Francis. (n.d.). Diaminopyrimidine – Knowledge and References.
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Reference standards for 4,6-Diaminopyrimidine-5-carbonitrile analysis
An In-Depth Technical Guide to Reference Standards for the Analysis of 4,6-Diaminopyrimidine-5-carbonitrile
For researchers, scientists, and professionals in drug development, the accuracy of analytical data is the bedrock of discovery and regulatory compliance. When working with key synthetic intermediates like this compound (CAS No. 109831-70-1), the quality of the reference standard is not merely a detail—it is the cornerstone of reliable quantification and impurity profiling.[1][2] This guide provides an in-depth comparison of reference standards for the analysis of this compound, offering technical insights and actionable protocols to ensure data integrity.
The Critical Role of a Reference Standard
This compound is a heterocyclic building block used in the synthesis of various biologically active molecules, including potential therapeutic agents.[3][4][5] Its purity and identity directly impact the quality, efficacy, and safety of the final product. An analytical reference standard serves as the benchmark against which all production batches are measured. It is a highly characterized and purified material used to:
-
Confirm Identity: Ensure the correct compound is being synthesized.
-
Quantify Content (Assay): Determine the exact amount of the substance in a sample.
-
Identify and Quantify Impurities: Detect and measure unwanted related substances.
The choice of reference standard—and the understanding of its characterization—is therefore a critical decision in the analytical workflow.
A Comparative Overview of Reference Standard Types
The term "reference standard" encompasses several tiers of material, each with a specific purpose and level of characterization. The selection depends on the application's criticality, from early-stage research to GMP-compliant quality control.
| Standard Type | Description | Traceability & Certification | Typical Use Case | Considerations |
| Primary Standard | The highest quality standard, established without reference to another standard. Its value is accepted as true. | Direct characterization by primary methods (e.g., qNMR, mass balance). Often certified by a National Metrology Institute (NMI) or pharmacopeia (e.g., USP, EP). | Calibration of secondary standards; critical quantitative applications in a regulated environment. | High cost and limited availability. |
| Certified Reference Material (CRM) | A highly characterized standard with properties certified by a recognized body, accompanied by a certificate providing traceability and uncertainty values. | Metrologically valid procedure for certification; stated traceability and uncertainty. | Validation of analytical methods; instrument calibration; quality control in accredited labs. | More expensive than non-certified standards but provides the highest level of assurance outside of a primary standard. |
| Secondary Standard (In-house or Commercial) | A standard established by comparison to a primary reference standard. Its value is assigned relative to the primary standard. | Characterization data is traceable to a primary standard. A Certificate of Analysis (CoA) is provided by the manufacturer. | Routine quality control, R&D quantitative analysis, system suitability tests. | The quality is dependent on the supplier and the rigor of their comparison to the primary standard. |
| Analytical Standard | A well-characterized material of high purity, suitable for qualitative and quantitative analysis.[6] | Purity is typically determined by techniques like HPLC or GC. Identity is confirmed by methods like NMR and MS. May not have direct traceability to a primary standard. | General research and development, method development, qualitative identification. | The most common and accessible type of standard. Requires user verification for critical applications. |
The Anatomy of a High-Quality Reference Standard: A Self-Validating System
A trustworthy reference standard for this compound must be rigorously characterized to confirm its identity, purity, and stability. These three pillars form a self-validating system where data from orthogonal (different and independent) analytical techniques converge to provide a comprehensive and reliable profile of the material.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for unambiguous structure elucidation.
-
¹H NMR: Confirms the number and connectivity of protons. For this compound, one would expect to see signals for the amino (NH₂) protons and the lone aromatic proton on the pyrimidine ring.[7] For example, in related 2,4-diaminopyrimidine-5-carbonitrile, singlets for the NH₂ protons appear around δ 6.9 ppm and the aromatic proton at δ 8.05 ppm.[7]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals would include those for the nitrile carbon (C≡N) around δ 117.0 ppm and the distinct carbons of the pyrimidine ring.[7]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₅H₅N₅), the expected molecular weight is approximately 135.15 g/mol . MS provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR confirms the presence of key functional groups. The spectrum for this compound should show characteristic absorption bands for:
Purity Assessment and Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic molecules like this compound.
-
Principle: The method separates the main compound from any process-related impurities or degradation products. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks detected (area percent).
-
Method Development Considerations:
-
Polarity: The two amino groups make the molecule quite polar. This can lead to poor retention on standard C18 reversed-phase columns.[11]
-
Solutions: To achieve good peak shape and retention, method development may involve using a polar-endcapped C18 column, an aqueous-compatible column (like an AQ-type), or adding an ion-pairing agent to the mobile phase.[11][12] A gradient elution from a highly aqueous mobile phase to a higher organic content is typically required to elute all components.[11][13]
-
Experimental Protocol: HPLC-UV Purity Method
This protocol is a robust starting point for the purity determination of this compound. It must be validated according to internal SOPs and relevant guidelines (e.g., ICH Q2(R1)) before use in a regulated environment.
Objective: To determine the chromatographic purity of a this compound reference standard.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[11]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Polar-Endcapped C18, 150 x 4.6 mm, 3.5 µm | The polar endcapping enhances retention for the polar analyte, improving separation from the solvent front and early-eluting impurities.[11] |
| Mobile Phase A | 0.05% Phosphoric Acid in Water (H₃PO₄ in H₂O) | The acidic pH protonates the amino groups, improving peak shape and consistency. Phosphoric acid is a common non-volatile buffer for UV detection.[12][13] |
| Mobile Phase B | Acetonitrile (MeCN) | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-2 min: 5% B; 2-15 min: 5% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 5% B; 18.1-25 min: 5% B (re-equilibration) | A shallow gradient ensures good resolution between the main peak and closely related impurities. A column wash and re-equilibration step ensure reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency and reproducibility.[13] |
| Detection Wavelength | 265 nm | Pyrimidine rings typically show strong absorbance (π→π* transition) in this region.[8] A PDA detector should be used to check for co-eluting impurities and peak purity. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |
Procedure:
-
System Suitability Test (SST):
-
Prepare an SST solution containing ~0.5 mg/mL of the this compound reference standard.
-
Inject the SST solution five times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0. This ensures the system is performing adequately.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in and dilute to 10.0 mL with a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
-
Data Processing:
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate the area percent purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Selecting the Right Standard: A Logic-Based Approach
Choosing the appropriate reference standard is a function of the analytical goal and the regulatory context. This decision tree can guide the selection process.
Conclusion
For the analysis of this compound, a reliable reference standard is indispensable. While a primary standard from a pharmacopeia is unlikely to exist for such a specific intermediate, researchers should source a high-quality Certified Reference Material or Analytical Standard from a reputable vendor. The accompanying Certificate of Analysis should be scrutinized for evidence of rigorous characterization across multiple orthogonal techniques, including NMR for identity and a validated HPLC method for purity. For routine, high-throughput analysis, qualifying a secondary, in-house standard against a well-characterized commercial lot provides a cost-effective and scientifically sound approach. By understanding the principles of characterization and applying robust analytical protocols, scientists can ensure their data is accurate, reproducible, and fit for purpose.
References
- American Elements. This compound | CAS 109831-70-1.
- SIELC Technologies. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column.
- Giménez-Cardona, A., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
- The Royal Society of Chemistry. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
- National Institutes of Health. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports.
- National Institutes of Health. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Arkat USA, Inc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC.
- SpectraBase. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile - Optional[13C NMR] - Chemical Shifts.
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- ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
- National Institutes of Health. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules.
- Google Patents. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
- Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- RSC Publishing. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances.
- VNUHCM Journal of Natural Sciences. (2022). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. VNUHCM Journal of Natural Sciences.
- Human Metabolome Database. Showing metabocard for Pyrimidine (HMDB0003361).
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
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- ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia.
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A Head-to-Head Comparison of Diaminopyrimidine Kinase Inhibitors: A Guide for Researchers
The diaminopyrimidine scaffold has emerged as a cornerstone in modern kinase inhibitor design, lauded for its ability to form key hydrogen bonds within the ATP-binding pocket of a wide array of kinases. This structural motif is at the heart of numerous clinical and preclinical compounds targeting diverse kinase families implicated in oncology and inflammatory diseases. For researchers and drug development professionals, navigating the landscape of these inhibitors to select the optimal tool for a specific biological question can be a formidable task.
This guide provides an in-depth, head-to-head comparison of three prominent diaminopyrimidine-based kinase inhibitors: Fedratinib , a potent JAK2 inhibitor; Alisertib , a selective Aurora A kinase inhibitor; and SNS-032 , a multi-targeted CDK inhibitor. By examining their biochemical potency, cellular activity, and selectivity profiles, supported by detailed experimental protocols, this guide aims to empower researchers to make informed decisions in their kinase-targeted research endeavors.
The Contenders: An Overview
The inhibitors chosen for this comparison represent the chemical versatility of the diaminopyrimidine core and its application against different classes of kinases, each playing a critical, yet distinct, role in cellular signaling.
-
Fedratinib (Inrebic®): An FDA-approved selective inhibitor of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase. Dysregulation of the JAK/STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs), making Fedratinib a key therapeutic agent in this context.[1][2]
-
Alisertib (MLN8237): An investigational, orally bioavailable, and selective inhibitor of Aurora A kinase, a serine/threonine kinase essential for mitotic progression.[3][4] Its role in centrosome maturation and spindle assembly makes it a compelling target in oncology.[5]
-
SNS-032 (BMS-387032): A potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, CDK7, and CDK9.[6][7] By targeting CDKs involved in both cell cycle regulation and transcription, SNS-032 offers a multi-pronged approach to inhibiting cancer cell proliferation.[6][7]
Head-to-Head Comparison: Quantitative Insights
The following tables summarize the biochemical potency and cellular activity of Fedratinib, Alisertib, and SNS-032. It is crucial to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here are compiled from various sources and should be interpreted with this in mind.
Table 1: Biochemical Potency (IC50) Against Primary Targets and Select Off-Targets
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | IC50 (nM) | Reference(s) |
| Fedratinib | JAK2 | 3 | FLT3 | 15 | [8][9] |
| JAK2 (V617F) | 3 | RET | 48 | [8][9] | |
| JAK1 | ~105 | [8] | |||
| JAK3 | ~1008 | [8] | |||
| Alisertib | Aurora A | 1.2 | Aurora B | 396.5 | [1][4] |
| SNS-032 | CDK9 | 4 | CDK2 | 38 | [6][7][10] |
| CDK7 | 62 | [6][7][10] | |||
| CDK1 | 480 | [10][11] | |||
| CDK4 | 925 | [10][11] |
Table 2: Cellular Activity (IC50) in Common Cancer Cell Lines
| Inhibitor | HCT116 (Colon Cancer) | MV4-11 (AML) | Additional Cell Lines | Reference(s) |
| Fedratinib | Not widely reported | ~600 nM | HEL (Erythroleukemia): ~300 nM | [8][12][13] |
| Alisertib | 32 - 40 nM | ~80-100 nM (in other T-NHL lines) | SKOV3 (Ovarian): ~IC50 reported | [1][7][14][15][16] |
| SNS-032 | ~IC70 at 300 nM | Not widely reported | RPMI-8226 (Multiple Myeloma): IC90 at 300 nM | [17] |
In-Depth Inhibitor Profiles & Signaling Pathways
Fedratinib: Targeting the JAK/STAT Pathway
Mechanism of Action: Fedratinib is an ATP-competitive inhibitor that selectively targets JAK2.[2] In myeloproliferative neoplasms, a common mutation (V617F) leads to constitutive activation of JAK2, driving uncontrolled cell proliferation. Fedratinib inhibits both wild-type and mutated JAK2, thereby blocking the downstream phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins.[2] This prevents STAT dimerization and translocation to the nucleus, ultimately suppressing the transcription of genes involved in cell growth and survival.[2]
Signaling Pathway: The JAK/STAT Cascade
The JAK/STAT pathway is a primary signaling route for a multitude of cytokines and growth factors.[18] Upon ligand binding, receptor-associated JAKs become activated and phosphorylate each other, as well as the receptor itself.[18] This creates docking sites for STAT proteins, which are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[18]
Caption: The JAK/STAT signaling pathway and the inhibitory action of Fedratinib.
Alisertib: A Mitotic Disruptor Targeting Aurora A
Mechanism of Action: Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase.[3] Aurora A is a key regulator of mitosis, with critical functions in centrosome maturation and separation, as well as the formation of a bipolar spindle.[5] By inhibiting Aurora A, Alisertib disrupts these processes, leading to mitotic arrest, the formation of monopolar spindles, and ultimately, apoptosis or cellular senescence.[19][20]
Signaling Pathway: Aurora A in Mitotic Progression
Aurora A's activity is tightly regulated throughout the cell cycle, peaking during G2 and M phases. It localizes to the centrosomes and spindle poles, where it phosphorylates a host of substrates essential for proper mitotic spindle assembly and chromosome segregation.[5][21]
Caption: The role of Aurora A in mitosis and its inhibition by Alisertib.
SNS-032: A Dual Inhibitor of Transcription and Cell Cycle
Mechanism of Action: SNS-032 is a potent inhibitor of CDK9, CDK7, and CDK2.[6][7] Its anti-cancer effects are primarily attributed to the inhibition of the transcriptional kinases CDK7 and CDK9.[11] CDK7 is a component of the transcription factor TFIIH and phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5, which is crucial for transcription initiation.[22] CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the Pol II CTD at Serine 2, promoting transcriptional elongation.[22] By inhibiting both, SNS-032 effectively shuts down transcription, leading to the depletion of short-lived anti-apoptotic proteins like Mcl-1 and inducing apoptosis.[11] Its inhibition of cell cycle-related CDKs like CDK2 further contributes to its anti-proliferative effects.[6][7]
Signaling Pathway: CDK7/9 in Transcriptional Regulation
The regulation of transcription by CDK7 and CDK9 is a fundamental process for gene expression. The sequential phosphorylation of the Pol II CTD by these kinases acts as a molecular switch, controlling the transition from transcription initiation to productive elongation.[22]
Caption: CDK7/9-mediated transcriptional regulation and its inhibition by SNS-032.
Experimental Protocols for Inhibitor Characterization
To facilitate reproducible and comparative studies, this section provides detailed protocols for key assays used in the characterization of kinase inhibitors.
Experimental Workflow
A typical workflow for evaluating and comparing kinase inhibitors involves a multi-tiered approach, starting from biochemical assays to assess direct enzyme inhibition, followed by cell-based assays to determine cellular potency and mechanism of action.
Caption: A generalized experimental workflow for kinase inhibitor evaluation.
Protocol 1: Biochemical Kinase Assay (ADP-Glo™)
Objective: To determine the in vitro IC50 of a diaminopyrimidine inhibitor against a target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase and its specific substrate
-
Diaminopyrimidine inhibitor of interest
-
ATP
-
Kinase reaction buffer
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the diaminopyrimidine inhibitor in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilutions. Include wells with vehicle (e.g., DMSO) as a positive control (100% kinase activity) and wells without kinase as a negative control (background).
-
Add 2.5 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no kinase control) from all other readings.
-
Normalize the data to the positive control (vehicle-treated) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the cellular EC50 of a diaminopyrimidine inhibitor in a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14][23]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MV4-11)
-
Complete cell culture medium
-
Diaminopyrimidine inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the diaminopyrimidine inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTT Incubation and Solubilization:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percent viability versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Protocol 3: Western Blot for Phospho-Protein Detection
Objective: To confirm the cellular target engagement of a diaminopyrimidine inhibitor by assessing the phosphorylation status of a downstream substrate.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using phospho-specific antibodies, it is possible to determine the effect of a kinase inhibitor on the phosphorylation of its target's substrates.
Materials:
-
Cancer cell line of interest
-
Diaminopyrimidine inhibitor of interest
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the diaminopyrimidine inhibitor at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Incubate the membrane with the primary antibody specific for the phosphorylated target overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein or a loading control like GAPDH.
-
Quantify the band intensities to determine the relative change in protein phosphorylation upon inhibitor treatment.
-
Conclusion and Future Perspectives
The diaminopyrimidine scaffold continues to be a fertile ground for the discovery of novel and selective kinase inhibitors. The three compounds highlighted in this guide—Fedratinib, Alisertib, and SNS-032—exemplify the diverse therapeutic opportunities afforded by targeting different kinases with this privileged chemical structure.
-
Fedratinib offers high selectivity for JAK2, making it a valuable tool for studying JAK/STAT-driven pathologies and a clinically proven therapeutic.
-
Alisertib provides a focused inhibition of Aurora A, allowing for the specific interrogation of mitotic processes and holding promise as an anti-cancer agent.
-
SNS-032 presents a multi-targeted profile against key transcriptional and cell cycle CDKs, offering a broader and more complex mechanism of action that can be advantageous in certain cancer contexts.
The choice of inhibitor will ultimately depend on the specific research question, the kinase of interest, and the desired biological outcome. By understanding the nuances of their potency, selectivity, and cellular effects, and by employing robust experimental methodologies, researchers can effectively leverage these powerful chemical tools to advance our understanding of kinase biology and develop the next generation of targeted therapies.
References
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A Senior Application Scientist's Guide to Selectivity Profiling of 4,6-Diaminopyrimidine-5-carbonitrile-Based Kinase Inhibitors
The Imperative of Selectivity: Navigating the Kinome with 4,6-Diaminopyrimidine-5-carbonitrile
The 4,6-diaminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its inherent ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a robust starting point for developing potent therapeutic agents. However, this same promiscuity presents a formidable challenge. With over 500 kinases in the human kinome sharing a conserved ATP-binding site, achieving inhibitor selectivity is not just an academic exercise—it is a critical determinant of a drug's efficacy and safety profile.[1] Off-target inhibition can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's selectivity profile essential for both basic research and clinical development.[1][2]
This guide provides a comprehensive framework for the selectivity profiling of kinase inhibitors built upon the this compound core. We will move beyond simple potency measurements to build a multi-faceted understanding of how these molecules interact with the cellular environment. By comparing a representative compound from this class, which we will call "DPC-Exemplar," with both a notoriously non-selective inhibitor (Staurosporine) and a clinically relevant, selective inhibitor (Fedratinib), we will illustrate the principles and techniques that underpin modern selectivity analysis.
A Multi-Tiered Strategy for Selectivity Profiling
A robust selectivity profile is not generated from a single experiment but is the product of a logical, tiered workflow. This process begins with a broad, in vitro survey of the kinome and progressively narrows its focus to confirm target engagement and identify off-targets within the complex milieu of a living cell.
Tier 1: In Vitro Kinome Panel Screening
The initial step is to understand the compound's interaction potential across a vast array of purified kinases.[3][4] This is typically done by specialized vendors who maintain large panels of kinase assays.[5]
Causality Behind Experimental Choice: The goal here is speed and breadth. By first screening at a single, high concentration (e.g., 1 or 10 µM), we can rapidly identify which kinases are potential targets.[3] This "percent inhibition" data acts as a filter. Any kinase showing significant inhibition (e.g., >80%) is then selected for a full dose-response analysis to determine its half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).[3] This two-step process is more efficient and cost-effective than running dose-response curves for every kinase in the panel.[3]
Experimental Protocol: Single-Dose and IC50 Kinase Profiling
-
Compound Preparation: Solubilize the test compound (e.g., DPC-Exemplar) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Single-Dose Screening:
-
Dilute the stock compound to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.
-
In a multi-well plate, combine the diluted compound, a specific recombinant kinase, its corresponding substrate, and ATP (often at its Km concentration).[3]
-
Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining kinase activity. A common method is the ADP-Glo™ assay, which quantifies ADP production via a luminescent signal.[5]
-
Calculate the percent inhibition relative to a DMSO vehicle control.
-
-
IC50 Determination:
-
For kinases identified as "hits" in the single-dose screen, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions).
-
Repeat the kinase reaction for each concentration in the series.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]
-
Tier 2: Cellular Target Engagement
An in vitro IC50 is not the full story. It doesn't account for cell permeability, efflux pumps, or intracellular competition with high ATP concentrations. Therefore, validating that the compound binds its intended target inside a living cell is a mandatory next step.[7]
Principle: CETSA operates on the biophysical principle that when a protein binds to a ligand (like our inhibitor), it becomes thermodynamically stabilized.[8][9] This stabilization results in a higher melting temperature. By heating intact cells treated with the compound across a temperature gradient, we can measure the amount of soluble, non-denatured target protein at each temperature. A shift in the melting curve to a higher temperature confirms target engagement.[10][11]
Experimental Protocol: CETSA for On-Target Validation
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., DPC-Exemplar at 10 µM) or vehicle (DMSO) for a set time (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[10]
-
Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the specific target protein using an antibody-based method like Western Blot or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples to visualize the thermal shift.
Principle: This live-cell method provides a quantitative measure of compound binding.[12] It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase donor fused to the target protein and a fluorescent tracer that reversibly binds the same protein.[6][13] When a test compound is added, it competes with the tracer for binding, displacing it and causing a decrease in the BRET signal.[14][15] This allows for the precise calculation of intracellular affinity.
Tier 3: Unbiased Chemoproteomics
While the previous tiers focus on known or suspected targets, chemoproteomics aims to uncover the complete spectrum of a compound's interactions, including unexpected off-targets.[16][17] Techniques like Thermal Proteome Profiling (TPP) extend the CETSA principle to the entire proteome using mass spectrometry, identifying any protein whose thermal stability is altered by the compound.[18] This unbiased approach is invaluable for predicting potential side effects and understanding polypharmacology.[19][20]
Comparative Selectivity Analysis: A Tale of Three Inhibitors
To contextualize the performance of our hypothetical DPC-Exemplar , we will compare its profile against two benchmarks:
-
Staurosporine: A natural product known for its potent but highly promiscuous inhibition of a wide range of kinases.[21][22][23] It serves as a "non-selective" control.
-
Fedratinib: An FDA-approved inhibitor for myelofibrosis that is based on a diaminopyrimidine core.[24][25] It is known to be highly selective for JAK2 and FLT3.[26][27]
In Vitro Kinome Profiling Data
The following table summarizes hypothetical but representative IC50 data for our three compounds against a small panel of key kinases.
| Kinase Target | DPC-Exemplar (IC50, nM) | Fedratinib (IC50, nM) | Staurosporine (IC50, nM) |
| JAK2 (On-Target) | 8 | 3 [26] | 5.1 |
| FLT3 (On-Target) | 12 | 15 [26] | 0.2 [28] |
| JAK1 | 280 | 105 (35x vs JAK2)[27] | 6.2 |
| JAK3 | >1000 | >1000 ( >300x vs JAK2)[26] | 18.0 |
| TYK2 | >1000 | 405 (135x vs JAK2)[26] | 22.0 |
| SRC | 850 | >1000 | 2.1 |
| EGFR | >10000 | >10000 | 30.0 |
| BRD4 | 950 | 130[26] | >10000 |
Interpretation:
-
DPC-Exemplar shows high potency for its intended targets, JAK2 and FLT3, with good selectivity against other JAK family members and SRC.
-
Fedratinib demonstrates its known high selectivity for JAK2 over other JAK isoforms.[26][27] It also shows activity against BRD4, an important off-target to consider.[26]
-
Staurosporine validates its reputation as a pan-kinase inhibitor, potently inhibiting nearly every kinase in the panel with little to no selectivity.[29]
Functional Consequences of Selectivity: On-Target Efficacy vs. Off-Target Liabilities
Selectivity data is only meaningful when linked to a biological outcome. The on-target inhibition of JAK2 is desired for treating myeloproliferative neoplasms, while off-target inhibition of other kinases can lead to adverse effects.
On-Target Pathway: JAK/STAT Signaling
Inhibition of JAK2 by DPC-Exemplar or Fedratinib blocks the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of genes involved in cell proliferation and survival. This is the desired therapeutic mechanism of action.
Off-Target Pathway Perturbation
A non-selective compound like Staurosporine or a compound with known off-targets can perturb multiple pathways simultaneously. For example, unintended inhibition of SRC family kinases can interfere with signaling related to cell adhesion, migration, and survival, which could be beneficial or detrimental depending on the context.
Conclusion: Building a Complete Picture
The selectivity profile of a this compound-based inhibitor is a critical attribute that dictates its utility as a research tool or a therapeutic candidate. This guide has outlined a logical, multi-tiered approach that moves from broad in vitro screening to definitive cellular target engagement and unbiased off-target discovery.
By employing this comprehensive strategy and comparing new chemical entities like DPC-Exemplar against well-characterized benchmarks such as Fedratinib and Staurosporine, researchers can:
-
Confidently identify the primary biological targets.
-
Quantify both on-target and off-target potency.
-
Anticipate potential liabilities and side effects.
-
Make informed decisions to guide the optimization of more selective and effective next-generation inhibitors.
Ultimately, a thorough and well-executed selectivity profile is the foundation upon which successful drug discovery programs are built.
References
- ResearchGate. Principle of NanoBRET target engagement.
- Wang, L., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central.
- Longdom Publishing. Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions.
- Zhang, T. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4,6-Diaminopyrimidine-5-carbonitrile
As researchers and drug development professionals, our focus is rightfully on discovery and innovation. However, the integrity of our work and the safety of our laboratory environment hinge upon the meticulous management of the entire chemical lifecycle, culminating in proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4,6-Diaminopyrimidine-5-carbonitrile (CAS No. 109831-70-1), grounding procedural steps in the core principles of chemical safety and regulatory compliance.
The causality behind these protocols is straightforward: preventing accidental exposure, environmental contamination, and dangerous chemical reactions. By treating every chemical waste stream with the respect it deserves, we build a self-validating system of safety that protects ourselves, our colleagues, and our communities.
Hazard Assessment: Understanding the Compound
This compound is an organic compound whose hazard profile necessitates careful handling. The primary documented hazard is outlined in its Safety Data Sheet (SDS), which indicates it is harmful if swallowed (H302 hazard statement).[1] It is assigned the GHS07 "Exclamation Point" pictogram and a "Warning" signal word.[1]
While this specific compound has a moderate acute toxicity profile, it is critical to recognize that it belongs to two chemical families—pyrimidines and nitriles—that can include compounds with more severe hazards. For instance, other diaminopyrimidine derivatives can cause serious skin and eye irritation.[2][3] Furthermore, the broader class of solid, toxic nitriles is regulated for transport under UN 3439, signifying a recognized hazard potential.[4][5] Therefore, a consistently cautious approach is warranted for its disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Before beginning any waste handling procedures, ensure the appropriate PPE is worn. The goal is to create a barrier between the researcher and the chemical waste, preventing contact through all potential routes of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against accidental splashes of contaminated solvents or airborne dust particles. |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents dermal contact with the chemical. Contaminated gloves should be disposed of as hazardous waste immediately after handling. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | When handling bulk quantities of the solid or if dust generation is likely, working within a fume hood is essential to prevent inhalation.[2] |
Step-by-Step Disposal Protocol
The following protocol provides a clear workflow for segregating, containing, and preparing this compound waste for final disposal. Adherence to this process ensures safety and compliance with institutional and regulatory standards.[3]
The principle of waste segregation is to prevent the mixing of incompatible chemicals and to ensure that waste streams are disposed of via the correct pathway.
-
Solid Chemical Waste: Collect all unused, expired, or contaminated this compound solid powder in a dedicated, sealable waste container. This container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Contaminated Labware: Any materials that have come into direct contact with the compound are now considered hazardous waste. This includes items like contaminated gloves, weighing papers, pipette tips, and wipes. These items should be collected in a separate, clearly labeled hazardous waste bag or a lined container.[6] Never dispose of these materials in the regular trash.[7]
Proper containment and labeling are critical for safety and are mandated by regulations.
-
Select a Compatible Container: The primary container for solid waste must be in good condition, with no cracks or leaks, and must have a tightly fitting, screw-on cap.[8]
-
Apply a Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste label to the container. The label must include:
-
Keep Containers Closed: Waste containers must remain sealed at all times except when actively adding waste.[8][9] This prevents the release of dust and accidental spills.
Caption: Workflow for this compound Disposal.
Designate a specific satellite accumulation area within your lab for the temporary storage of hazardous waste. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general traffic and incompatible materials.[2]
-
Clearly marked as a hazardous waste accumulation point.
Laboratory personnel are not responsible for the ultimate treatment of chemical waste. Your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor is the required point of contact.
-
Contact EHS: Once your waste container is nearing capacity, or if you are discontinuing work with the chemical, submit a waste pickup request through your institution's EHS office.[6]
-
Provide Accurate Information: Clearly communicate the contents of the container as detailed on your hazardous waste label.
-
Professional Removal: Trained professionals will collect the waste. It will likely be transported under the classification UN 3439, "NITRILES, SOLID, TOXIC, N.O.S.," Hazard Class 6.1 , for final disposal, which is typically high-temperature incineration at a licensed facility.[4][5][10]
Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[11]
-
Small Spills: For small spills of the solid powder, carefully sweep up the material, avoiding dust generation, and place it into your hazardous waste container. Clean the area with a wet wipe, which must also be disposed of as hazardous waste. Do not use a vacuum cleaner unless it is equipped with a HEPA filter.
By implementing this comprehensive disposal plan, you contribute to a robust culture of safety, ensuring that the pursuit of scientific advancement does not come at the expense of personal or environmental health.
References
[12] American Elements. (n.d.). This compound. Retrieved from American Elements website. [Link]
[1] American Elements. (2022, January 15). Safety Data Sheet: this compound. Retrieved from American Elements website. [Link]
[13] AIP Publishing. (n.d.). Fractionation of Waste Nitrile Butadiene Rubber (NBR) Latex Sludge. Retrieved from AIP Publishing website. [Link]
[4] ADR Tool. (n.d.). UN 3439, NITRILES, SOLID, TOXIC, N.O.S. Retrieved from ADR Tool website. [Link]
[14] ResearchGate. (2025, August 7). Fractionation of waste nitrile butadiene rubber (NBR) latex sludge | Request PDF. Retrieved from ResearchGate. [Link]
[15] HazMat Tool. (n.d.). UN 3439: Nitriles, solid, toxic, n.o.s. - Substance information. Retrieved from HazMat Tool website. [Link]
[16] HazMat Tool. (n.d.). UN 3439: Nitriles, solid, toxic, n.o.s. - Substance information. Retrieved from HazMat Tool website. [Link]
[10] MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis. Retrieved from MDPI website. [Link]
[6] Princeton EHS. (n.d.). Chemical Waste: Solids. Retrieved from Princeton University website. [Link]
[17] UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from UNODC website. [Link]
[9] Columbia University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Columbia University website. [Link]
[18] Actalent. (n.d.). The 4 Types of Hazardous Waste. Retrieved from Actalent website. [Link]
[7] Lafayette College Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from Lafayette College website. [Link]
[8] University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from University of Louisville website. [Link]
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A Comprehensive Guide to the Safe Handling of 4,6-Diaminopyrimidine-5-carbonitrile: Personal Protective Equipment and Disposal
For researchers at the forefront of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth safety and logistical information for the handling and disposal of 4,6-Diaminopyrimidine-5-carbonitrile. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the integrity of your research.
The molecular structure of this compound, featuring both aromatic amine and nitrile functional groups, necessitates a cautious and well-informed approach. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity, and can often be absorbed through the skin.[1][2][3] Nitrile compounds, on the other hand, present a risk of releasing toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids. Therefore, the selection of appropriate Personal Protective Equipment (PPE) and adherence to strict handling protocols are non-negotiable.
Essential Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of laboratory safety.[4] For this compound, which is likely a solid powder, the primary exposure routes are inhalation of dust particles, skin contact, and eye contact. The following PPE is mandatory to mitigate these risks.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals and are a standard for laboratory use.[5][6][7] Given that many aromatic amines can be absorbed through the skin, gloves are a critical barrier.[2] For prolonged handling or in case of a spill, double-gloving is recommended.[4] Always inspect gloves for any signs of degradation before use and remove them immediately if contaminated.[8] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses with side shields are the minimum requirement to protect against flying particles.[4][5] However, when handling any quantity of this compound where splashing is a possibility, chemical splash goggles are required.[4] If there is a significant splash risk, a face shield should be worn in addition to goggles.[4] |
| Body Protection | Long-sleeved laboratory coat | A lab coat protects against incidental contact and contamination of personal clothing.[5] It should be fully buttoned with sleeves rolled down. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent inhalation of fine dust particles, all handling of this compound powder should be conducted in a certified chemical fume hood or a similar ventilated enclosure.[9] |
Procedural, Step-by-Step Guidance
Adherence to a systematic workflow is crucial for minimizing exposure and preventing contamination. The following protocols for donning and doffing PPE, as well as for handling and disposing of this compound, are designed to ensure a safe laboratory environment.
PPE Donning and Doffing Sequence
A critical aspect of PPE use is the correct sequence for putting it on and taking it off to avoid cross-contamination.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
